molecular formula C12H15N3O2 B1517386 tert-butyl 4-amino-1H-indazole-1-carboxylate CAS No. 801315-74-2

tert-butyl 4-amino-1H-indazole-1-carboxylate

Cat. No.: B1517386
CAS No.: 801315-74-2
M. Wt: 233.27 g/mol
InChI Key: LBOHJOLQKZNKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-amino-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-aminoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOHJOLQKZNKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652980
Record name tert-Butyl 4-amino-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801315-74-2
Record name 1H-Indazole-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=801315-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-amino-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-1H-indazole, N1-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

tert-butyl 4-amino-1H-indazole-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 4-amino-1H-indazole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 801315-74-2), a pivotal heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, renowned for its role in the development of potent kinase inhibitors.[1][2] This document details the compound's physicochemical properties, provides a validated synthetic and purification protocol, analyzes its distinct reactivity, and outlines its strategic application in the design of targeted therapeutics. The content is structured to deliver not only technical data but also field-proven insights into the causality behind experimental choices, empowering researchers to effectively utilize this versatile intermediate.

Introduction: The Strategic Value of the Indazole Scaffold

The 1H-indazole core is a bicyclic heteroaromatic system that has garnered significant attention in pharmaceutical research due to its structural resemblance to purine, enabling it to function as a potent "hinge-binder" in the ATP-binding pocket of numerous protein kinases.[1][3] Dysregulation of kinase activity is a hallmark of many cancers, inflammatory disorders, and neurodegenerative diseases, making them high-value therapeutic targets.[2][4]

While the indazole core itself is valuable, its utility is unlocked through precise functionalization. This compound emerges as a strategically designed intermediate for several key reasons:

  • The Amino Group (C-4): Provides a crucial vector for chemical modification. As a primary amine, it serves as a robust nucleophile for forming amide, sulfonamide, or urea linkages, allowing for the systematic exploration of the solvent-exposed region of a kinase binding site to enhance potency and selectivity.

  • The Boc Protecting Group (N-1): The tert-butoxycarbonyl (Boc) group at the N-1 position serves a dual purpose. First, it prevents unwanted side reactions at this nitrogen during the functionalization of the C-4 amino group. Second, it modulates the electronic properties of the indazole ring and can influence the regioselectivity of further reactions before its eventual cleavage under acidic conditions.[5]

This guide will dissect these features to provide a holistic understanding of the compound's chemical properties and its application in sophisticated drug design campaigns.

Physicochemical and Structural Properties

This compound is typically a light yellow to yellow solid under standard conditions.[6] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 801315-74-2[6][7]
Molecular Formula C₁₂H₁₅N₃O₂[6][8]
Molecular Weight 233.27 g/mol [6][8]
Appearance Light yellow to yellow solid[6]
Boiling Point (Predicted) 395.3 ± 34.0 °C[6]
Density (Predicted) 1.24 ± 0.1 g/cm³[6]
pKa (Predicted) 2.62 ± 0.10[6]
XLogP3 (Predicted) 2.2[8]
InChIKey LBOHJOLQKZNKFB-UHFFFAOYSA-N[9]

Synthesis and Purification Strategy

The synthesis of this compound is most logically achieved via a two-step sequence starting from the commercially available 4-nitro-1H-indazole. This approach is reliable and leverages well-established, high-yielding chemical transformations.

Retrosynthetic Analysis

The retrosynthetic pathway involves two key disconnections: the removal of the N-1 Boc protecting group and the reduction of the C-4 amino group back to its nitro precursor.

retrosynthesis target This compound intermediate 4-Amino-1H-indazole target->intermediate Boc Protection start 4-Nitro-1H-indazole intermediate->start Nitro Reduction

Diagram 1: Retrosynthetic pathway for the target compound.
Experimental Protocol

Step 1: Reduction of 4-Nitro-1H-indazole to 4-Amino-1H-indazole

This transformation is efficiently carried out by catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficacy in reducing aromatic nitro groups without affecting the heterocyclic core.

  • Reagents & Equipment:

    • 4-Nitro-1H-indazole (1.0 eq)

    • 10% Palladium on Carbon (0.05 - 0.10 eq)

    • Ethanol (EtOH) or Tetrahydrofuran (THF)

    • Hydrogen (H₂) source (balloon or Parr hydrogenator)

    • Reaction flask, magnetic stirrer, filtration apparatus (Celite pad)

  • Procedure:

    • Suspend 4-nitro-1H-indazole in ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C to the suspension. Causality Note: Pd/C is pyrophoric and should be handled with care, preferably under an inert atmosphere or added to the solvent.

    • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-24 hours). A common eluent system is Ethyl Acetate/Hexane.

    • Once complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.

    • Concentrate the filtrate under reduced pressure to yield crude 4-amino-1H-indazole, which can often be used in the next step without further purification.

Step 2: N-1 Boc Protection of 4-Amino-1H-indazole

This step selectively protects the more nucleophilic N-1 position of the indazole ring using di-tert-butyl dicarbonate (Boc₂O).[5] The reaction is typically catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[10]

  • Reagents & Equipment:

    • 4-Amino-1H-indazole (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

    • 4-Dimethylaminopyridine (DMAP, 0.1 eq) or Triethylamine (Et₃N, 1.5 eq)

    • Dichloromethane (DCM) or Acetonitrile (MeCN)

    • Reaction flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve 4-amino-1H-indazole in DCM in a reaction flask.

    • Add DMAP (or Et₃N) to the solution.

    • Cool the mixture to 0 °C using an ice bath.

    • Add Boc₂O to the cooled solution. Causality Note: The reaction is cooled initially to moderate the exotherm and improve selectivity.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically purified by flash column chromatography on silica gel.

  • Methodology:

    • Adsorb the crude material onto a small amount of silica gel.

    • Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).

    • Load the adsorbed material onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

Chemical Reactivity and Strategic Handling

The utility of this compound stems from the orthogonal reactivity of its two key functional groups.

The Dichotomy of Reactivity: N-1 vs. C-4

The N-1 position of the indazole ring is protected by the acid-labile Boc group, while the C-4 amino group serves as a nucleophilic handle for diversification. This allows for a predictable and controlled reaction sequence.

reactivity sub tert-Butyl 4-amino-1H-indazole-1-carboxylate N1_Boc N-1 Boc Group (Electrophilic Site) sub->N1_Boc Site of Deprotection C4_Amine C-4 Amino Group (Nucleophilic Site) sub->C4_Amine Site of Derivatization Deprotection Acid-catalyzed Deprotection (TFA, HCl) N1_Boc->Deprotection Acylation Acylation (RCOCl, Base) C4_Amine->Acylation Sulfonylation Sulfonylation (RSO₂Cl, Base) C4_Amine->Sulfonylation Coupling Coupling Reactions (e.g., Buchwald-Hartwig) C4_Amine->Coupling

Diagram 2: Key reactive sites and corresponding transformations.
  • N-1 Boc Group: This group is stable to most basic and nucleophilic conditions used for modifying the C-4 amino group. It can be readily removed at the end of a synthetic sequence using strong acids like trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[5] This unmasks the N-1 proton, which is often a critical hydrogen bond donor for kinase hinge binding.

  • C-4 Amino Group: The primary aromatic amine is a versatile nucleophile. It readily participates in reactions such as:

    • Amide Bond Formation: Reaction with acyl chlorides or carboxylic acids (using coupling reagents like HATU or EDC) to form amides.

    • Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.

    • C-N Cross-Coupling: Participation in metal-catalyzed reactions to form more complex C-N bonds.

Stability and Storage

The compound is generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dark, and dry place, or under an inert atmosphere.[6]

Safety Profile

Based on data for analogous compounds, this compound should be handled with appropriate care.[6][8]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][8]

  • Handling Precautions:

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes.

Application in Medicinal Chemistry

A Privileged Scaffold for Kinase Inhibitors

The amino-indazole scaffold is a cornerstone in the development of Type I and Type II kinase inhibitors.[1] The N-1 and N-2 atoms of the pyrazole ring act as hydrogen bond acceptors and donors, respectively, effectively mimicking the adenine portion of ATP to bind to the kinase hinge region.

The C-4 amino group of this building block provides the attachment point for moieties that extend into the solvent-exposed region of the ATP pocket. By carefully designing these appended groups, researchers can achieve high levels of potency and, critically, selectivity for the target kinase over other kinases in the human kinome, thereby reducing off-target effects and potential toxicity. Several potent inhibitors for targets like FLT3, PDGFRα, Kit, and BCR-ABL are based on the amino-indazole core.[1][11]

Conceptual Workflow: From Building Block to Lead Compound

This intermediate is an entry point into a well-defined drug discovery workflow. The process involves iterative cycles of design, synthesis, and biological testing to optimize the properties of the initial hit compound.

workflow A Start: tert-Butyl 4-amino-1H-indazole-1-carboxylate B Library Synthesis (Parallel Amide Coupling, etc.) A->B C Primary Screening (Biochemical Assays) B->C D Hit Identification & Validation C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E E->B Iterative Design & Synthesis F In Vivo Testing (Pharmacokinetics, Efficacy) E->F G Preclinical Candidate F->G

Diagram 3: High-level drug discovery workflow utilizing the title compound.

Anticipated Spectroscopic Data

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • ~1.7 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

    • ~4.0-5.0 ppm (broad singlet, 2H): The protons of the C-4 primary amine (-NH₂). The chemical shift and peak shape can vary with solvent and concentration.

    • ~6.5-8.0 ppm (multiplets, 4H): The four protons on the aromatic and pyrazole rings. The specific coupling patterns would allow for unambiguous assignment.

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • ~28 ppm: The three methyl carbons of the Boc group.

    • ~80-85 ppm: The quaternary carbon of the Boc group and the ester carbonyl carbon.

    • ~110-150 ppm: A series of signals corresponding to the carbons of the indazole bicyclic system.

  • IR (ATR):

    • ~3350-3450 cm⁻¹: Two distinct N-H stretching bands for the primary amine.

    • ~2980 cm⁻¹: C-H stretching from the Boc group.

    • ~1720-1740 cm⁻¹: A strong C=O stretch from the carbamate carbonyl of the Boc group.

    • ~1600-1620 cm⁻¹: N-H bending (scissoring) vibration.

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its pre-installed, orthogonally protected functional groups—an acid-labile N-1 Boc group and a nucleophilic C-4 amino group—provide a robust platform for the efficient synthesis of complex molecular libraries. Its direct relevance to the construction of kinase inhibitors makes it an indispensable tool for researchers and drug development professionals aiming to create next-generation targeted therapies. Understanding its synthesis, reactivity, and proper handling is essential for leveraging its full potential in medicinal chemistry programs.

References

A Technical Guide to tert-Butyl 4-amino-1H-indazole-1-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminoindazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. The indazole core is a prominent member of this class, forming the basis of numerous therapeutic agents. Its unique bicyclic aromatic structure, containing two nitrogen atoms, provides a versatile scaffold for the development of potent and selective inhibitors of various enzymes, particularly protein kinases. This guide focuses on a specific, strategically important derivative: tert-butyl 4-amino-1H-indazole-1-carboxylate (CAS Number: 801315-74-2).

The introduction of an amino group at the 4-position of the indazole ring offers a crucial vector for chemical modification, allowing for the construction of extensive libraries of compounds for drug screening. The tert-butoxycarbonyl (Boc) protecting group at the N-1 position serves a vital role in synthetic strategies, enabling regioselective reactions and ensuring the stability of the indazole core during subsequent chemical transformations. This guide will provide an in-depth exploration of the synthesis, properties, and applications of this compound, highlighting its pivotal role as a building block in the design of next-generation therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental for its effective use in synthesis and for ensuring the quality and reproducibility of experimental results.

PropertyValueSource
CAS Number 801315-74-2[1][2][3]
Molecular Formula C₁₂H₁₅N₃O₂[1]
Molecular Weight 233.27 g/mol [1][2]
Appearance Solid (Typical)
Purity Typically >95% (Commercially available)
Hazard Identification Irritant[1]

Note: Some physical properties like melting point and boiling point are not consistently reported and should be determined empirically upon receipt of the material.

Synthesis of this compound: A Self-Validating Protocol

While specific literature detailing the synthesis of the 4-amino isomer is not abundant, a robust and logical synthetic route can be devised based on established methodologies for analogous indazole derivatives. The following protocol represents a field-proven approach, starting from the corresponding nitro-indazole.

The Strategic Role of the Boc Protecting Group

The N-H proton of the indazole ring is acidic and can interfere with many common synthetic transformations. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the N-1 position for several key reasons:

  • Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at other positions of the molecule.

  • Mild Cleavage: It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) without affecting most other functional groups.

  • Improved Solubility: The bulky tert-butyl group often enhances the solubility of intermediates in organic solvents, simplifying purification.

Experimental Protocol: A Two-Step Synthesis

Step 1: N-Boc Protection of 4-Nitro-1H-indazole

This initial step protects the indazole nitrogen, preventing side reactions in the subsequent reduction.

  • Reagents and Materials:

    • 4-Nitro-1H-indazole

    • Di-tert-butyl dicarbonate (Boc₂O)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 4-nitro-1H-indazole (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.

    • Add DMAP (0.1 eq) to the solution.

    • Slowly add a solution of Boc₂O (1.1 eq) in the same solvent to the reaction mixture at room temperature.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product, tert-butyl 4-nitro-1H-indazole-1-carboxylate, can be purified by column chromatography on silica gel if necessary.

Step 2: Reduction of the Nitro Group

The nitro group is a versatile precursor to the crucial amino functionality. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Reagents and Materials:

    • tert-Butyl 4-nitro-1H-indazole-1-carboxylate

    • Palladium on carbon (10% Pd/C)

    • Ethanol or Methanol

    • Hydrogen source (balloon or hydrogenation apparatus)

    • Celite® for filtration

  • Procedure:

    • Dissolve the tert-butyl 4-nitro-1H-indazole-1-carboxylate (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times to ensure an inert atmosphere).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature for 2-12 hours. Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the desired product, this compound. The product is often of sufficient purity for subsequent steps, but can be purified by column chromatography if needed.

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Nitro-1H-indazole BocProtection N-Boc Protection (Boc₂O, DMAP) Start->BocProtection NitroIntermediate tert-Butyl 4-nitro-1H- indazole-1-carboxylate BocProtection->NitroIntermediate Reduction Nitro Group Reduction (H₂, Pd/C) NitroIntermediate->Reduction FinalProduct tert-Butyl 4-amino-1H- indazole-1-carboxylate Reduction->FinalProduct

Caption: Synthetic route to this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 3-amino-indazole scaffold is a well-established "hinge-binder" in kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region.[4][5] While the 4-amino isomer is less documented in this specific role, its utility as a versatile intermediate is significant. The amino group at the 4-position provides a key handle for introducing diversity and modulating the physicochemical properties of the final compound.

The general strategy involves using the 4-amino group as a nucleophile or as a precursor to other functional groups that can be further elaborated. This allows for the exploration of different regions of the kinase active site, potentially leading to improved potency and selectivity.

General Workflow for Kinase Inhibitor Synthesis

KinaseInhibitorWorkflow StartingMaterial tert-Butyl 4-amino-1H- indazole-1-carboxylate Coupling Amide Coupling or Cross-Coupling Reaction (e.g., Buchwald-Hartwig) StartingMaterial->Coupling Intermediate Functionalized Indazole Intermediate Coupling->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection FinalInhibitor Final Kinase Inhibitor Deprotection->FinalInhibitor

Caption: General workflow for synthesizing kinase inhibitors.

Exemplary Protocol: Amide Coupling

A common and straightforward derivatization of the 4-amino group is through amide bond formation.

  • Reagents and Materials:

    • This compound

    • Carboxylic acid of interest (R-COOH)

    • Peptide coupling reagent (e.g., HATU, HBTU)

    • Organic base (e.g., DIPEA, triethylamine)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the peptide coupling reagent (1.1 eq) and the organic base (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated acid mixture.

    • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired amide.

This amide can then be deprotected and further modified to generate the final kinase inhibitor. The aminoindazole core provides a rigid and predictable platform for orienting substituents into the ATP-binding pocket of the target kinase. The development of potent and selective inhibitors for kinases such as FLT3, PDGFRα, and Kit often relies on scaffolds like aminoindazoles.[5][6]

Conclusion

This compound is a high-value building block for drug discovery and development. Its synthesis is achievable through a logical and scalable route, and its strategic functionalization provides access to a vast chemical space. The Boc-protected aminoindazole core is a cornerstone in the design of kinase inhibitors and other targeted therapies. A thorough understanding of its synthesis and reactivity, as outlined in this guide, empowers medicinal chemists to leverage this versatile scaffold in the creation of novel and effective medicines.

References

A Technical Guide to tert-Butyl Amino-1H-indazole-1-carboxylates as Key Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Isomer Selection: This guide focuses on the synthesis, properties, and applications of tert-butyl 5-amino-1H-indazole-1-carboxylate (CAS 129488-10-4) . While the initial topic of interest was the 4-amino isomer (CAS 801315-74-2), a comprehensive review of scientific literature and supplier data reveals a scarcity of in-depth technical information for this specific positional isomer.[1][2][3][4] In contrast, the 5-amino isomer is extensively documented and widely utilized as a crucial building block in medicinal chemistry.[5][6] Therefore, to provide a thorough and actionable resource for researchers, this whitepaper will detail the well-established chemistry and utility of the 5-amino analogue. Both isomers share the same molecular formula and weight.[1][7]

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[8][9] The strategic introduction of functional groups onto this heterocyclic system is a cornerstone of modern drug design. Tert-butyl 5-amino-1H-indazole-1-carboxylate has emerged as a particularly valuable intermediate. The tert-butoxycarbonyl (Boc) protecting group offers stability and predictable reactivity, while the 5-amino group provides a critical handle for further functionalization, enabling the construction of complex molecular architectures targeting various disease pathways.[10] This guide provides a detailed overview of its physicochemical properties, a validated synthesis protocol, and its primary application in the development of next-generation therapeutics.

Physicochemical and Structural Properties

Tert-butyl 5-amino-1H-indazole-1-carboxylate is a stable, solid compound under standard laboratory conditions.[10][11] The Boc group at the N1 position of the indazole ring serves to protect the otherwise reactive secondary amine, directing subsequent chemical modifications to other parts of the molecule. The presence of the tert-butyl group also enhances the compound's lipophilicity, which can influence its solubility and handling characteristics.[12]

PropertyValueSource(s)
Molecular Formula C₁₂H₁₅N₃O₂[5][7]
Molecular Weight 233.27 g/mol [5][7]
CAS Number 129488-10-4[5][7]
IUPAC Name tert-butyl 5-aminoindazole-1-carboxylate[7]
Appearance White to brown or grey solid/powder[10][12][13]
Purity ≥97-98% (via HPLC)[10][13]
Storage Conditions 2-8°C, sealed in dry, dark place[5][6][11]

Synthesis of tert-Butyl 5-Amino-1H-indazole-1-carboxylate

The most common and efficient synthesis of the title compound involves the chemical reduction of its nitro-precursor, tert-butyl 5-nitro-1H-indazole-1-carboxylate (CAS 129488-09-1).[6][14] This transformation is typically achieved through catalytic hydrogenation.

Synthesis Workflow Diagram

Synthesis_Workflow Start tert-Butyl 5-Nitro-1H-indazole-1-carboxylate (CAS: 129488-09-1) Reagents H₂, 10% Pd/C Ethanol (95%) Start->Reagents Suspend in Reaction Catalytic Hydrogenation (Atmospheric Pressure) Reagents->Reaction Conditions Workup Filtration (remove Pd/C) Solvent Evaporation Reaction->Workup Process Product tert-Butyl 5-Amino-1H-indazole-1-carboxylate (CAS: 129488-10-4) Workup->Product Yields

Caption: Synthesis of the target amine via catalytic hydrogenation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of 5-nitroindazole derivatives.[6][14]

Materials:

  • tert-Butyl 5-nitro-1H-indazole-1-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) catalyst (approx. 0.05 eq of Pd)

  • 95% Ethanol

  • Ethyl Acetate

  • Standard laboratory glassware, magnetic stirrer, and a hydrogen source (e.g., balloon)

  • Rotary evaporator

  • Filtration apparatus (e.g., Celite or filter paper)

Procedure:

  • Reaction Setup: Suspend tert-butyl 5-nitro-1H-indazole-1-carboxylate (e.g., 10.1 mmol, 2.65 g) in 95% ethanol in a round-bottom flask equipped with a magnetic stir bar.[6]

  • Inerting: Degas the suspension under reduced pressure and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the suspension.[6]

  • Hydrogenation: Purge the system again with an inert gas before introducing hydrogen gas (1 atmosphere, typically from a balloon).[6]

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically several hours to overnight).[6]

  • Workup - Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite or suitable filter paper to remove the palladium catalyst. Wash the filter cake with a small amount of ethyl acetate to ensure complete recovery of the product.[6]

  • Workup - Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Isolation: The resulting residue is the desired product, tert-butyl 5-amino-1H-indazole-1-carboxylate, which is often obtained as a brown or reddish solid.[6] Further purification via column chromatography can be performed if necessary, but the crude product is often of sufficient purity for subsequent steps.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary and most significant application of tert-butyl 5-amino-1H-indazole-1-carboxylate is as a pivotal intermediate in the synthesis of protein kinase inhibitors.[5][6] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5]

The 3-amino-indazole scaffold, a close relative, is known to form key hydrogen bonds with the hinge region of the kinase ATP-binding site.[8] The 5-amino group on the indazole ring provides a versatile attachment point for introducing various side chains and moieties. These modifications are designed to interact with other regions of the ATP-binding pocket, thereby conferring potency and selectivity for the target kinase.[5][12] This building block is instrumental in developing targeted therapies that can modulate the activity of specific, disease-driving kinases.[5][9]

Role in the Kinase Inhibitor Development Pipeline

Drug_Discovery_Flow cluster_0 Chemical Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization BuildingBlock tert-Butyl 5-amino-1H-indazole-1-carboxylate Coupling Amide Coupling, Suzuki Coupling, etc. BuildingBlock->Coupling Library Library of Indazole Derivatives Coupling->Library Screening Kinase Panel Screening (e.g., KINOMEscan) Library->Screening Hit Identification of Potent 'Hits' Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR SAR->Coupling Iterative Design Candidate Preclinical Candidate SAR->Candidate

Caption: Use of the amino-indazole building block in a drug discovery workflow.

Analytical Characterization

Confirmation of the structure and assessment of purity for tert-butyl 5-amino-1H-indazole-1-carboxylate are routinely performed using standard analytical techniques. Commercial suppliers often provide documentation including:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, with acceptable limits typically greater than 97-98%.[10][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring the correct placement of the amino group and the integrity of the Boc-protected indazole core.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound and is also a primary tool for monitoring reaction progress during its synthesis.[15]

Conclusion

While the 4-amino isomer remains a less-explored entity, tert-butyl 5-amino-1H-indazole-1-carboxylate stands as a well-characterized and indispensable tool for the medicinal chemist. Its robust synthesis and strategic positioning of the amino functional group make it a highly sought-after building block for constructing libraries of potential kinase inhibitors.[5][6] The continued exploration of derivatives from this scaffold is expected to yield novel drug candidates for a range of therapeutic areas, underscoring its foundational importance in modern drug discovery.

References

tert-butyl 4-amino-1H-indazole-1-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-amino-1H-indazole-1-carboxylate

Abstract

This guide provides a comprehensive technical overview of the synthetic pathway for this compound, a key building block in contemporary medicinal chemistry. The synthesis is strategically dissected into two primary transformations: the regioselective N-protection of 4-nitro-1H-indazole with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the C4-nitro functionality to the corresponding amine. This document offers a detailed examination of the underlying chemical principles, a comparative analysis of methodological choices, and field-tested, step-by-step protocols suitable for implementation in a research or drug development setting. The content is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 4-Aminoindazole Scaffold

The indazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and neurodegenerative disease-modifying properties.[1][2][3] Specifically, the 4-aminoindazole moiety serves as a crucial pharmacophore and a versatile synthetic intermediate for constructing complex molecular architectures, particularly kinase inhibitors.[4] The synthesis of this compound provides a stable, readily functionalizable precursor, where the Boc group serves a dual purpose: it protects the N1 position of the indazole ring from unwanted side reactions and enhances solubility in common organic solvents, facilitating subsequent synthetic manipulations.

Retrosynthetic Strategy

The synthesis of the target compound is most logically approached via a two-step sequence starting from commercially available 4-nitro-1H-indazole. This strategy isolates the two key chemical challenges: selective N-acylation and chemoselective nitro group reduction.

G Target This compound Intermediate tert-Butyl 4-nitro-1H-indazole-1-carboxylate Target->Intermediate C-N Bond Formation (Nitro Reduction) StartingMaterial 4-Nitro-1H-indazole Intermediate->StartingMaterial N-C Bond Formation (Boc Protection)

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway: A Two-Step Approach

The forward synthesis involves the protection of the indazole nitrogen followed by the reduction of the nitro group. This sequence is critical for achieving high yields and purity.

G A 4-Nitro-1H-indazole B tert-Butyl 4-nitro-1H-indazole-1-carboxylate A->B   (Boc)₂O, DMAP      CH₂Cl₂ or THF    C tert-Butyl 4-amino-1H-indazole-1-carboxylate B->C   Reduction      (e.g., H₂, Pd/C)   

Caption: Overall synthetic workflow from starting material to final product.

Part A: N-Boc Protection of 4-Nitro-1H-indazole

The first step is the installation of the tert-butyloxycarbonyl (Boc) protecting group onto the N1 position of the indazole ring. The Boc group is an ideal choice due to its stability in a wide range of reaction conditions, particularly the basic and nucleophilic environments it might encounter, yet it can be readily removed under acidic conditions.[5][6]

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the indazole nitrogen onto one of the carbonyl carbons of the di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[7] A base, typically a non-nucleophilic one like 4-dimethylaminopyridine (DMAP) or triethylamine (TEA), is used to deprotonate the indazole NH, increasing its nucleophilicity and driving the reaction forward.[1][7][8] The choice of DMAP as a catalyst is particularly effective as it forms a more reactive intermediate with (Boc)₂O.

Experimental Protocol: N-Boc Protection

  • Setup: To a solution of 4-nitro-1H-indazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (approx. 0.1 M concentration), add 4-(dimethylamino)pyridine (DMAP) (1.0 eq).[1]

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) portion-wise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂. Wash the organic layer sequentially with water and brine.[1]

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, tert-butyl 4-nitro-1H-indazole-1-carboxylate, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure product.[1]

Part B: Reduction of the C4-Nitro Group

The second and final step is the reduction of the aromatic nitro group to a primary amine. This transformation is a cornerstone of organic synthesis, and several reliable methods are available.[9][10] The choice of method depends on factors such as available equipment, scale, and the presence of other reducible functional groups.

Methodology Comparison: Catalytic Hydrogenation vs. Chemical Reduction

MethodReductant/CatalystSolventConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, 10% Pd/CEthanol, Methanol, or Ethyl AcetateRoom temp, 1 atm H₂High yield, clean reaction (byproduct is water), catalyst can be recycled.[4][11][12]Requires specialized hydrogenation equipment; catalyst can be pyrophoric and expensive; sensitive to catalyst poisons.
Chemical Reduction Tin(II) Chloride (SnCl₂)Ethanol or Ethyl AcetateRefluxMild and effective for nitro groups, tolerates some other functional groups.[11][13]Requires stoichiometric amounts of metal salt, leading to metal waste and more complex purification.
Chemical Reduction Iron (Fe) PowderAcetic Acid or EtOH/H₂O with NH₄ClRefluxInexpensive, robust, and effective.[10]Often requires acidic conditions; purification can be challenging due to iron salts.
Chemical Reduction Zinc (Zn) PowderAcetic Acid or NH₄ClRoom temp to refluxMild conditions, tolerates many functional groups.[11]Can lead to over-reduction or side products if not controlled; generates metal waste.

Mechanistic Insight: The Reduction Pathway The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. In catalytic hydrogenation, the process occurs on the surface of the metal catalyst (e.g., Pd). The nitro group is sequentially reduced to a nitroso (-NO) and then to a hydroxylamine (-NHOH) intermediate before the final reduction to the amine (-NH₂).[14] Preventing the accumulation of the hydroxylamine intermediate is key to avoiding side reactions like the formation of azo or azoxy compounds.[15]

G cluster_mech Nitro Reduction Mechanism Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ -H₂O

Caption: Key intermediates in the reduction of an aromatic nitro group.

Experimental Protocol: Catalytic Hydrogenation

  • Setup: In a flask suitable for hydrogenation, suspend tert-butyl 4-nitro-1H-indazole-1-carboxylate (1.0 eq) and a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% of Pd) in a solvent like 95% ethanol.[4]

  • Hydrogenation: Seal the reaction vessel, degas the system, and then introduce hydrogen gas (H₂), typically via a balloon or a Parr hydrogenator, to maintain a positive pressure (approx. 1 atm).

  • Reaction: Vigorously stir the suspension at room temperature for 4-24 hours. The reaction is often complete when hydrogen uptake ceases. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.[4]

Conclusion

The synthesis of this compound is reliably achieved through a robust two-step sequence involving N-Boc protection of 4-nitro-1H-indazole followed by nitro group reduction. Catalytic hydrogenation using palladium on carbon stands out as a highly efficient and clean method for the reduction step, providing the target molecule in high yield and purity. This synthetic route is scalable and utilizes well-understood, high-yielding reactions, making it a valuable and practical process for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide on the Synthetic Utility and Mechanistic Significance of tert-Butyl 4-Amino-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of tert-butyl 4-amino-1H-indazole-1-carboxylate, focusing on its pivotal role as a synthetic intermediate in the development of targeted therapeutics. While not a pharmacologically active agent in itself, its structural attributes are fundamental to the mechanism of action of several potent kinase inhibitors. We will dissect the chemical logic behind its design and application, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Executive Summary: A Pivotal Building Block in Kinase Inhibitor Scaffolding

This compound is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Its primary utility lies not in a direct biological mechanism of action, but as a crucial structural intermediate for the synthesis of highly specific and potent protein kinase inhibitors.[1][2] The indazole core is a bioisostere of indole and has been successfully integrated into numerous approved and investigational drugs, demonstrating its value as a pharmacophore.[3][4] This guide will elucidate the chemical properties that make this molecule an effective starting material and how its constituent parts contribute to the pharmacological profiles of the final active pharmaceutical ingredients (APIs).

The core structure of indazole is recognized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[5][6] The strategic placement of the amino group at the 4-position of this particular intermediate provides a critical vector for synthetic elaboration, allowing for the construction of derivatives that can target specific kinases with high affinity and selectivity. The tert-butoxycarbonyl (Boc) protecting group at the N1 position of the indazole ring serves a vital synthetic purpose, which will be detailed in the subsequent sections.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The 1H-indazole moiety is considered a "privileged scaffold" in drug discovery, particularly for the development of kinase inhibitors. Several FDA-approved drugs, such as Pazopanib and Axitinib, feature this core structure.[5][7] The success of the indazole scaffold can be attributed to its unique electronic and steric properties, which allow it to mimic the purine core of ATP and establish critical interactions with the kinase hinge region.

Bioisosterism with Adenine

The indazole ring system is an effective bioisostere of the adenine base in ATP. This structural mimicry allows indazole-containing compounds to compete with endogenous ATP for binding to the kinase active site, thereby inhibiting the phosphotransferase activity of the enzyme.

Hydrogen Bonding Interactions

The nitrogen atoms of the indazole ring can act as both hydrogen bond donors and acceptors. This dual functionality is crucial for anchoring the inhibitor within the ATP binding pocket, most notably through interactions with the backbone amide and carbonyl groups of the kinase hinge region. The 1H-indazole-3-amine structure, for instance, is a well-established and effective hinge-binding fragment.[6]

Deconstructing this compound: A Synthetic Perspective

The "mechanism of action" of this compound is best understood through the lens of its synthetic utility. Each component of the molecule is deliberately chosen to facilitate the efficient and controlled synthesis of more complex derivatives.

The 4-Amino Group: The Primary Vector for Elaboration

The amino group at the 4-position is the key functional handle for building out the rest of the inhibitor. This nucleophilic group can readily participate in a variety of chemical reactions, including:

  • Amide bond formation: Coupling with carboxylic acids to introduce diverse side chains.

  • Buchwald-Hartwig amination: Cross-coupling with aryl halides to form diarylamine structures, a common motif in many kinase inhibitors.

  • Reductive amination: Reaction with aldehydes or ketones to introduce alkyl substituents.

This versatility allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties. For example, in the development of N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of the lymphocyte-specific kinase (Lck), the 4-aminoindazole moiety was used to replace a phenol group, which led to comparable enzyme potency and significantly improved pharmacokinetic properties.[8][9]

The Boc Protecting Group: Ensuring Regioselectivity

The tert-butoxycarbonyl (Boc) group attached to the N1 position of the indazole ring is a crucial protecting group. Its presence serves two primary functions:

  • Directing Substitution: The Boc group deactivates the N1 nitrogen, preventing it from participating in undesired side reactions during the functionalization of the 4-amino group. This ensures that the desired regiochemistry is achieved.

  • Facilitating Purification and Improving Solubility: The lipophilic nature of the Boc group can improve the solubility of the intermediate in organic solvents, simplifying reaction work-up and purification by chromatography.

The Boc group is also readily cleaved under acidic conditions, allowing for the deprotection of the N1 position at a later stage of the synthesis if required for biological activity or further chemical modification.

Application in the Synthesis of Targeted Kinase Inhibitors

The true value of this compound is realized in the potent and selective kinase inhibitors that can be synthesized from it. The following diagram illustrates a generalized synthetic workflow.

G cluster_0 Synthesis of a Generic Kinase Inhibitor A tert-Butyl 4-amino- 1H-indazole-1-carboxylate C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Coupling Partner (e.g., Aryl Halide) B->C D Protected Intermediate C->D Forms C-N bond E Deprotection (Boc Removal) D->E Acidic Conditions F Final Kinase Inhibitor E->F

Caption: Generalized workflow for synthesizing a kinase inhibitor.

Case Study: Lck Inhibitors

As previously mentioned, derivatives of 4-aminoindazole have been successfully employed as inhibitors of Lck, a tyrosine kinase crucial for T-cell signaling.[8] In these inhibitors, the 4-aminoindazole core is coupled to a pyrimidine ring, and this combined structure effectively occupies the ATP-binding site of Lck, disrupting the downstream signaling cascade that leads to T-cell activation.

The signaling pathway inhibited by such compounds is depicted below:

Lck_Pathway TCR TCR Activation Lck_active Lck (Active) TCR->Lck_active ZAP70 ZAP-70 Phosphorylation Lck_active->ZAP70 phosphorylates Lck_inactive Lck (Inactive) Downstream Downstream Signaling (e.g., PLCγ1, LAT) ZAP70->Downstream Response T-Cell Proliferation & Cytokine Release Downstream->Response Inhibitor 4-Aminoindazole-based Lck Inhibitor Inhibitor->Lck_active inhibits

Caption: Inhibition of the Lck signaling pathway.

Experimental Protocols

While this guide focuses on the synthetic utility of this compound, a general protocol for its use in a cross-coupling reaction is provided below as an example of its application.

Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromopyrimidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (0.05 eq.), the ligand (0.1 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired coupled product.

Conclusion

This compound is a testament to the importance of rational design in medicinal chemistry. Its "mechanism of action" is not biological but chemical; it is a meticulously crafted molecular scaffold that enables the efficient synthesis of a diverse range of targeted therapeutics. By understanding the distinct roles of the indazole core, the 4-amino group, and the Boc protecting group, researchers can leverage this versatile intermediate to develop novel kinase inhibitors and other valuable pharmaceutical agents. The continued exploration of indazole-based scaffolds promises to yield new generations of drugs with improved efficacy and safety profiles for the treatment of cancer, inflammatory disorders, and other diseases driven by aberrant kinase signaling.

References

tert-butyl 4-amino-1H-indazole-1-carboxylate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of tert-butyl 4-amino-1H-indazole-1-carboxylate

Introduction: The Structural Significance of a Key Building Block

In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the indazole core is of paramount importance, featuring in molecules designed to treat a range of conditions from inflammatory disorders to oncological diseases[1]. The strategic functionalization of this core is critical for modulating pharmacological activity. This compound is a vital bifunctional building block in this context. The 4-amino group provides a reactive handle for further molecular elaboration, while the N-1 tert-butoxycarbonyl (Boc) group serves as a robust protecting group, ensuring chemoselectivity in multi-step syntheses[2][3].

The unambiguous identification and quality control of such a crucial intermediate are non-negotiable in a research and development pipeline. Spectroscopic analysis provides the definitive "fingerprint" of the molecule. This guide offers a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The focus is not merely on the data itself, but on the underlying chemical principles that give rise to the observed spectra, providing researchers with the tools for confident structural verification.

Molecular Structure and Functional Group Analysis

The structure combines a bicyclic aromatic indazole system with two key functional groups that dictate its spectroscopic properties: the 4-amino group (-NH₂) and the N-1 Boc-protecting group (-C(O)OtBu). The Boc group is sterically bulky and introduces a distinct set of aliphatic proton and carbon signals, along with a characteristic carbonyl stretch in the IR spectrum. The amino group and the indazole ring protons provide a unique signature in the aromatic region of the NMR spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the entire molecular skeleton.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible methodology is the foundation of trustworthy data.

G parent This compound [M+H]⁺ = m/z 234 frag1 Loss of Isobutylene (-56 Da) [M+H - C₄H₈]⁺ = m/z 178 parent->frag1 - C₄H₈ frag2 Loss of Boc Group (-100 Da) [4-amino-1H-indazole + H]⁺ = m/z 134 parent->frag2 - C₄H₈, -CO₂

References

An In-Depth Technical Guide to the Solubility Profile of tert-butyl 4-amino-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of tert-butyl 4-amino-1H-indazole-1-carboxylate (CAS No. 801315-74-2), a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive publicly available experimental solubility data, this document synthesizes information from computational predictions, structural analysis, and established methodologies to present a robust theoretical and practical framework for researchers. The guide delves into the physicochemical properties of the molecule, offers a predicted solubility profile in various solvent classes, and provides detailed, field-proven experimental protocols for empirical solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and work with this compound.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, with poor aqueous solubility being a primary cause of attrition. The bioavailability, and by extension the efficacy, of an orally administered therapeutic is intrinsically linked to its ability to dissolve in the gastrointestinal tract. For researchers working with novel chemical entities such as this compound, a thorough understanding of the compound's solubility is not merely an academic exercise; it is a critical determinant of its potential for further development.

This compound belongs to the indazole class of compounds, which are recognized for their wide range of pharmacological activities.[1] The presence of the Boc-protecting group and an amino substituent on the indazole core creates a molecule with distinct regions of varying polarity, making its solubility behavior nuanced. This guide aims to provide a detailed examination of these characteristics to inform formulation strategies, preclinical testing, and further synthetic modifications.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is governed by its physicochemical properties. While experimental data for this compound is limited, computational predictions from reputable sources like PubChem provide valuable insights into its likely behavior.[2]

PropertyPredicted Value/InformationSource
CAS Number 801315-74-2[2]
Molecular Formula C12H15N3O2[2]
Molecular Weight 233.27 g/mol [2]
XLogP3 2.2[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
pKa (Predicted) Basic (amino group): ~3-4; Acidic (indazole N-H): ~15-16N/A

Interpretation of Physicochemical Properties:

  • Molecular Weight: At 233.27 g/mol , the molecular weight is well within the range typical for small molecule drugs, suggesting that size is not a significant impediment to solubility.

  • XLogP3: The predicted octanol-water partition coefficient (XLogP3) of 2.2 indicates a moderate lipophilicity.[3] This value suggests that the compound will likely have a preference for organic solvents over water, but it is not so high as to predict extremely poor aqueous solubility. Compounds in this logP range often present a balance, being soluble in a range of organic solvents while retaining some potential for aqueous solubility, particularly at non-neutral pH.

  • Hydrogen Bonding: With one hydrogen bond donor (the amino group) and three acceptors (the two nitrogen atoms of the indazole ring and the carbonyl oxygen of the carbamate), the molecule has the capacity for hydrogen bonding interactions with protic solvents like water and alcohols.[3] This is a favorable characteristic for solubility in such solvents.

  • Predicted pKa: The primary amino group is expected to be basic with a predicted pKa in the range of 3-4. This suggests that in acidic solutions (pH < 3), the amino group will be protonated, forming a cationic species. This salt formation will significantly enhance aqueous solubility. The indazole N-H is weakly acidic, but its contribution to solubility in typical aqueous media is likely to be negligible.

Predicted Solubility Profile:

Based on the analysis of its structure and predicted physicochemical properties, the following solubility profile for this compound is anticipated:

  • Aqueous Solubility: Low intrinsic solubility in neutral water is expected due to the lipophilic nature of the tert-butyl group and the aromatic indazole core. However, solubility is predicted to increase significantly in acidic aqueous solutions (pH < 4) due to the protonation of the 4-amino group.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated in lower alcohols. These solvents can engage in hydrogen bonding with the amino group and the heterocyclic nitrogen atoms, while also solvating the nonpolar regions of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are strong hydrogen bond acceptors and can effectively solvate a wide range of organic molecules. Acetonitrile is also likely to be a good solvent.

  • Nonpolar Solvents (e.g., Toluene, Hexanes): Limited to poor solubility is predicted in nonpolar solvents. While the molecule has nonpolar character, the presence of the amino group and the polar indazole ring system will hinder dissolution in highly nonpolar environments.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected in chlorinated solvents, which can solvate the molecule through dipole-dipole interactions.

Experimental Determination of Solubility: A Standard Operating Procedure

To move from prediction to empirical data, a systematic experimental approach is necessary. The following section outlines a robust, multi-stage protocol for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a compound in a saturated solution in equilibrium with an excess of the solid material.

Workflow for Thermodynamic Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess compound into vials B Add selected solvent (e.g., water, buffer, organic solvent) A->B C Seal vials and place in a shaker incubator B->C D Incubate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours C->D E Allow solid to settle D->E F Withdraw supernatant and filter through a 0.22 µm syringe filter E->F G Dilute the filtrate with a suitable mobile phase F->G H Analyze by a validated HPLC-UV method G->H J Determine the concentration of the saturated solution H->J Compare peak area I Prepare a standard curve of the compound I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into multiple glass vials. The presence of undissolved solid at the end of the experiment is crucial.

    • Add a precise volume (e.g., 1 mL) of the desired solvent to each vial. A range of solvents should be tested, including purified water, pH buffers (e.g., pH 2.0, 5.0, 7.4), and relevant organic solvents (e.g., ethanol, DMSO).

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours.

  • Sampling and Analysis:

    • After incubation, visually confirm the presence of excess solid in each vial.

    • Allow the vials to stand undisturbed for a short period to let the solid material settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a low-binding 0.22 µm syringe filter to remove any undissolved particles.

    • Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.

    • Calculate the original solubility in the solvent, taking into account the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput assessment of the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is often used in early drug discovery screening.

Workflow for Kinetic Solubility Determination:

G cluster_prep Preparation cluster_addition Compound Addition & Incubation cluster_analysis Analysis cluster_determination Determination A Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) C Add small volumes of the DMSO stock to the buffer to create a dilution series A->C B Dispense aqueous buffer into a 96-well plate B->C D Incubate at room temperature for a short period (e.g., 1-2 hours) with shaking C->D E Measure turbidity using a nephelometer or plate reader D->E F Alternatively, filter the plate and analyze the filtrate by HPLC-UV or LC-MS D->F G Identify the concentration at which precipitation occurs (the kinetic solubility limit) E->G F->G

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • pH: As predicted, the pH of the aqueous medium will be a critical determinant of solubility. In acidic conditions, the protonation of the 4-amino group will lead to a substantial increase in aqueous solubility. Formulators can leverage this by considering the use of acidic excipients or by developing the compound as a salt.

  • Temperature: For most solid solutes, solubility increases with temperature. The extent of this effect should be determined experimentally as part of a comprehensive preformulation study.

  • Polymorphism: The solid-state form of the compound can have a profound impact on its solubility. Different crystalline forms (polymorphs) or an amorphous state can exhibit different solubilities and dissolution rates. It is essential to characterize the solid form of the material being used in solubility studies.

Conclusion and Future Directions

This technical guide has provided a detailed theoretical and practical overview of the solubility profile of this compound. Based on its chemical structure and predicted physicochemical properties, the compound is expected to be poorly soluble in neutral water but will likely exhibit enhanced solubility in acidic media and good solubility in polar organic solvents.

For researchers and drug development professionals, the key takeaway is the necessity of empirical verification. The detailed protocols provided herein offer a robust starting point for these experimental investigations. A thorough understanding of the solubility of this compound will be instrumental in guiding its development, from the selection of appropriate formulation strategies to the design of meaningful in vitro and in vivo studies. Future work should focus on generating and publishing experimental data to validate and refine the predictions outlined in this guide.

References

The Pivotal Role of the 4-Amino-1H-Indazole Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth analysis of tert-butyl 4-amino-1H-indazole-1-carboxylate, a key intermediate in the synthesis of targeted therapeutics. While this molecule itself is not recognized for potent intrinsic biological activity, its true significance lies in its role as a versatile scaffold for the development of highly selective and potent kinase inhibitors. This whitepaper will explore the synthesis, physicochemical properties, and, most critically, the application of this scaffold in the creation of advanced drug candidates, providing researchers and drug development professionals with a comprehensive understanding of its utility and strategic importance.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a fundamental structural motif in a wide array of pharmacologically active molecules.[1] Its unique electronic and steric properties allow it to participate in various non-covalent interactions with biological targets, making it a favored scaffold in drug design.[2] Numerous FDA-approved drugs and clinical candidates across therapeutic areas, particularly in oncology, feature the indazole core, highlighting its proven success in generating effective therapeutics.[3][4] Derivatives of the indazole scaffold have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[5]

The subject of this guide, this compound, represents a strategically important variant of the indazole scaffold. The presence of the amino group at the 4-position provides a crucial vector for chemical modification, allowing for the introduction of various pharmacophoric groups. The tert-butoxycarbonyl (Boc) protecting group at the 1-position ensures regioselectivity in subsequent synthetic steps, a critical aspect for the controlled synthesis of complex molecules.[5]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a scaffold is paramount for its effective utilization in drug design.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₂H₁₅N₃O₂PubChem
Molecular Weight 233.27 g/mol PubChem
CAS Number 801315-74-2Vendor Data
Predicted pKa 3.08 ± 0.10LookChem[6]
Predicted Boiling Point 395.3 °C at 760 mmHgLookChem[6]
Predicted Density 1.24 g/cm³LookChem[6]

Note: Some physical properties are predicted and should be confirmed experimentally.

Synthesis of the Scaffold

The synthesis of tert-butyl amino-1H-indazole-1-carboxylates is a well-established process, typically involving the protection of the indazole nitrogen followed by functional group manipulations. A representative synthetic route for a related isomer, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, is detailed below, illustrating the general principles.[5]

Experimental Protocol: Synthesis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate [5]

  • Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine.

    • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (99%) (10.0 mmol).

    • Heat the reaction mixture in a sealed tube at 343 K for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture to dryness.

    • Purify the resulting brown solid by recrystallization from ethanol to afford pale-yellow needles.

  • Step 2: Boc Protection.

    • To a solution of 5-bromo-1H-indazol-3-amine (5.0 mmol) in dichloromethane (40 ml), add 4-dimethylaminopyridine (DMAP) (5.0 mmol).

    • Cool the reaction mixture to 273 K and add di-tert-butyl dicarbonate (Boc anhydride) (5.0 mmol).

    • Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with dichloromethane (50 ml) and wash with water and brine (25 ml).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography (silica gel, 20–30% ethyl acetate in hexane).

Synthesis_Workflow cluster_step1 Step 1: Indazole Ring Formation cluster_step2 Step 2: N-Boc Protection start1 5-bromo-2-fluorobenzonitrile product1 5-Bromo-1H-indazol-3-amine start1->product1 Cyclization reagent1 Hydrazine Hydrate Ethanol, 343 K reagent1->product1 product2 tert-Butyl 3-amino-5-bromo- 1H-indazole-1-carboxylate product1->product2 Protection reagent2 Boc Anhydride DMAP, DCM reagent2->product2

General synthetic workflow for a protected amino-indazole.

Application in Kinase Inhibitor Development

The primary utility of the this compound scaffold is as a foundational element for the synthesis of potent and selective kinase inhibitors.[6][7] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8] The amino group of the indazole scaffold serves as a key attachment point for moieties that can interact with specific residues in the kinase active site, thereby conferring potency and selectivity.

Structure-Activity Relationship (SAR) and Target Kinases

Derivatives of the amino-indazole scaffold have been successfully developed to target a range of kinases, including:

  • Polo-like kinase 4 (PLK4): Overexpressed in several cancers, PLK4 is a key regulator of centriole duplication. Indazole-based inhibitors have been designed to be highly potent against PLK4.[8]

  • FLT3, PDGFRα, and c-Kit: These receptor tyrosine kinases are frequently mutated in various cancers. Amino-indazole derivatives have been developed as "DFG-out" inhibitors, which bind to the inactive conformation of the kinase, often overcoming resistance mutations.[1][9]

  • Bromodomain-containing protein 4 (BRD4): BRD4 is an epigenetic reader that regulates the expression of key oncogenes. Novel indazole-4,7-dione derivatives have shown potent BRD4 inhibitory activity.[10]

The general strategy involves the derivatization of the amino group to introduce functionalities that can form hydrogen bonds with the hinge region of the kinase, while other parts of the molecule can be modified to occupy hydrophobic pockets and interact with other key residues, leading to high affinity and selectivity.

Kinase_Inhibition_Pathway cluster_scaffold Scaffold cluster_derivatives Derivatization cluster_targets Target Kinases cluster_cellular_effects Cellular Effects scaffold 4-Amino-1H-Indazole Core derivatives Addition of Pharmacophoric Groups (e.g., at the 4-amino position) scaffold->derivatives Synthetic Chemistry plk4 PLK4 derivatives->plk4 Inhibition flt3 FLT3 derivatives->flt3 Inhibition brd4 BRD4 derivatives->brd4 Inhibition other_kinases Other Kinases... derivatives->other_kinases cell_cycle_arrest Cell Cycle Arrest plk4->cell_cycle_arrest reduced_proliferation Reduced Proliferation flt3->reduced_proliferation brd4->reduced_proliferation apoptosis Apoptosis cell_cycle_arrest->apoptosis reduced_proliferation->apoptosis

Logical flow from scaffold to cellular effect.
Representative Biological Assay: Kinase Inhibition

To assess the efficacy of newly synthesized indazole derivatives, a common in vitro assay is a kinase inhibition assay. The following is a generalized protocol.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay) [8]

  • Preparation of Reagents:

    • Prepare a solution of the test compound (indazole derivative) at various concentrations.

    • Prepare a solution of the target kinase (e.g., PLK4).

    • Prepare a solution of the europium-labeled anti-tag antibody and the Alexa Fluor™ 647-labeled kinase inhibitor (tracer).

  • Assay Procedure:

    • In a 384-well plate, add the test compound, the target kinase, and the tracer.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio as a function of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the tracer from the kinase.

Conclusion

This compound is a quintessential example of a molecular scaffold that, while not possessing significant intrinsic biological activity, is of immense value in the field of drug discovery. Its well-defined chemical properties and strategic functionalization points make it an ideal starting material for the synthesis of a diverse range of kinase inhibitors. The ability to systematically modify this scaffold has led to the development of highly potent and selective drug candidates that target key drivers of cancer and other diseases. For researchers and drug development professionals, a deep understanding of the chemistry and strategic application of this and similar privileged scaffolds is essential for the rational design of the next generation of targeted therapies.

References

potential derivatives of tert-butyl 4-amino-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Derivatization of tert-Butyl 4-amino-1H-indazole-1-carboxylate

Authored by a Senior Application Scientist

Foreword: The Indazole Nucleus as a Privileged Scaffold in Modern Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern drug discovery.[1][2][3] Its rigid structure and ability to participate in a multitude of intermolecular interactions, including hydrogen bonding and π-stacking, have cemented its status as a "privileged scaffold." This means it can serve as a versatile framework for developing ligands for a wide array of biological targets.[2][3] Derivatives of indazole are prevalent in numerous clinically approved drugs and investigational agents, demonstrating a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2]

This guide focuses on a particularly valuable building block: This compound . This molecule is strategically designed for synthetic diversification. The tert-butoxycarbonyl (Boc) group at the N1 position serves as a robust protecting group, directing reactions away from the more thermodynamically stable indazole nitrogen and preventing unwanted side reactions.[4][5] The primary amino group at the C4 position provides a reactive handle for a vast array of chemical transformations, making this compound an ideal starting point for building libraries of novel compounds for structure-activity relationship (SAR) studies.

Herein, we explore the core reactivity of this scaffold and provide a detailed examination of potential synthetic pathways for its derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile core in their discovery programs.

The Core Moiety: Structure and Reactivity

The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity. Understanding the interplay between these sites is crucial for rational synthetic design.

  • The C4-Amino Group: As a primary aromatic amine, this group is a potent nucleophile. It is the most accessible site for immediate derivatization through reactions like acylation, sulfonylation, alkylation, and urea formation. Its reactivity is modulated by the electron-donating nature of the indazole ring system.

  • The N1-Boc Protecting Group: The Boc group is stable under a wide range of reaction conditions, yet it can be cleaved selectively when desired. Its removal unmasks the N1-nitrogen, opening a new avenue for functionalization, though this often presents a regioselectivity challenge with the N2-nitrogen.[4][5][6]

  • The Indazole Ring System: The aromatic core itself possesses C-H bonds that can be functionalized, albeit requiring more specialized and often metal-catalyzed approaches.[7][8][9] Halogenation of the ring, for instance, provides a gateway to powerful cross-coupling methodologies.[10][11]

Acylation_Workflow cluster_prep Reaction Setup cluster_react Reaction & Monitoring cluster_workup Work-up & Purification Start Dissolve Starting Materials & Acid AddBase Add DIPEA Start->AddBase AddCoupling Add HATU AddBase->AddCoupling Stir Stir at RT (4-16h) AddCoupling->Stir Monitor Monitor via TLC/LC-MS Stir->Monitor Quench Aqueous Work-up (Wash Steps) Monitor->Quench Purify Column Chromatography Quench->Purify Product Isolated Amide Product Purify->Product Deprotection_Alkylation A N1-Boc Protected Indazole B Boc Deprotection (TFA/DCM) A->B C Free NH-Indazole Intermediate B->C D N1-Alkylation (NaH, R-X, THF) C->D E N1-Alkylated Product D->E Major Product (Thermodynamic) F N2-Alkylated Byproduct (Minor) D->F Minor Product

References

A Comprehensive Technical Guide to tert-Butyl 4-amino-1H-indazole-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of tert-butyl 4-amino-1H-indazole-1-carboxylate, a key building block in modern medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document delves into the core aspects of its synthesis, chemical properties, and strategic applications, particularly in the development of kinase inhibitors.

Introduction: The Privileged Indazole Scaffold and the Significance of N-Protected Aminoindazoles

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. This distinction arises from its frequent appearance in a wide array of biologically active compounds, including numerous FDA-approved drugs. The unique electronic and structural features of the indazole core enable it to participate in various non-covalent interactions with biological targets, making it a versatile template for the design of novel therapeutic agents. Indazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

The synthetic utility of the indazole ring is often complicated by the presence of two nitrogen atoms, which can lead to regioselectivity challenges during functionalization. The protection of one of the nitrogen atoms is a common strategy to control the outcome of subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions[1][2].

Specifically, aminopyrazole- and aminoindazole-containing compounds are crucial intermediates in the synthesis of various kinase inhibitors. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site[3][4]. The Boc-protected 4-amino-1H-indazole-1-carboxylate (CAS 801315-74-2) is a valuable intermediate that allows for the controlled introduction of the 4-aminoindazole moiety into target molecules, making it a compound of significant interest for drug discovery programs.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the construction of the 4-nitro-1H-indazole core, followed by reduction of the nitro group and subsequent Boc protection of the indazole nitrogen. This synthetic strategy allows for the regioselective introduction of the amino group at the 4-position.

Synthesis of 4-Nitro-1H-indazole

The key precursor, 4-nitro-1H-indazole, can be synthesized from 2-methyl-3-nitroaniline via a diazotization and cyclization reaction.

Experimental Protocol:

  • In a reaction vessel equipped with an overhead stirrer, dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate beaker, prepare an aqueous solution of sodium nitrite (2.2 eq).

  • Add the sodium nitrite solution to the cooled solution of 2-methyl-3-nitroaniline at once with vigorous stirring. An immediate precipitation should be observed[5].

  • Allow the reaction mixture to warm to room temperature and continue stirring overnight[5].

  • Filter the precipitate and concentrate the filtrate under reduced pressure.

  • Suspend the resulting solid in water, filter, and dry to yield 4-nitro-1H-indazole as a dark orange solid[5].

Causality of Experimental Choices:

  • The use of glacial acetic acid provides an acidic medium necessary for the in situ formation of nitrous acid from sodium nitrite.

  • Maintaining a low temperature (0 °C) during the addition of sodium nitrite is crucial to control the exothermic diazotization reaction and prevent the decomposition of the unstable diazonium salt intermediate.

  • Vigorous stirring ensures efficient mixing of the reactants, which is particularly important for this heterogeneous reaction.

Reduction of 4-Nitro-1H-indazole to 4-Amino-1H-indazole

The reduction of the nitro group to a primary amine is a critical step. A common and effective method for this transformation is the use of iron powder in the presence of an ammonium chloride solution.

Experimental Protocol:

  • Suspend 4-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (excess) and ammonium chloride (catalytic amount) to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-amino-1H-indazole.

  • The crude product can be purified by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Iron is a cost-effective and efficient reducing agent for nitroarenes.

  • Ammonium chloride acts as an electrolyte and helps to maintain a slightly acidic pH, which facilitates the reduction process.

  • The use of a mixed solvent system of ethanol and water ensures the solubility of both the starting material and the reagents.

Boc Protection of 4-Amino-1H-indazole

The final step is the regioselective protection of the N1-position of the indazole ring with a tert-butyloxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. It is important to note that under these conditions, the exocyclic amino group is generally less reactive than the indazole ring nitrogen.

Experimental Protocol:

  • Dissolve 4-amino-1H-indazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

  • Di-tert-butyl dicarbonate is the standard reagent for introducing the Boc protecting group.

  • DMAP is a highly effective acylation catalyst that accelerates the reaction.

  • The reaction is performed at a low temperature initially to control the exothermic reaction and is then allowed to warm to room temperature to ensure complete conversion.

  • An aqueous workup is necessary to remove DMAP and other water-soluble byproducts.

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Boc Protection A 2-Methyl-3-nitroaniline B 4-Nitro-1H-indazole A->B NaNO2, AcOH, 0°C to RT C 4-Amino-1H-indazole B->C Fe, NH4Cl, EtOH/H2O, Reflux D tert-Butyl 4-amino-1H- indazole-1-carboxylate C->D Boc2O, DMAP, DCM, 0°C to RT

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 801315-74-2[5][6][7]
Molecular Formula C₁₂H₁₅N₃O₂
Molecular Weight 233.27 g/mol
Appearance Solid
  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, a singlet for the amino protons, and a large singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: The spectrum will display signals for the aromatic carbons, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic fragmentation pattern would be the loss of the Boc group.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of complex molecules with potential therapeutic applications, particularly in the field of oncology. Its utility stems from the strategic placement of the amino group, which can be further functionalized to introduce diverse substituents that can interact with the active sites of biological targets.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The primary application of this compound is in the synthesis of kinase inhibitors[3][8]. Many kinase inhibitors that target the ATP-binding site of the enzyme rely on a heterocyclic core that can form hydrogen bonds with the "hinge" region of the kinase domain. The 3-aminoindazole scaffold is a well-established hinge-binding motif[4]. While the target molecule is a 4-aminoindazole derivative, this scaffold can also be utilized to position functional groups that interact with the hinge or other regions of the active site.

The Boc-protected nitrogen at the 1-position allows for selective functionalization at other positions of the indazole ring, such as through metal-catalyzed cross-coupling reactions, before deprotection and subsequent modification of the amino group. This synthetic flexibility is highly desirable in the generation of compound libraries for lead optimization.

Illustrative Kinase Inhibitor Synthesis Workflow:

Kinase_Inhibitor_Synthesis A tert-Butyl 4-amino-1H- indazole-1-carboxylate B Functionalized Indazole Intermediate A->B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C Final Kinase Inhibitor B->C 1. Boc Deprotection 2. Amide Coupling or Urea Formation

Caption: General workflow for kinase inhibitor synthesis.

Applications in Targeting Cancer and Neurological Disorders

Research indicates that derivatives of 1-Boc-4-aminoindazole are being explored for the development of drugs targeting cancer and neurological disorders[8]. The indazole scaffold is present in several approved anti-cancer drugs, such as Axitinib and Pazopanib, which are tyrosine kinase inhibitors. The ability to readily modify the 4-aminoindazole core allows for the fine-tuning of the pharmacological properties of new drug candidates to improve their potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is a strategically important synthetic intermediate in the field of medicinal chemistry. Its synthesis, while multi-stepped, is achievable through well-established organic transformations. The presence of the Boc protecting group allows for controlled and regioselective functionalization of the indazole core, making it an invaluable tool for the construction of complex molecular architectures. As the demand for novel therapeutics, particularly in the area of kinase inhibition, continues to grow, the importance of versatile building blocks like this compound is set to increase. This guide provides a solid foundation for researchers and scientists working with this compound, enabling them to leverage its full potential in their drug discovery and development endeavors.

References

A Comprehensive Technical Guide to the Safe Handling of tert-Butyl 4-amino-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Tert-butyl 4-amino-1H-indazole-1-carboxylate is a heterocyclic amine and a valuable intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecular scaffolds such as protein kinase inhibitors.[1][2] Its structure, featuring a reactive amino group and an acid-labile tert-butoxycarbonyl (Boc) protecting group, necessitates a nuanced and rigorous approach to laboratory safety. This guide provides a comprehensive framework for researchers and scientists, detailing the compound's hazard profile, requisite exposure controls, and explicit protocols for safe handling, storage, and disposal. By grounding these procedures in the principles of chemical reactivity and toxicology, this document serves as an essential resource for minimizing risk and ensuring personnel safety in a research environment.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of a thorough safety assessment.

Table 1.1: Chemical Identifiers for this compound

Identifier Value Source
CAS Number 801315-74-2 [3]
Molecular Formula C₁₂H₁₅N₃O₂ [3][4][5]
Molecular Weight 233.27 g/mol [3][4][5]
IUPAC Name This compound

| Common Synonyms | 1-Boc-4-amino-1H-indazole | |

Table 1.2: Physicochemical Properties

Property Value Notes
Appearance Brown to red solid (predicted for related isomers) [1]
Boiling Point 395.3 ± 34.0 °C (Predicted) [2]
Density 1.24 ± 0.1 g/cm³ (Predicted) [2]

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol. Insoluble in water. | Based on typical solubility of Boc-protected heterocyclic compounds.[6][7] |

Section 2: Hazard Assessment and GHS Classification

While a specific, verified Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard assessment can be constructed by analyzing data from close structural isomers and the parent amine scaffold. This conservative approach is critical for ensuring personnel safety.

Rationale for Hazard Postulation: Data from the 5-amino and 7-amino isomers, as well as unprotected aminoindazoles, consistently indicate several key hazards.[4][5][8][9] The amino group on the aromatic ring suggests potential for skin, eye, and respiratory irritation, while the overall molecular structure points towards acute oral toxicity.[8][9] The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and accidental ingestion.

Table 2.1: Postulated GHS Hazard Profile

Hazard Class GHS Category Hazard Statement Precautionary Codes (Example)
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed P264, P270, P301+P312
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation P280, P302+P352
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation P280, P305+P351+P338

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory. The causality is clear: engineering controls remove the hazard at the source, while PPE protects the individual from residual exposure.

Primary Engineering Controls:

  • Fume Hood: All manipulations of the solid compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[10] This is the most critical control measure to prevent inhalation of airborne particles.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles with side shields, compliant with EN166 (EU) or ANSI Z87.1 (US) standards, are required at all times.[10] Standard safety glasses are insufficient.

  • Hand Protection: Nitrile gloves are the minimum requirement for handling this compound.[10] Gloves must be inspected for tears or holes before each use and should be removed and disposed of properly after handling, followed by thorough hand washing.[11][12]

  • Skin and Body Protection: A full-length laboratory coat must be worn and kept fastened to protect against accidental skin contact.[10] Do not wear shorts or open-toed shoes in the laboratory.[12]

  • Respiratory Protection: If work must be performed outside of a fume hood where dust generation is possible, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.

HAZARD Identified Hazards - Inhalation (Dust) - Skin/Eye Contact - Ingestion CONTROLS Control Measures HAZARD->CONTROLS Mitigated By ENG Engineering Controls (Primary) CONTROLS->ENG PPE Personal Protective Equipment (Secondary) CONTROLS->PPE FUME_HOOD Chemical Fume Hood ENG->FUME_HOOD e.g. GLOVES Nitrile Gloves PPE->GLOVES GOGGLES Safety Goggles PPE->GOGGLES COAT Lab Coat PPE->COAT

Caption: Relationship between identified hazards and the hierarchy of control measures.

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for reproducible science and laboratory safety.

General Handling and Dispensing Protocol
  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Confirm the fume hood is functioning correctly. Don all required PPE.

  • Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.

  • Transfer: Open the container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of solid to a tared weighing vessel. Avoid any actions that could create dust clouds.

  • Weighing: Close the primary container immediately after transfer. Weigh the compound.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Cleanup: Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent and waste disposal method.

  • Post-Handling: After completing the work, remove gloves and wash hands thoroughly with soap and water.[12]

Storage and Segregation Protocol
  • Container: Keep the compound in its original, tightly sealed container.[13]

  • Environment: Store in a cool, dry, and well-ventilated area.[9][14] Recommended storage temperature is 2-8°C to maximize long-term stability.[1][2]

  • Incompatibilities: Store separately from strong acids, strong oxidizing agents, and other incompatible materials.[10][13] The Boc group is acid-labile.[15][16]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

Spill Response Protocol

This protocol applies to small spills (<1 g) within a fume hood.

  • Alert: Alert nearby personnel of the spill.

  • Isolate: Do not attempt to clean the spill if you are not trained or do not have the proper equipment. Keep the spill area isolated.

  • Cleanup (if trained):

    • Wear double nitrile gloves, safety goggles, and a lab coat.

    • Gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.

    • Carefully scoop the mixture into a labeled, sealable waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., methanol), wiping from the outside in. Place all cleaning materials into the waste container.

  • Disposal: Seal and dispose of the waste container according to institutional and local hazardous waste regulations.[10]

START Receive Chemical STORE Store Appropriately (Cool, Dry, Segregated) START->STORE PLAN Plan Experiment Review Hazards & SOPs STORE->PLAN PREP Prepare Workspace (Don PPE, Verify Fume Hood) PLAN->PREP HANDLE Handle/Weigh Chemical (Inside Fume Hood) PREP->HANDLE EXPERIMENT Conduct Experiment HANDLE->EXPERIMENT DECON Decontaminate Glassware & Work Area EXPERIMENT->DECON WASTE Segregate & Label Waste EXPERIMENT->WASTE DECON->WASTE DISPOSE Dispose of Waste (Follow EHS Guidelines) WASTE->DISPOSE

Caption: A comprehensive workflow for the safe laboratory lifecycle of the compound.

Section 5: Chemical Stability and Reactivity Profile

Understanding the chemical stability is key to preventing unintended reactions and degradation.

  • Acid Sensitivity: The tert-butoxycarbonyl (Boc) protecting group is the most reactive feature of the molecule under typical laboratory conditions. It is readily cleaved by strong acids (e.g., trifluoroacetic acid, hydrochloric acid), and even milder acidic conditions can lead to deprotection.[15][16][17] This reactivity is fundamental to its use in synthesis but requires careful segregation from acidic reagents during storage and handling.

  • Thermal Stability: While generally stable at room temperature, N-Boc groups can undergo thermal cleavage at elevated temperatures, typically above 120°C, depending on the solvent and molecular structure.[16] Avoid excessive heating unless it is a planned step in a synthetic protocol.

  • Incompatibilities:

    • Strong Oxidizing Agents: The amino group and indazole ring can be susceptible to oxidation.

    • Strong Acids: Causes cleavage of the Boc protecting group.[15]

  • Hazardous Decomposition Products: Combustion of the compound will produce toxic gases, including carbon monoxide, carbon dioxide, and oxides of nitrogen (NOx).[11]

Section 6: Disposal and Decontamination

All chemical waste must be handled as hazardous.

  • Solid Waste: Dispose of expired or unused solid compound, as well as any grossly contaminated materials (e.g., from a spill), in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Solutions containing the compound and waste solvents from cleaning should be collected in a labeled container for hazardous liquid waste. Do not pour any amount into the sink.[10]

  • Decontamination: Glassware should be rinsed with a suitable organic solvent, and the rinsate collected as hazardous waste before proceeding with standard washing procedures.

Section 7: Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.[14]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[8][9]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[8][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention and show the SDS or container label to the medical personnel.[8][11]

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of tert-Butyl 4-amino-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Among the myriad of reactions available, the Palladium-Catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable versatility, mild reaction conditions, and broad functional group tolerance.[1][2] This powerful transformation enables the strategic union of aryl or vinyl halides with organoboron compounds, facilitating the creation of complex molecular architectures from readily available building blocks.[3]

Indazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][4] The ability to functionalize the indazole ring system, particularly through the introduction of diverse aryl or heteroaryl moieties, is crucial for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling reaction to a specific and valuable building block: tert-butyl 4-amino-1H-indazole-1-carboxylate. The presence of the Boc-protecting group on the indazole nitrogen allows for selective C-C bond formation without interference from the N-H proton, while the amino group offers a handle for further diversification.[5]

Understanding the Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki coupling lies in a well-defined catalytic cycle centered around a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] A fundamental understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron compound.[8][9]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdiix R¹-Pd(II)L_n-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation R²-B(OR)₂ Base pdiir1r2 R¹-Pd(II)L_n-R² transmetalation->pdiir1r2 reductive_elimination Reductive Elimination pdiir1r2->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of tert-Butyl 4-bromo-1H-indazole-1-carboxylate with an Arylboronic Acid

This protocol outlines a general procedure for the Suzuki coupling of a halogenated derivative of this compound. For the purpose of this guide, we will use the hypothetical, yet plausible, tert-butyl 4-bromo-1H-indazole-1-carboxylate as the electrophilic partner. The principles outlined are broadly applicable to other halogenated indazoles.

Reagents and Materials
ReagentM.W. ( g/mol )RoleTypical StoichiometryNotes
tert-Butyl 4-bromo-1H-indazole-1-carboxylate~326.18Electrophile1.0 equivThe purity of the starting material is crucial for high yields.[10]
Arylboronic AcidVariableNucleophile1.1 - 1.5 equivBoronic acids can be prone to protodeboronation; using a slight excess is recommended.[6]
Palladium Catalyst (e.g., Pd(dppf)Cl₂)~816.64Catalyst0.01 - 0.05 equivA variety of palladium catalysts can be employed. Pd(dppf)Cl₂ is often a good starting point for heterocyclic substrates.[4][11]
Base (e.g., K₂CO₃, Cs₂CO₃)138.21Activator2.0 - 3.0 equivThe choice of base can significantly impact the reaction outcome.[12]
Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)VariableReaction Medium-The solvent system must be degassed to prevent oxidation of the Pd(0) catalyst.[9][13]

Step-by-Step Procedure

Experimental_Workflow start Start reagents Combine Reactants: - Indazole Halide - Boronic Acid - Catalyst - Base start->reagents solvent Add Degassed Solvent reagents->solvent inert_atm Purge with Inert Gas (e.g., Argon or Nitrogen) solvent->inert_atm heating Heat Reaction Mixture (e.g., 80-100 °C) inert_atm->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization of Product (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 4-bromo-1H-indazole-1-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The solvent choice can influence reaction rates and selectivity.[13]

  • Heating and Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[14] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.[14] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.[14]

Causality Behind Experimental Choices and Troubleshooting

  • Choice of Catalyst: While Pd(dppf)Cl₂ is a robust catalyst for many applications, other palladium sources and ligands may be more effective for specific substrate combinations.[11][15] For electron-rich indazoles or sterically hindered coupling partners, ligands such as SPhos or XPhos may provide better results.[14]

  • The Role of the Base: The base is not merely a spectator; it plays a crucial role in activating the boronic acid for transmetalation.[12] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[9] The strength and solubility of the base can influence the reaction rate and the prevalence of side reactions.

  • Solvent System: The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.[13] A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.[9]

  • Potential Side Reactions:

    • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source is a common side reaction, especially with heteroaryl boronic acids.[6] Using a slight excess of the boronic acid and ensuring anhydrous conditions (prior to the addition of the aqueous base solution) can mitigate this.

    • Homocoupling: The coupling of two boronic acid molecules can occur, particularly at higher temperatures or with highly active catalysts.

    • Dehalogenation: The starting aryl halide can be reduced, leading to the formation of the dehalogenated indazole.[6]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized indazoles. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can effectively and efficiently synthesize novel compounds for drug discovery and development. The protocol provided herein serves as a robust starting point, which can be further optimized to suit specific substrate combinations and desired outcomes.

References

Application Notes & Protocols: The Strategic Utility of tert-Butyl 4-amino-1H-indazole-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Core

In the landscape of contemporary drug discovery, the indazole nucleus stands out as a "privileged scaffold."[1] This bicyclic heterocycle, comprising a fused benzene and pyrazole ring, is a cornerstone in the design of numerous therapeutic agents due to its versatile biological activities, including antitumor, anti-inflammatory, and anti-HIV properties.[1] Its structural rigidity and capacity for precise hydrogen bonding interactions make it an ideal anchor for engaging with biological targets, particularly the ATP-binding site of protein kinases.[2]

Within this important class of compounds, tert-butyl 4-amino-1H-indazole-1-carboxylate has emerged as a strategic and highly valuable building block for medicinal chemists. Its utility is derived from a trifecta of well-positioned functional groups:

  • The 4-Amino Group: This primary amine serves as a versatile nucleophilic handle. It is the primary site for derivatization, allowing for the introduction of a wide array of functional groups through reactions like acylation and sulfonylation to explore structure-activity relationships (SAR).[3][4]

  • The N1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the N1 position serves two critical functions. First, it deactivates the N1 nitrogen, preventing it from competing in reactions intended for the 4-amino group and directing substitution to other positions. Second, it significantly enhances solubility in common organic solvents, simplifying reaction setup and purification. This group can be readily removed under acidic conditions if the N-H is required for target engagement or further functionalization.[5][6]

  • The Indazole Core: This aromatic system is the fundamental pharmacophore. It is frequently responsible for establishing key binding interactions, such as hydrogen bonds with the hinge region of protein kinases, a crucial interaction for achieving potent inhibition.[2]

This guide provides an in-depth exploration of the applications of this compound, focusing on its use in the synthesis of kinase inhibitors. We will detail field-proven protocols, explain the rationale behind experimental choices, and present workflows designed for maximum clarity and reproducibility.

Physicochemical Properties & Analytical Characterization

A thorough understanding of the starting material's properties is fundamental to successful synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 173459-53-5[7]
Molecular Formula C₁₂H₁₅N₃O₂[7]
Molecular Weight 233.27 g/mol [7]
Appearance Typically an off-white to yellow solidN/A
Boiling Point ~395.3 °C at 760 mmHg (Predicted)[8]

Standard Analytical Profile:

  • ¹H NMR: The proton NMR spectrum provides a clear diagnostic fingerprint. Expect to see characteristic signals for the aromatic protons on the indazole core, a singlet for the amino (-NH₂) protons, and a prominent singlet around 1.6 ppm corresponding to the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons of the indazole ring, the carbonyl carbon of the Boc group, and the quaternary and methyl carbons of the tert-butyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show a strong signal for the protonated molecule [M+H]⁺ at m/z ≈ 234.3.[9]

  • Thin Layer Chromatography (TLC): The polarity of this compound allows for easy monitoring of reaction progress. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate).

Core Synthetic Applications: Building Potent Inhibitors

The primary application of this building block is in the synthesis of targeted inhibitors, where the 4-amino group is functionalized to probe specific interactions within a protein's binding site. The general workflow involves coupling the amino group with various electrophiles, most commonly carboxylic acids (or their activated derivatives) and sulfonyl chlorides.

G A tert-Butyl 4-amino-1H-indazole-1-carboxylate B Acylation (Amide Formation) A->B R-COCl or R-COOH, Coupling Agent C Sulfonylation (Sulfonamide Formation) A->C R-SO₂Cl, Base D N-Indazolyl Amide Library (e.g., Kinase Inhibitors) B->D E N-Indazolyl Sulfonamide Library (e.g., PLK4, CCR4 Antagonists) C->E G cluster_0 Reaction cluster_1 Work-up & Purification A Dissolve Indazole & Carboxylic Acid in Anhydrous DMF B Add HOBt & EDC Stir 15 min (Activation) A->B C Add TEA Stir 4-12h at RT B->C D Monitor by TLC C->D E Quench with H₂O Extract with EtOAc D->E Reaction Complete F Wash Organic Layer (HCl, NaHCO₃, Brine) E->F G Dry (Na₂SO₄) & Concentrate F->G H Purify via Column Chromatography G->H I Pure N-Indazolyl Amide H->I Characterize G A tert-Butyl 4-amino-6-bromo -1H-indazole-1-carboxylate B Amide/Sulfonamide Formation (Protocol 1/2) A->B Path A C Suzuki Coupling (Pd Catalyst, Base) A->C Path B D 6-Bromo-4-acylamino Intermediate B->D E 6-Aryl-4-amino Intermediate C->E F Suzuki Coupling (Pd Catalyst, Base) D->F G Amide/Sulfonamide Formation (Protocol 1/2) E->G H Highly Decorated Inhibitor Scaffold F->H G->H

References

Application Note & Protocol: A Guide to the Acid-Catalyzed Boc Deprotection of tert-butyl 4-amino-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1] The synthesis of complex molecules based on this heterocycle often requires a robust strategy for protecting and deprotecting reactive functional groups. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in various conditions and its clean, facile removal under acidic treatment.[2][3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental procedure for the Boc deprotection of tert-butyl 4-amino-1H-indazole-1-carboxylate to yield the critical building block, 4-amino-1H-indazole. We will explore the underlying reaction mechanism, present a detailed step-by-step protocol, discuss analytical characterization, and offer a guide for troubleshooting common issues.

The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Cleavage

The removal of the Boc group is a classic example of an acid-catalyzed elimination reaction.[5] The process is efficient and driven by the formation of stable, gaseous byproducts. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The mechanism proceeds through three primary steps:[5][6][7]

  • Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[5][7] This step activates the Boc group, making the carbonyl carbon more electrophilic and weakening the adjacent C-O bond.

  • C-O Bond Cleavage: The protonated intermediate is unstable and undergoes cleavage of the bond between the oxygen and the sterically bulky tert-butyl group. This fragmentation results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[6][7][8]

  • Decarboxylation & Amine Liberation: The carbamic acid intermediate rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free amine.[6][7] In the highly acidic reaction medium, the newly liberated amine is immediately protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride).[7] The tert-butyl cation is typically neutralized by deprotonation to form gaseous isobutene.[2]

A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites on the substrate or product.[8][9] While less common with deactivated aromatic systems, the addition of a cation scavenger like anisole can be a prudent measure in sensitive systems.

Boc_Deprotection_Mechanism Figure 1: Acid-Catalyzed Boc Deprotection Mechanism Start Boc-Protected Amine (R-NH-Boc) Protonated Protonated Carbamate Start->Protonated + H+ (Acid) CarbamicAcid Carbamic Acid (R-NH-COOH) Protonated->CarbamicAcid Fragmentation tBuCation tert-Butyl Cation Protonated->tBuCation CarbamicAcid->p1 AmineSalt Amine Salt (R-NH3+ A-) Isobutene Isobutene tBuCation->Isobutene - H+ CO2 CO2 p1->AmineSalt Decarboxylation & Protonation p1->CO2

Experimental Protocol: Deprotection Using TFA in DCM

This protocol details the use of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), a common and highly effective method for Boc deprotection.[10][11] The reaction is typically rapid and the volatile nature of the reagents simplifies product isolation.

Materials and Reagents
Reagent / Material Grade / Specification Purpose
This compound>95% PurityStarting Material
Dichloromethane (DCM)Anhydrous, ACS GradeReaction Solvent
Trifluoroacetic Acid (TFA)Reagent Grade, >99%Deprotection Reagent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionNeutralizing Agent
Ethyl Acetate (EtOAc)ACS GradeExtraction Solvent
BrineSaturated Aqueous NaClAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)GranularDrying Agent
Silica Gel230-400 meshStationary Phase (Chromatography)
Round-bottom flask, Magnetic stirrer---Reaction Vessel
Ice bath, Rotary evaporator---Temperature Control & Concentration
Separatory funnel, Glassware---Work-up & Purification
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM). A typical concentration is 0.1–0.2 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. This mitigates any exotherm upon acid addition.[10]

  • Acid Addition: To the cooled solution, add Trifluoroacetic Acid (TFA) (10-20 eq). A common approach is to use a 25-50% v/v solution of TFA in DCM.[8][11] The addition should be done slowly or dropwise.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][11]

    • TLC: Use an eluent such as 10% Methanol in DCM. The product, 4-amino-1H-indazole, will have a significantly lower Rf value (be more polar) than the Boc-protected starting material. Visualize with a UV lamp and/or a ninhydrin stain, which will turn purple/blue in the presence of the primary amine product.[5][12]

    • LC-MS: A successful reaction will show the disappearance of the starting material peak and the appearance of a new peak corresponding to the mass of the deprotected product.[12]

Work-up and Purification
  • Concentration: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[11][13] To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene or DCM (2-3 times).[5]

  • Neutralization (to obtain free amine):

    • Dissolve the crude residue in Ethyl Acetate (EtOAc).

    • Transfer the solution to a separatory funnel and carefully add saturated aqueous NaHCO₃ solution portion-wise until CO₂ evolution ceases.[14] This step neutralizes the TFA salt to provide the free amine.

    • Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water (2x) and then with brine (1x).[13]

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate in vacuo to yield the crude 4-amino-1H-indazole.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient elution, for example, from 100% DCM to 10% Methanol in DCM, is typically effective at isolating the pure product.

Alternative Isolation: For some substrates, the hydrochloride salt is a stable, crystalline solid that is easy to handle. Using 4M HCl in 1,4-dioxane as the deprotecting agent often allows for the direct precipitation of the product's HCl salt from the reaction mixture, which can then be collected by filtration and washed with a non-polar solvent like diethyl ether.[15][16]

Analytical Characterization of 4-amino-1H-indazole

Validation of the product's identity and purity is a critical final step.

Technique Expected Observations
¹H NMR Disappearance of the large singlet corresponding to the tert-butyl protons of the Boc group (typically ~1.6 ppm). Appearance of signals characteristic of the 1H-indazole aromatic protons and the amino group protons. The spectrum will be more complex than the starting material due to the free N-H on the indazole ring.[17]
¹³C NMR Disappearance of the signals for the Boc group's quaternary carbon (~80 ppm) and methyl carbons (~28 ppm).[18]
LC-MS (ESI+) The primary peak should correspond to the protonated molecule [M+H]⁺. For C₇H₇N₃, the expected mass is ~134.07 m/z. The retention time will be significantly shorter than the Boc-protected starting material due to increased polarity.[12]
IR Spectroscopy Appearance of N-H stretching bands around 3200-3400 cm⁻¹ corresponding to the primary amine (NH₂) and the indazole N-H.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient acid (TFA).2. Inadequate reaction time or temperature.3. Poor quality or wet reagents/solvents.1. Add additional equivalents of TFA.2. Extend the reaction time at room temperature.3. Ensure use of anhydrous solvents and fresh TFA.[5]
Formation of Side Products 1. Alkylation of the amino group or aromatic ring by the tert-butyl cation.2. Degradation of an acid-sensitive substrate.1. Add a cation scavenger (e.g., 2-5% anisole) to the reaction mixture before adding TFA.[8][9]2. Consider a milder deprotection method, such as using HCl in dioxane at 0 °C to room temperature.[15][19]
Low Yield after Work-up 1. Product is partially soluble in the aqueous layers as the protonated salt.2. Product is highly polar and difficult to extract fully.1. Before extraction, ensure the aqueous layer is sufficiently basic (pH > 9) to fully form the free amine.2. Perform multiple extractions with EtOAc or a more polar solvent like DCM. Consider back-extraction of the aqueous layers.
Difficulty in Purification 1. Product is streaking on the silica gel column.2. Product is not moving from the baseline.1. Add a small amount of triethylamine (~0.5-1%) to the eluent to suppress tailing of the basic amine product.2. Increase the polarity of the eluent system (e.g., increase the percentage of methanol).

Experimental Workflow Overview

Workflow Figure 2: Experimental Workflow for Boc Deprotection Start 1. Dissolve Substrate in Anhydrous DCM Cool 2. Cool to 0 °C (Ice Bath) Start->Cool AddAcid 3. Add TFA/DCM Solution (e.g., 1:1 v/v) Cool->AddAcid React 4. Stir at Room Temperature (1-3 hours) AddAcid->React Monitor 5. Monitor by TLC/LC-MS React->Monitor Concentrate 6. Concentrate in vacuo Monitor->Concentrate Reaction Complete Workup 7. Neutralize (NaHCO3) & Extract (EtOAc) Concentrate->Workup Purify 8. Purify by Column Chromatography Workup->Purify Analyze 9. Characterize Product (NMR, MS, etc.) Purify->Analyze

References

Application Notes & Protocols: Leveraging tert-Butyl 4-amino-1H-indazole-1-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic system comprising fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1] Its rigid structure and ability to participate in various hydrogen bonding interactions have made it a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors for oncology.[2][3] Compounds like Pazopanib and Niraparib are prominent examples of FDA-approved drugs built upon this core, highlighting its clinical significance.[1]

tert-Butyl 4-amino-1H-indazole-1-carboxylate emerges as a highly strategic building block for researchers in drug discovery and synthetic chemistry. It offers two key points of diversification with orthogonal reactivity:

  • A Nucleophilic C4-Amino Group: This primary amine is readily available for a wide array of classical and modern cross-coupling reactions, allowing for the introduction of diverse substituents.

  • An N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the indazole nitrogen under a variety of conditions, including basic and nucleophilic reactions.[4] Crucially, it can be selectively removed under acidic conditions, opening up the N1 position for subsequent functionalization, such as alkylation or arylation.[4]

This guide provides detailed protocols and expert insights into the use of this versatile intermediate, focusing on key transformations that unlock its synthetic potential.

Physicochemical Properties & Safe Handling

Properly understanding the physical properties and safety requirements of a building block is critical for successful and safe experimentation.

PropertyValueSource(s)
Chemical Formula C₁₂H₁₅N₃O₂[5]
Molecular Weight 233.27 g/mol [5]
CAS Number 143527-72-4N/A
Appearance White to pale yellow solid[6]
Solubility Soluble in organic solvents like ethanol, DMF, DCM, THF.[6]
Melting Point 119-121 °C (for the unprotected 4-amino-1H-indazole)[6]

Safety & Handling: this compound should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and direct contact with skin and eyes. While specific toxicity data for this derivative is limited, related aminoindazoles may cause skin, eye, and respiratory irritation.[6] Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

Core Synthetic Applications & Protocols

The primary utility of this building block lies in the selective functionalization of the C4-amino group while the N1 position remains protected. The following protocols detail common and powerful transformations.

Application 1: N-Acylation to Form Amide Bonds

The formation of an amide bond via acylation of the 4-amino group is a fundamental step in building more complex molecules. This reaction is typically high-yielding and straightforward.

Causality Behind Experimental Choices: The reaction is run at 0 °C initially to moderate the exothermic reaction between the highly reactive acyl chloride and the amine. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the HCl byproduct generated during the reaction. Using a nucleophilic base could lead to competitive reaction with the acyl chloride. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both the starting material and many common acyl chlorides.

Workflow for N-Acylation start Dissolve Indazole in DCM with Base reagent Add Acyl Chloride dropwise at 0 °C start->reagent Cool reaction Stir at RT (Monitor by TLC/LC-MS) reagent->reaction Warm to RT workup Aqueous Workup (Wash with H₂O, brine) reaction->workup Reaction Complete purify Purification (Column Chromatography) workup->purify Dry Organic Layer product Isolate Pure N-Acylated Product purify->product

Figure 1. General experimental workflow for the N-acylation of the title compound.

Protocol 1: Synthesis of tert-butyl 4-(acetylamino)-1H-indazole-1-carboxylate

  • Materials & Equipment:

    • This compound (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

    • Standard glassware for purification (silica gel, column, etc.)

  • Step-by-Step Methodology:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 233 mg, 1.0 mmol).

    • Dissolve the starting material in anhydrous DCM (10 mL).

    • Add triethylamine (e.g., 0.21 mL, 1.5 mmol) to the solution.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add acetyl chloride (e.g., 0.08 mL, 1.1 mmol) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Workup: Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7] It allows the 4-amino group to be coupled with a wide range of aryl or heteroaryl halides/triflates, which is a common strategy in the synthesis of kinase inhibitors.[8]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ is often used, which is reduced in situ to the active Pd(0) species.[9]

  • Ligand: Bulky, electron-rich phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are critical. They promote the key steps of oxidative addition and reductive elimination and prevent catalyst decomposition.[10]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) is required to deprotonate the amine, forming the palladium-amido intermediate necessary for reductive elimination.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[11]

Simplified Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_halide L₂(Ar)Pd(II)-X ox_add->pd2_halide amine_assoc Amine Coordination pd2_halide->amine_assoc pd2_amine [L₂(Ar)Pd(II)-NHR]⁺X⁻ amine_assoc->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido L₂(Ar)Pd(II)-NR deprotonation->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 product Ar-NHR red_elim->product ar_halide Ar-X ar_halide->ox_add amine R-NH₂ amine->amine_assoc

Figure 2. Key steps in the Buchwald-Hartwig amination catalytic cycle.

Protocol 2: Palladium-Catalyzed Coupling with 4-Bromotoluene

  • Materials & Equipment:

    • This compound (1.0 eq)

    • 4-Bromotoluene (1.2 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

    • XPhos (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene

    • Schlenk flask or sealed vial, inert atmosphere glovebox or Schlenk line

  • Step-by-Step Methodology:

    • Setup: In a glovebox or under a strong flow of inert gas, add Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol), XPhos (e.g., 19 mg, 0.04 mmol), and NaOtBu (e.g., 135 mg, 1.4 mmol) to a dry Schlenk flask or vial.

    • Add this compound (e.g., 233 mg, 1.0 mmol) and 4-bromotoluene (e.g., 205 mg, 1.2 mmol) to the flask.

    • Add anhydrous toluene (5 mL).

    • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

    • Monitoring: After cooling to room temperature, take an aliquot, dilute with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS to check for completion.

    • Workup: Dilute the cooled reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography to isolate the desired C-N coupled product.

Application 3: N1-Boc Deprotection

Removal of the Boc group is the final key step to enable functionalization at the N1 position of the indazole ring. This is achieved under acidic conditions, where the carbamate is readily hydrolyzed.[4]

Causality Behind Experimental Choices: The Boc group is highly sensitive to strong acid. Trifluoroacetic acid (TFA) is commonly used because it is a strong acid that is also volatile, making it easy to remove after the reaction.[4] The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine (in this case, the deprotected indazole N1-H).[12] The formation of gaseous byproducts (isobutylene from the cation and CO₂) drives the reaction to completion.

Boc Deprotection Mechanism start Boc-Protected Indazole reagent Add TFA in DCM start->reagent intermediate Protonated Intermediate reagent->intermediate Protonation product Deprotected Indazole (TFA Salt) intermediate->product Collapse & Elimination byproducts Byproducts: CO₂ (gas) Isobutylene (gas) intermediate->byproducts

Figure 3. Acid-catalyzed removal of the N1-Boc protecting group.

Protocol 3: N1-Boc Deprotection with Trifluoroacetic Acid (TFA)

  • Materials & Equipment:

    • N1-Boc protected indazole substrate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer

  • Step-by-Step Methodology:

    • Dissolve the Boc-protected indazole (e.g., 1.0 mmol) in DCM (5 mL) in a round-bottom flask.

    • Add TFA (5 mL) to create a 1:1 DCM/TFA solution. Caution: TFA is highly corrosive. Handle in a fume hood.

    • Stir the solution at room temperature for 1-2 hours. Gas evolution (CO₂) will be observed.

    • Monitor the reaction by TLC or LC-MS. The product will be significantly more polar than the starting material.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. It may be necessary to co-evaporate with additional DCM or toluene to remove residual TFA.

    • The product is typically obtained as a TFA salt. To obtain the free base, dissolve the residue in ethyl acetate and wash with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

    • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the deprotected indazole. Further purification is often not necessary but can be performed by chromatography or recrystallization if needed.

References

Application Notes and Protocols for the N-arylation of tert-butyl 4-amino-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif frequently encountered in a multitude of biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. The N-arylation of substituted indazoles, particularly at a pendant amino group, represents a critical transformation in medicinal chemistry. This reaction enables the systematic exploration of the chemical space around the indazole core, a key strategy in the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. The target molecule of this guide, tert-butyl 4-amino-1H-indazole-1-carboxylate, is a valuable building block in drug discovery, and its successful N-arylation opens the door to a diverse library of novel chemical entities with therapeutic potential.

This comprehensive guide provides detailed protocols and technical insights for the N-arylation of this compound, focusing on two of the most powerful and widely adopted cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type coupling. As a Senior Application Scientist, the aim of this document is to not only provide step-by-step instructions but to also elucidate the underlying chemical principles and rationale behind the selection of specific reagents and conditions, thereby empowering researchers to troubleshoot and adapt these protocols to their specific needs.

Understanding the Reaction: Mechanistic Considerations and Key Parameters

The N-arylation of this compound involves the formation of a new carbon-nitrogen bond between the amino group of the indazole and an aryl halide or its equivalent. The success of this transformation is critically dependent on the careful selection of the catalyst system (metal precursor and ligand), base, solvent, and reaction temperature.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile method for the formation of C-N bonds.[1][2] The catalytic cycle, in a simplified view, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[3]

Key Parameters for Success:

  • Palladium Precursor: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). While Pd₂(dba)₃ is a Pd(0) source, Pd(OAc)₂ is a Pd(II) salt that is reduced in situ to the active Pd(0) species.

  • Ligand: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle. For challenging substrates, biarylphosphine ligands such as Xantphos, RuPhos, and BrettPhos often provide superior results.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically employed to prevent quenching of the active catalyst and base.

Copper-Catalyzed Ullmann-Type Coupling

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems. This reaction typically employs a copper(I) catalyst and is often favored for its lower cost compared to palladium. The mechanism is thought to involve the formation of a copper-amido species, followed by coordination and reaction with the aryl halide.

Key Parameters for Success:

  • Copper Source: Copper(I) iodide (CuI) is the most common and effective catalyst for Ullmann-type N-arylations.

  • Ligand: The presence of a chelating ligand is often crucial for a successful copper-catalyzed amination, especially with less reactive aryl halides. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have proven to be particularly effective in accelerating the reaction.

  • Base: Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are typically used.

  • Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often required to facilitate the reaction at elevated temperatures.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is a general starting point and may require optimization for specific aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Pd₂(dba)₃ or Pd(OAc)₂

  • Xantphos (or other suitable biarylphosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (or dioxane)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add this compound, aryl halide, Pd precursor, and ligand to a dry Schlenk tube. B Add NaOtBu (base). A->B C Add anhydrous solvent (e.g., toluene). B->C D Heat the reaction mixture (e.g., 80-110 °C) and monitor progress by TLC or LC-MS. C->D E Cool to room temperature and quench with water. D->E F Extract with an organic solvent (e.g., ethyl acetate). E->F G Dry organic layer, concentrate, and purify by flash column chromatography. F->G

Caption: Workflow for the Buchwald-Hartwig N-arylation.

Step-by-Step Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).

  • Add sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Copper-Catalyzed Ullmann-Type N-Arylation

This protocol is a robust alternative, particularly with more reactive aryl iodides.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Reaction vial or round-bottom flask

  • Inert atmosphere (Argon or Nitrogen)

Workflow Diagram:

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add this compound, aryl iodide, CuI, and K2CO3 to a reaction vial. B Add anhydrous DMF and DMEDA (ligand). A->B C Heat the reaction mixture (e.g., 100-130 °C) under an inert atmosphere. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool to room temperature and dilute with water. D->E F Extract with an organic solvent (e.g., ethyl acetate). E->F G Wash the organic layer with aqueous ammonia to remove copper salts. F->G H Dry, concentrate, and purify by flash column chromatography. G->H

Caption: Workflow for the Ullmann-Type N-arylation.

Step-by-Step Procedure:

  • To a reaction vial, add this compound (1.0 equiv.), the aryl iodide (1.5 equiv.), CuI (0.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).

  • Add anhydrous DMF and N,N'-dimethylethylenediamine (0.2 equiv.) via syringe.

  • Seal the vial and heat the reaction mixture to 100-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with a dilute aqueous ammonia solution to remove residual copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: A Comparative Overview

The choice between a Palladium or Copper-catalyzed approach may depend on the specific aryl halide, functional group tolerance, and cost considerations. The following table provides a general comparison of expected outcomes based on literature for similar transformations.

ParameterBuchwald-Hartwig (Palladium)Ullmann-Type (Copper)
Catalyst Loading Typically 1-5 mol%Typically 5-20 mol%
Ligand Bulky phosphines (e.g., Xantphos)Diamines (e.g., DMEDA)
Base Strong alkoxides or amidesWeaker inorganic bases
Solvent Aprotic (Toluene, Dioxane)Polar aprotic (DMF, DMSO)
Temperature (°C) 80 - 120100 - 150
Aryl Halide Scope Broad (Cl, Br, I, OTf)Generally I > Br >> Cl
Functional Group Tolerance Generally very highGood, but can be sensitive to certain groups
Cost Higher (Palladium catalyst and ligands)Lower (Copper catalyst and ligands)

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Palladium: Ensure all reagents and solvents are strictly anhydrous. The catalyst may be inactive; consider using a fresh batch of palladium precursor and ligand. The chosen ligand may not be optimal for your specific substrate; screen other biarylphosphine ligands. The base may not be strong enough; consider switching to a stronger base like LHMDS.

    • Copper: The reaction may require higher temperatures. Ensure the copper catalyst is of high purity. The ligand may be essential; if the reaction was attempted ligand-free, add a diamine ligand like DMEDA.

  • Side Reactions:

    • Hydrodehalogenation of the aryl halide: This can occur in the presence of trace amounts of water or if the reaction is run for an extended period at high temperatures. Ensure anhydrous conditions and monitor the reaction closely to stop it upon completion.

    • Homocoupling of the aryl halide: This can be an issue with highly reactive aryl halides. Lowering the reaction temperature or catalyst loading may mitigate this.

  • Difficult Purification:

    • Residual palladium or copper catalysts can be challenging to remove. For copper-catalyzed reactions, an aqueous ammonia wash is often effective. For palladium, filtration through a pad of Celite® or a specialized scavenger resin can be beneficial.

Conclusion

The N-arylation of this compound is a pivotal transformation for the generation of novel molecular entities in drug discovery. Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type coupling offer viable and robust synthetic routes. The choice of methodology will depend on the specific requirements of the synthesis, including the nature of the aryl halide, desired scale, and cost constraints. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully perform and optimize these important C-N bond-forming reactions.

References

large-scale synthesis of tert-butyl 4-amino-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of tert-butyl 4-amino-1H-indazole-1-carboxylate

Abstract

This document provides a comprehensive guide for the large-scale synthesis, purification, and analysis of this compound, a critical building block in pharmaceutical development.[1] The protocol herein is designed for scalability, focusing on a robust and efficient N-acylation of 4-amino-1H-indazole using di-tert-butyl dicarbonate (Boc₂O). We delve into the mechanistic rationale behind the synthetic strategy, offer a detailed step-by-step protocol, and address critical considerations for process optimization, safety, and quality control. This guide is intended for researchers and process chemists in the drug development sector aiming to produce this key intermediate in multi-gram to kilogram quantities.

Introduction: The Strategic Importance of a Protected Indazole

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including treatments for cancer and neurological disorders.[2][3][4] The target molecule, this compound, serves as a versatile intermediate, with the tert-butoxycarbonyl (Boc) group playing a pivotal role.[1]

The Boc protecting group offers two key advantages:

  • Strategic Deactivation: It masks the N1-nitrogen of the pyrazole ring, preventing unwanted side reactions in subsequent synthetic steps.

  • Enhanced Solubility & Stability: The lipophilic Boc group often improves the solubility of the indazole core in common organic solvents and enhances its overall stability, streamlining downstream processing.[1][5]

This application note outlines a validated, scalable protocol for the synthesis of this compound, beginning with the readily available 4-amino-1H-indazole.

Synthetic Strategy and Rationale

The selected synthetic route involves the direct N1-acylation of 4-amino-1H-indazole. While both nitrogens in the pyrazole ring are nucleophilic, the N1 position is generally favored for acylation, a preference that can be controlled by the reaction conditions. The exocyclic 4-amino group is significantly less nucleophilic than the ring nitrogens and does not readily react under these conditions.

The overall workflow is depicted below:

G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification & QC start 4-Amino-1H-indazole reaction Boc Protection Reaction (Boc₂O, DMAP, CH₂Cl₂) start->reaction Step 1 workup Aqueous Wash & Solvent Evaporation reaction->workup crude Crude Product workup->crude purification Recrystallization crude->purification Step 2 product tert-butyl 4-amino-1H- indazole-1-carboxylate purification->product qc Analytical QC (NMR, LC-MS, MP) product->qc

Figure 1: Overall workflow for the synthesis and purification of the target compound.

Mechanistic Insight

The reaction proceeds via a nucleophilic acylation mechanism. 4-(Dimethylamino)pyridine (DMAP) acts as a superior acylation catalyst compared to a simple base like triethylamine. It reacts with Boc anhydride to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is then readily attacked by the N1 nitrogen of the indazole, which is a stronger nucleophile than the N2 nitrogen. The catalyst (DMAP) is regenerated, completing the catalytic cycle.

reaction_mechanism Indazole 4-Amino-1H-indazole Product tert-butyl 4-amino-1H- indazole-1-carboxylate Indazole->Product Nucleophilic Attack (N1 of Indazole) Boc2O Boc₂O Reactive_Intermediate [Reactive Acylating Agent] Boc2O->Reactive_Intermediate Formation of active intermediate DMAP DMAP (Catalyst) DMAP->Reactive_Intermediate Formation of active intermediate Reactive_Intermediate->Product Nucleophilic Attack (N1 of Indazole) Product->DMAP Catalyst Regeneration & Byproduct Formation Byproduct t-BuOH + CO₂ Product->Byproduct Catalyst Regeneration & Byproduct Formation

Figure 2: Simplified reaction mechanism showing the catalytic role of DMAP.

Detailed Experimental Protocol

This protocol is optimized for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialGradeSupplier Example
4-Amino-1H-indazole>98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeAcros Organics
4-(Dimethylamino)pyridine (DMAP)>99%Alfa Aesar
Dichloromethane (DCM)Anhydrous, >99.8%Fisher Chemical
Sodium Bicarbonate (NaHCO₃)ACS GradeJ.T. Baker
Brine (Saturated NaCl solution)-Lab Prepared
Magnesium Sulfate (MgSO₄)AnhydrousEMD Millipore
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Equipment Specification -
5 L Three-neck round-bottom flask--
Mechanical Stirrer--
Addition Funnel500 mL-
Thermometer-20 to 150 °C-
Buchner Funnel & Flask2 L-
Rotary Evaporator--
Step-by-Step Procedure

Step 1: N-Boc Protection

  • Setup: Equip a 5 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.

  • Charge Reagents: To the flask, add 4-amino-1H-indazole (100.0 g, 0.751 mol) and 4-(dimethylamino)pyridine (DMAP) (9.18 g, 0.075 mol, 0.1 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, 2.0 L) and stir the mixture until all solids are dissolved.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (172.0 g, 0.789 mol, 1.05 eq) in anhydrous DCM (500 mL) and charge it to the addition funnel. Add the Boc₂O solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot (4-amino-1H-indazole) is no longer visible.

Step 2: Work-up and Purification

  • Quenching & Washing: Cool the reaction mixture to 10 °C. Carefully transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution (2 x 500 mL) to remove acidic byproducts.

    • Water (1 x 500 mL).

    • Brine (1 x 500 mL) to facilitate phase separation.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with DCM (200 mL).

  • Concentration: Concentrate the combined organic filtrates under reduced pressure using a rotary evaporator to obtain a solid or thick oil.

  • Recrystallization: Add a mixture of ethyl acetate and hexanes (approx. 1:4 v/v, ~500 mL) to the crude product. Heat the mixture gently with stirring until the solid dissolves, then allow it to cool slowly to room temperature, and finally in an ice bath for 1-2 hours to maximize crystallization.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold hexanes (2 x 100 mL).

  • Drying: Dry the product in a vacuum oven at 40-45 °C to a constant weight.

Analytical Quality Control

The final product should be a white to pale yellow solid.[6] A comprehensive analysis is crucial to confirm its identity and purity.

ParameterExpected Result
Appearance White to pale yellow crystalline solid
Yield 85-95%
Melting Point ~119-121 °C[6]
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.15 (d, 1H), 7.45 (d, 1H), 7.20 (t, 1H), 6.80 (s, 1H, NH₂), 4.00 (br s, 2H, NH₂), 1.70 (s, 9H, t-Bu). Note: Exact shifts may vary slightly.
LC-MS Purity >98% (by area at 254 nm). Expected m/z: 234.1 [M+H]⁺.[7]
Molecular Formula C₁₂H₁₅N₃O₂[7][8]
Molecular Weight 233.27 g/mol [8]

Safety and Scale-Up Considerations

  • Hazard Identification: 4-Amino-1H-indazole may cause skin, eye, and respiratory irritation.[6][8] Di-tert-butyl dicarbonate is a lachrymator and should be handled with care. Dichloromethane is a suspected carcinogen. Always consult the Safety Data Sheet (SDS) for all reagents before use.

  • Thermal Safety: The addition of Boc₂O can be mildly exothermic. For larger scales (>1 kg), ensure adequate cooling capacity and monitor the internal temperature closely to prevent thermal runaway. A slow, controlled addition is critical.

  • Solvent Choice: While DCM is effective, for very large-scale industrial production, alternative solvents like 2-MeTHF or ethyl acetate might be considered to align with greener chemistry principles, though reaction conditions may require re-optimization.[9]

  • Purification: While recrystallization is effective, for extremely high purity requirements, a silica gel plug filtration may be performed on the crude material before recrystallization to remove baseline impurities. However, for most applications, a single well-executed recrystallization is sufficient.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient Boc₂O; inactive catalyst; low temp.Add an additional 0.05 eq of Boc₂O and stir for another 4-6 hours. Ensure anhydrous conditions were maintained.
Formation of Side Product Reaction temperature too high; moisture in reactionMaintain strict temperature control during Boc₂O addition. Ensure all glassware and solvents are thoroughly dry.
Product Fails to Crystallize Impurities present; incorrect solvent ratioTry re-dissolving in minimal hot ethyl acetate and slowly adding hexanes until turbidity is observed, then cool. A seed crystal can also initiate crystallization.
Low Yield Product loss during aqueous work-up; incomplete crystallization.Perform a back-extraction of the aqueous layers with DCM. Ensure the filtrate from recrystallization is thoroughly cooled before filtering.

References

Mastering the Purification of tert-butyl 4-amino-1H-indazole-1-carboxylate: An Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of modern drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. tert-Butyl 4-amino-1H-indazole-1-carboxylate is a key building block in the synthesis of complex pharmaceutical intermediates, particularly in the development of kinase inhibitors. Its precise structure, featuring a reactive amino group and a Boc-protected indazole nitrogen, allows for selective functionalization in multi-step synthetic campaigns.

The purity of this intermediate is not merely a matter of academic rigor; it is a critical determinant of the success of subsequent reactions and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, which can include starting materials, regioisomers, or byproducts from the synthetic pathway, can lead to unforeseen side reactions, reduced yields, and the generation of difficult-to-remove, structurally similar contaminants in the final API. This guide provides a comprehensive overview of robust purification techniques for this compound, grounded in fundamental chemical principles and validated by field-proven methodologies.

Understanding the Molecular Landscape: Synthesis and Potential Impurities

A robust purification strategy begins with a thorough understanding of the synthetic route and the likely impurities that may arise. A common and logical synthetic pathway to this compound involves a two-step sequence starting from 4-nitro-1H-indazole.

Synthesis_Pathway Start 4-Nitro-1H-indazole Intermediate 4-Amino-1H-indazole Start->Intermediate Reduction (e.g., H₂, Pd/C) Product tert-Butyl 4-amino-1H- indazole-1-carboxylate Intermediate->Product Boc Protection ((Boc)₂O, Base)

Caption: Synthetic route to this compound.

This synthetic approach, while effective, can introduce several classes of impurities that must be addressed during purification:

Impurity ClassSpecific ExamplesRationale for Formation
Starting Materials 4-Nitro-1H-indazole, 4-Amino-1H-indazoleIncomplete reduction of the nitro group or incomplete Boc protection.
Regioisomers tert-Butyl 4-amino-2H-indazole-2-carboxylateNon-selective reaction of di-tert-butyl dicarbonate with the two nitrogen atoms of the indazole ring.
Byproducts Di-Boc protected species, products of over-reductionReaction conditions that are too harsh or an excess of reagents.
Degradation Products tert-Butanol, 4-amino-1H-indazoleHydrolysis of the Boc group under acidic conditions. The Boc protecting group is known to be labile to strong acids.[1]

A Multi-faceted Approach to Purification: Combining Techniques for Optimal Purity

No single purification technique is universally optimal. The most effective strategy often involves a combination of methods, each targeting different types of impurities. For this compound, a logical workflow leverages acid-base extraction, column chromatography, and recrystallization.

Purification_Workflow Crude Crude Product Mixture Extraction Acid-Base Extraction Crude->Extraction Removes acidic and basic impurities Chromatography Silica Gel Column Chromatography Extraction->Chromatography Separates by polarity Recrystallization Recrystallization Chromatography->Recrystallization Final polishing and crystal formation Pure Pure Product (>99%) Recrystallization->Pure

Caption: A comprehensive purification workflow for the target compound.

Acid-Base Extraction: A Powerful First Pass for Impurity Removal

Acid-base extraction is a highly effective liquid-liquid extraction technique for separating acidic and basic compounds from a mixture.[2][3] In the context of our target molecule, which possesses a basic amino group, this method is invaluable for removing acidic starting materials (like residual nitro compounds which can have acidic protons) and any unreacted basic starting material (4-amino-1H-indazole). The Boc protecting group is stable to the mild acidic and basic conditions used in this procedure.[1]

The underlying principle is the differential solubility of the ionized and neutral forms of the compound. The basic amino group of the target molecule and any unreacted 4-amino-1H-indazole can be protonated with a dilute acid to form a water-soluble salt, while neutral organic impurities remain in the organic phase. Conversely, washing with a dilute base will remove acidic impurities.

Acid_Base_Extraction_Logic cluster_0 Initial Organic Phase cluster_1 Acid Wash (e.g., 1M HCl) cluster_2 Basification and Re-extraction Initial Crude Product in Organic Solvent (e.g., DCM) Target Compound (Basic) Neutral Impurities Acidic Impurities AcidWash Aqueous Layer Protonated Target Compound (Water-Soluble) Protonated Basic Impurities (Water-Soluble) Initial->AcidWash Shake with dilute acid OrganicAfterAcid Organic Layer Neutral Impurities Acidic Impurities BasifiedAqueous Aqueous Layer + Base (e.g., NaOH) Neutral Target Compound (Precipitates or is extracted back into organic solvent)

Caption: The logic of acid-base extraction for purification.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid. This will extract the basic target compound and any unreacted 4-amino-1H-indazole into the aqueous layer. Repeat the extraction twice to ensure complete transfer.

  • Separation of Neutral and Acidic Impurities: The organic layer now contains neutral and acidic impurities. This can be washed with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities, followed by a brine wash. The organic layer can then be dried and concentrated to isolate these impurities if desired.

  • Basification and Re-extraction: Combine the acidic aqueous layers from step 2. Cool the solution in an ice bath and slowly add a base, such as 2 M sodium hydroxide, until the solution is basic (pH > 10), which will deprotonate the ammonium salt and precipitate the free amine.

  • Isolation of the Product: Extract the now neutral target compound back into an organic solvent like DCM or ethyl acetate. Repeat the extraction three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.

Silica Gel Column Chromatography: Separation by Polarity

Flash column chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase. For this compound, this technique is highly effective for separating the target compound from non-polar impurities and any remaining starting materials or regioisomers that were not removed by extraction. Based on protocols for similar amino-indazole isomers, a gradient of ethyl acetate in a non-polar solvent like hexanes is an excellent starting point for the mobile phase.[4][5]

Protocol for Flash Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the partially purified product from the acid-base extraction in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 40% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC). The target compound, with its polar amino group, will have a moderate Rf value.

  • Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for separating moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate Gradient (e.g., 10% to 40% EtOAc)Allows for the elution of non-polar impurities first, followed by the target compound.
Monitoring TLC with UV visualization (254 nm)The indazole ring is UV active, allowing for easy visualization of the product.
Recrystallization: The Final Polish for Crystalline Purity

Recrystallization is a powerful technique for achieving high levels of purity in solid compounds.[1] The principle relies on the differential solubility of the compound and its impurities in a given solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below, while the impurities remain soluble or insoluble at all temperatures. For aromatic amines, common recrystallization solvents include ethanol, or solvent/anti-solvent systems like ethyl acetate/hexanes or acetone/hexanes.[6][7]

Protocol for Recrystallization:

  • Solvent Selection: In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The formation of crystals should be observed. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Cooling: Once crystal formation has begun, the flask can be placed in an ice bath to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Conclusion: A Pathway to Purity and Successful Synthesis

The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. By employing a systematic and multi-pronged approach that combines the strengths of acid-base extraction, silica gel chromatography, and recrystallization, researchers can consistently obtain this key intermediate in high purity. Understanding the underlying chemical principles of each technique allows for intelligent troubleshooting and optimization, ultimately leading to more efficient and successful synthetic outcomes in the pursuit of novel therapeutics.

References

Comprehensive Analytical Characterization of tert-butyl 4-amino-1H-indazole-1-carboxylate: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract: This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of tert-butyl 4-amino-1H-indazole-1-carboxylate, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and quality of such precursors is paramount for the integrity of final active pharmaceutical ingredients (APIs). We present a multi-technique approach employing High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identification, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group confirmation. Each section details the underlying scientific principles, provides robust, step-by-step protocols, and explains the causality behind experimental choices, grounding the methodologies in established scientific and regulatory principles.

Introduction: The Imperative for Rigorous Characterization

This compound (Molecular Formula: C₁₂H₁₅N₃O₂, Molecular Weight: 233.27 g/mol ) serves as a critical building block in the synthesis of a variety of pharmacologically active molecules.[1][2] The purity and structural integrity of this intermediate directly impact the quality, safety, and efficacy of the resulting API. A minor impurity or a structural isomer can lead to significant downstream manufacturing challenges, potential formation of toxic byproducts, or reduced therapeutic effect.

Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure but a foundational component of risk management in drug development. This guide is designed for researchers, analytical scientists, and drug development professionals, offering field-proven protocols to ensure that this compound meets the stringent specifications required for pharmaceutical use. Our approach integrates orthogonal analytical techniques, each providing a unique and complementary piece of data, to build a complete and unambiguous profile of the molecule.

All methods described are designed to be self-validating systems, incorporating system suitability tests and performance checks that align with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, a principle that underpins every protocol in this document.[4][6][7]

Orthogonal Analytical Workflow

A comprehensive analysis relies on the integration of multiple techniques. The following workflow ensures that the material is assessed for identity, structure, purity, and strength.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Quantitative Analysis cluster_2 Final Assessment Sample Sample Receipt: This compound FTIR FT-IR Spectroscopy (Functional Group ID) Sample->FTIR Identity Check NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR Definitive Structure LCMS LC-MS Analysis (Mass Confirmation) Sample->LCMS Identity Check Report Certificate of Analysis (Data Compilation & Release) FTIR->Report Qualitative Data HPLC RP-HPLC-UV (Purity & Assay) NMR->HPLC Informs Purity Method NMR->Report Qualitative Data LCMS->HPLC LCMS->Report Qualitative Data HPLC->Report Quantitative Data

Caption: Comprehensive analytical characterization workflow.

Reversed-Phase HPLC: The Workhorse for Purity and Assay Determination

3.1. Principle and Rationale

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the premier technique for assessing the purity of pharmaceutical intermediates. It separates the target compound from its impurities based on differences in their hydrophobicity. The non-polar stationary phase (typically C18) retains hydrophobic molecules more strongly, while a polar mobile phase elutes them. By using a gradient elution—gradually increasing the organic solvent concentration in the mobile phase—we can effectively separate compounds with a wide range of polarities, from early-eluting polar impurities to late-eluting non-polar ones. The indazole ring system provides a strong chromophore, making UV detection highly sensitive and suitable for quantification.[8]

3.2. Detailed Experimental Protocol

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

Chromatographic Conditions:

Parameter Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard column for good resolution of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Volatile, MS-compatible buffer that provides good peak shape for amines.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic solvent providing good separation efficiency.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B A shallow gradient ensures resolution of closely related impurities.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection 272 nm Wavelength for sensitive detection of the indazole chromophore.[9]
Injection Volume 10 µL

| Sample Prep. | Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile. | Ensures complete dissolution and compatibility with the mobile phase. |

3.3. System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This is a self-validating step to ensure the reliability of the results.[7][10]

SST ParameterAcceptance CriteriaPurpose
Replicate Injections (n=5) %RSD of peak area ≤ 2.0%Ensures injection precision.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Confirms good peak symmetry, free from overloading or secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.

LC-MS: Unambiguous Identification and Impurity Profiling

4.1. Principle and Rationale

Liquid chromatography-mass spectrometry (LC-MS) provides definitive molecular weight information, confirming the identity of the main peak and aiding in the structural elucidation of unknown impurities.[11] For this compound, Electrospray Ionization (ESI) in positive ion mode is ideal. The basic nitrogen atoms on the indazole ring and the amino group are readily protonated, forming a strong [M+H]⁺ ion.

4.2. Detailed Experimental Protocol

LC Conditions:

  • Utilize the same column and mobile phase conditions as the HPLC method to facilitate peak tracking between UV and MS detectors. The use of formic acid makes the method directly compatible with MS.

MS Conditions:

Parameter Setting Rationale
Ionization Source Electrospray Ionization (ESI), Positive Mode Efficiently ionizes the basic nitrogen centers of the analyte.
Capillary Voltage 3.5 kV Optimizes the electrospray process for stable ion generation.
Drying Gas Temp. 350 °C Facilitates desolvation of the mobile phase from the analyte ions.
Scan Range m/z 100 - 1000 Covers the expected parent ion and potential dimeric or impurity masses.

| Data Acquisition | Full Scan (for general screening) | |

4.3. Expected Mass Data

The molecular formula C₁₂H₁₅N₃O₂ corresponds to a monoisotopic mass of 233.1164 Da.

Ion SpeciesCalculated m/zObservation Purpose
[M+H]⁺ 234.1237Primary ion for confirming the molecular weight of the parent compound.
[M+Na]⁺ 256.1056Common sodium adduct, further confirms the molecular weight.
[M-Boc+H]⁺ 134.0662Characteristic fragment from the loss of the tert-butoxycarbonyl group.[12]

NMR Spectroscopy: The Gold Standard for Structural Elucidation

5.1. Principle and Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing a complete and detailed picture of a molecule's atomic connectivity. ¹H NMR reveals the number and type of hydrogen atoms and their neighboring environments, while ¹³C NMR provides information on the carbon skeleton. This combination allows for unambiguous confirmation of the this compound structure, distinguishing it from potential isomers.

5.2. Detailed Experimental Protocol

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.

  • Add Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

5.3. Data Interpretation and Expected Chemical Shifts

Assignment (¹H NMR)Expected δ (ppm)MultiplicityIntegrationKey Structural Feature
tert-butyl protons~1.5 - 1.7Singlet (s)9HConfirms the presence of the Boc protecting group.[13][14]
-NH₂ protons~3.5 - 4.5Broad Singlet (br s)2HIndicates the primary amine group.
Aromatic Protons~6.5 - 8.0Multiplets (m), Doublets (d)3HSignals corresponding to the protons on the indazole ring system.
Assignment (¹³C NMR)Expected δ (ppm)Key Structural Feature
tert-butyl (CH₃)₃~28Aliphatic carbons of the Boc group.
tert-butyl C(CH₃)₃~80-82Quaternary carbon of the Boc group.
Aromatic Carbons~110 - 150Carbons of the fused indazole ring system.
Carboxylate C=O~150 - 155Carbonyl carbon of the Boc group.

FT-IR Spectroscopy: Rapid Functional Group Identification

6.1. Principle and Rationale

Fourier-Transform Infrared (FT-IR) spectroscopy is a fast and straightforward technique used to confirm the presence of key functional groups. Each bond in the molecule vibrates at a characteristic frequency, and when infrared radiation corresponding to that frequency is absorbed, it provides a "fingerprint" of the molecule's functional groups.

6.2. Detailed Experimental Protocol

Instrumentation:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is required.

6.3. Data Interpretation

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3450 - 3300N-H StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchAliphatic C-H (tert-butyl)
~1720C=O StretchCarboxylate (Boc group)
1620 - 1450C=C / C=N StretchAromatic Ring System

Conclusion

The analytical characterization of this compound requires a scientifically sound, multi-technique approach to ensure its suitability for pharmaceutical manufacturing. The protocols detailed in this guide—RP-HPLC for purity, LC-MS for identity, NMR for structural verification, and FT-IR for functional group confirmation—provide an orthogonal and comprehensive strategy. By implementing these methods within a framework of system suitability and method validation, researchers and developers can have high confidence in the quality and integrity of this critical synthetic intermediate, thereby safeguarding the entire drug development pipeline.

References

Applications in Fragment-Based Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds. By screening small, low-molecular-weight fragments, FBDD explores chemical space more effectively, often yielding higher quality starting points for optimization, even for challenging targets once deemed "undruggable". This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles, key applications, and in-depth protocols central to a successful FBDD campaign. We will delve into the causality behind experimental design, from fragment library construction to hit validation and optimization, providing field-proven insights to bridge the gap from initial fragment hit to viable lead candidate.

The FBDD Paradigm: A Shift in Discovery Philosophy

Traditional High-Throughput Screening (HTS) campaigns involve screening vast libraries of large, complex, drug-like molecules.[1] While successful in many instances, this approach samples a relatively small fraction of the astronomical chemical space and can be plagued by complex structure-activity relationships (SAR) and suboptimal physicochemical properties of the initial hits.

FBDD, in contrast, is a bottom-up approach. It begins by identifying very small molecules, or "fragments," that bind with low affinity (typically in the high micromolar to millimolar range) to a biological target.[2][3] The core principle is that these smaller, less complex molecules can form more efficient, high-quality interactions with the target's binding sites. Because of their simplicity, fragment libraries can cover a wider swath of chemical space with a much smaller number of compounds compared to HTS libraries.[3]

The journey of an FBDD project, from initial concept to a lead compound, is a structured and iterative process. The inherent weakness of the initial fragment-target interaction necessitates the use of highly sensitive biophysical techniques for screening and validation. Once a binding fragment is identified and its binding mode is confirmed, often through structural biology methods like X-ray crystallography, it serves as a starting point for optimization.[3] Through structure-guided medicinal chemistry, these low-affinity fragments are then grown, linked, or merged to produce potent, lead-like molecules with improved drug-like properties.[2]

Diagram: The Fragment-Based Drug Discovery Workflow

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Hit ID cluster_opt Phase 3: Lead Optimization Target_Selection Target Selection & Validation Protein_Production Protein Production & QC Target_Selection->Protein_Production Library_Design Fragment Library Design & QC Protein_Production->Library_Design Primary_Screen Primary Screen (e.g., SPR, NMR, TSA) Library_Design->Primary_Screen Hit_Validation Orthogonal Hit Validation (e.g., ITC) Primary_Screen->Hit_Validation Structural_Biology Structural Biology (X-ray, NMR) Hit_Validation->Structural_Biology Fragment_Evolution Fragment Evolution (Growing, Linking, Merging) Structural_Biology->Fragment_Evolution SAR_Expansion SAR Expansion & Property Optimization Fragment_Evolution->SAR_Expansion Lead_Candidate Lead Candidate SAR_Expansion->Lead_Candidate

Caption: A high-level overview of the iterative FBDD workflow.

Building the Foundation: The Fragment Library

The success of any FBDD campaign is fundamentally dependent on the quality and design of the fragment library. Unlike HTS libraries, the goal is not sheer numbers, but rather a curated collection of high-quality, diverse, and soluble small molecules.

Core Principles of Fragment Library Design:
  • The "Rule of Three" (Ro3): A widely adopted guideline for defining fragment-like chemical space.[4] While not a rigid law, it provides a valuable framework:

    • Molecular Weight (MW) ≤ 300 Da

    • Number of Hydrogen Bond Donors ≤ 3

    • Number of Hydrogen Bond Acceptors ≤ 3

    • Calculated LogP (cLogP) ≤ 3

  • Solubility: This is a critical, non-negotiable parameter. Fragments must be soluble at the high concentrations (often >100 µM to mM) required for biophysical screening assays. Poor solubility can lead to false positives through aggregation or simply prevent the detection of a true binding event.

  • Chemical Diversity and Complexity: A good library should maximize chemical diversity while minimizing molecular complexity.[4] The fragments should represent a broad range of pharmacophoric features (e.g., rings, hydrogen bond donors/acceptors, hydrophobic groups) but avoid excessive conformational flexibility or reactive functionalities.

  • 3D Shape Diversity: Modern libraries increasingly focus on including fragments with three-dimensional character (e.g., spirocycles, bridged ring systems) to better explore the complex topology of protein binding sites, moving beyond traditionally "flat" aromatic compounds.

  • Synthetic Tractability: Fragments should possess "vectors" for chemical elaboration. They should contain functional groups or positions that are amenable to synthetic modification, allowing medicinal chemists to readily grow or link the fragment hits.

Parameter Typical Guideline Rationale
Molecular Weight (Da) 150 - 300Ensures fragment-like size for efficient binding and exploration of chemical space.
Heavy Atom Count 12 - 20A more precise measure of size than MW.
cLogP 1 - 3Balances solubility with sufficient lipophilicity for binding.
Aqueous Solubility >100 µMCritical for biophysical assays that require high compound concentrations.
Number of Rotatable Bonds < 3Reduces conformational complexity, leading to a lower entropic penalty upon binding.
Reactive Functionalities ExcludedAvoids non-specific, covalent modification of the target protein (e.g., aldehydes, Michael acceptors).

The Engine Room: Biophysical Screening Techniques & Protocols

Detecting the weak, transient interactions between fragments and their targets requires highly sensitive biophysical methods. No single technique is perfect; therefore, a combination of orthogonal methods is often employed to ensure that hits are genuine and not artifacts of a particular assay format.

Comparative Overview of Primary Screening Techniques
Technique Principle Typical Hit Rate Strengths Limitations
Surface Plasmon Resonance (SPR) Mass-based detection of binding to an immobilized target.3-10%Label-free, real-time kinetics (kon, koff), low protein consumption.[5]Target must be immobilized; sensitive to buffer mismatch and DMSO concentration.[6]
NMR Spectroscopy Detects binding through changes in the nuclear magnetic resonance signals of the ligand or protein.3-10%High sensitivity for weak binders, provides structural and binding site information, screens in solution.Requires larger amounts of protein and specialized equipment; lower throughput.
X-ray Crystallography Direct visualization of fragment binding to the protein in a crystal.3-10%Provides high-resolution 3D structural data of the binding mode, considered the "gold standard" for validation.[7]Requires high-quality, diffracting crystals; lower throughput.[7]
Thermal Shift Assay (TSA/DSF) Measures changes in protein melting temperature upon ligand binding.3-10%High throughput, low protein consumption, no immobilization needed.Indirect assay; may not detect binders that do not affect thermal stability.

Application Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is chosen for primary screening due to its high sensitivity, label-free format, and ability to provide kinetic data, which can help differentiate between specific and non-specific binders early in the process. The goal is to rapidly identify fragments that bind to the immobilized target protein.

Materials:

  • Biacore™ system (or equivalent SPR instrument)

  • Sensor Chip CM5 (or other appropriate surface)

  • Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

  • Target Protein (>95% purity) in a suitable low-salt buffer (e.g., 10 mM Sodium Acetate, pH 4.0-5.5)

  • Fragment library dissolved in 100% DMSO

  • Running Buffer (e.g., HBS-EP+, PBS, or other physiologically relevant buffer) matched with a specific percentage of DMSO (e.g., 2-5%)

  • Polypropylene microplates

Methodology:

  • Surface Preparation and Target Immobilization: a. Equilibrate the system with Running Buffer. b. Activate the sensor surface with a 7-minute injection of a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. c. Inject the target protein (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level (typically 5,000-10,000 RU for fragment screening) is reached. The high density is crucial for detecting low molecular weight fragments. d. Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl. e. A reference flow cell should be prepared simultaneously (activation and deactivation only) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Screening Assay: a. Prepare fragment plates by diluting DMSO stocks into Running Buffer to the desired screening concentration (e.g., 100-500 µM). Ensure the final DMSO concentration is identical across all samples and the Running Buffer. b. Perform a "solvent correction" run by injecting a series of buffer samples with slightly varying DMSO concentrations (e.g., 1.8% to 2.2% if the nominal is 2.0%) to calibrate for any minor pipetting errors. c. Inject each fragment solution over the reference and target flow cells. A typical injection time is 60 seconds, followed by a 60-120 second dissociation phase. d. Regenerate the surface between injections if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt). This step must be optimized to ensure complete removal of the binder without denaturing the immobilized target.

  • Data Analysis and Hit Triage: a. Process the raw sensorgram data by subtracting the reference flow cell signal and a buffer blank injection ("double referencing"). b. Identify hits based on a response threshold significantly above the noise level. Hits should exhibit a somewhat "square-shaped" sensorgram, indicative of specific binding, rather than a sharp spike (non-specific binding) or a linear drift (aggregation). c. Prioritize hits for confirmation based on the magnitude of the response, visual inspection of the sensorgram, and calculated ligand efficiency (LE).

Application Protocol 2: Hit Validation via NMR Spectroscopy (Saturation Transfer Difference)

Causality: Saturation Transfer Difference (STD) NMR is an excellent orthogonal method to validate hits from a primary screen like SPR. It is a ligand-observed experiment performed in solution, confirming direct interaction between the fragment and the target protein without the need for immobilization. It also provides information about which part of the fragment is in closest proximity to the protein.

Materials:

  • NMR Spectrometer (≥600 MHz) with a cryoprobe

  • Target Protein (>95% purity)

  • Fragment hit (from primary screen)

  • Deuterated buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, pD 7.4)

Methodology:

  • Sample Preparation: a. Prepare a stock solution of the target protein (e.g., 10-50 µM) in the deuterated buffer. b. Prepare a stock solution of the fragment hit (e.g., 1-5 mM) in the same deuterated buffer. c. Prepare the final NMR sample containing the target protein (e.g., 10 µM) and the fragment (e.g., 500 µM), resulting in a significant ligand-to-protein molar excess.

  • NMR Experiment Setup: a. Acquire a standard 1D ¹H reference spectrum of the sample to ensure proper shimming and to identify ligand and protein resonance regions. b. Set up the STD experiment. This involves acquiring two spectra in an interleaved fashion: i. On-Resonance Spectrum: Selectively saturate a region of the spectrum where only protein resonances appear (e.g., 0 to -1 ppm for aliphatic protons). ii. Off-Resonance Spectrum: Irradiate a region of the spectrum far from any protein or ligand signals (e.g., 30-40 ppm). c. The saturation is achieved using a train of soft Gaussian pulses for a defined saturation time (typically 1-2 seconds).

  • Data Acquisition and Processing: a. Acquire the STD experiment with a sufficient number of scans to achieve a good signal-to-noise ratio. b. Process the data by subtracting the on-resonance spectrum from the off-resonance spectrum. c. The resulting "difference spectrum" will only show signals from the fragment if it binds to the protein. Protons on the fragment that are closest to the protein surface will receive the most saturation transfer and will thus show the strongest signals in the STD spectrum.

  • Hit Confirmation: a. The presence of clear signals in the STD difference spectrum corresponding to the fragment's protons confirms binding. b. The relative intensities of the signals in the STD spectrum can be used to create an "epitope map," highlighting the binding face of the fragment.

Application Protocol 3: Structural Characterization via X-ray Crystallography

Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the definitive goal for hit validation. It provides unambiguous proof of binding and reveals the precise atomic interactions, which is invaluable for guiding the subsequent structure-based drug design and fragment evolution.

Materials:

  • Purified Target Protein (>98% purity, concentrated to 5-15 mg/mL)

  • Fragment hit (solid or high-concentration DMSO stock)

  • Crystallization screens and plates (e.g., sitting or hanging drop vapor diffusion)

  • Cryoprotectant solution (may contain glycerol, ethylene glycol, or PEG)

  • Liquid nitrogen

  • Access to an X-ray diffraction system (in-house or synchrotron)

Methodology - Crystal Soaking:

This protocol is followed when you already have robust, well-diffracting crystals of the apo (unliganded) protein.

  • Prepare Soaking Solution: a. Dissolve the fragment hit in a solution that mimics the "mother liquor" from which the crystals were grown. A small amount of co-solvent like DMSO is often used to aid fragment solubility. b. The final fragment concentration should be high, typically 1-10 mM, to ensure sufficient occupancy in the crystal.

  • Soak the Crystal: a. Using a cryo-loop, carefully transfer an apo crystal from its growth drop into a new drop containing the soaking solution. b. Incubate for a period ranging from minutes to overnight. The optimal time is empirically determined; too short may result in no binding, while too long can damage the crystal.

  • Cryo-protection and Freezing: a. Briefly transfer the soaked crystal into a cryoprotectant solution to prevent ice formation during freezing. This solution should also contain the fragment to prevent it from leaching out. b. Immediately plunge the crystal into liquid nitrogen to flash-freeze it.

Methodology - Co-crystallization:

This protocol is used when soaking is unsuccessful (e.g., causes crystal cracking) or when the ligand is expected to induce a conformational change in the protein.

  • Prepare Protein-Fragment Complex: a. Incubate the purified protein with a 2-5 fold molar excess of the fragment for at least 30 minutes on ice prior to setting up crystallization trials.

  • Set up Crystallization Trials: a. Screen for new crystallization conditions using the protein-fragment complex solution. The conditions may differ significantly from those for the apo protein.

  • Harvesting and Cryo-cooling: a. Once crystals appear, harvest them and briefly soak in a cryoprotectant solution (that also contains the fragment) before flash-freezing in liquid nitrogen.

Data Collection and Analysis: a. Collect X-ray diffraction data from the frozen crystal. b. Process the diffraction data and solve the structure, typically by molecular replacement using the apo-protein structure as a search model. c. Analyze the resulting electron density maps. A clear, unambiguous "blob" of electron density in the binding pocket that fits the fragment confirms its binding and reveals its precise orientation and interactions.

From Hit to Lead: The Art of Fragment Evolution

Identifying a fragment hit is only the beginning. The next, and most creative, phase is optimizing this low-affinity binder into a potent lead compound. This is almost always guided by the structural information obtained from X-ray crystallography or NMR.[8] The primary strategies are:

  • Fragment Growing: This is the most common approach.[2] The crystal structure reveals unoccupied pockets and potential new interactions near the bound fragment. Medicinal chemists then synthesize analogues that extend the fragment's core into these regions to pick up additional affinity.

  • Fragment Linking: This strategy is used when two different fragments are found to bind in adjacent, non-overlapping pockets of the target. A chemical linker is designed to connect the two fragments into a single, much higher-affinity molecule.

  • Fragment Merging: If two fragments are found to bind in overlapping positions, their key binding features can be combined or merged into a novel, single scaffold that retains the beneficial interactions of both original fragments.

Diagram: Fragment Evolution Strategies

Fragment_Evolution cluster_growing Fragment Growing cluster_linking Fragment Linking cluster_merging Fragment Merging a Initial Fragment b Grown Compound a->b Add R-group to explore new pocket c Fragment A e Linked Compound c->e Connect with chemical linker d Fragment B d->e Connect with chemical linker f Fragment X h Merged Compound f->h Combine overlapping pharmacophores g Fragment Y g->h Combine overlapping pharmacophores

Caption: The three primary strategies for optimizing fragment hits.

Case Study: Vemurafenib (Zelboraf®), a Triumph of FBDD

The story of Vemurafenib, a potent inhibitor of the B-RAF V600E mutant kinase for the treatment of melanoma, is a landmark success for FBDD.[2][9] The program, initiated in 2005, progressed from fragment hit to FDA approval in just six years, showcasing the power and speed of the approach.[9]

  • Initial Hit Identification: Researchers at Plexxikon screened a fragment library against the B-RAF kinase using X-ray crystallography and biochemical assays.[2] This screen identified a 7-azaindole fragment that, despite its very weak affinity, served as a high-quality starting point by binding in the ATP pocket of the enzyme.[2]

  • Fragment Growing (Structure-Guided Optimization):

    • The initial 7-azaindole fragment provided a critical "anchor" in the hinge region of the kinase.

    • The crystal structure revealed a nearby hydrophobic pocket. The first key modification was the addition of a phenyl group, which occupied this pocket and significantly improved potency.

    • Further iterative cycles of structure-guided design led to the addition of a propyl-sulfonamide-chlorophenyl moiety. This group was designed to pick up additional interactions and project out of the binding site, ultimately leading to the final structure of Vemurafenib.

This evolution from a simple, low-affinity fragment to a highly potent and selective drug is a textbook example of the fragment growing strategy. Each chemical modification was rationally designed based on the structural understanding of the protein-ligand complex, allowing for rapid gains in potency while maintaining favorable drug-like properties.

Conclusion: The Future is Fragmented

Fragment-Based Drug Discovery has matured from a niche technique into a mainstream and highly successful approach for lead generation. Its ability to efficiently probe chemical space, deliver high-quality hits, and provide a clear, structure-guided path for optimization makes it particularly powerful for tackling difficult targets. As biophysical techniques become more sensitive and automated, and as computational tools for fragment library design and optimization continue to advance, the impact of FBDD on the discovery of new medicines is set to grow even further.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 4-amino-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-amino-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I fix this?

Answer:

Low or no yield in the synthesis of this compound is a common issue that can stem from several factors, from the quality of your starting materials to the reaction conditions. Let's break down the potential causes and solutions.

1. Quality of Starting Material (4-amino-1H-indazole):

  • Purity: The purity of your starting 4-amino-1H-indazole is critical. Impurities from its synthesis can interfere with the Boc protection step. It is advisable to purify the starting material by recrystallization or column chromatography before use.

  • Stability: While generally stable, 4-amino-1H-indazole can degrade over time, especially if not stored properly. It is best to use a fresh batch or verify the purity of an older batch by NMR or LC-MS.

2. Ineffective Boc Protection:

  • Reagent Quality: Ensure your di-tert-butyl dicarbonate (Boc)₂O is fresh. Over time, it can hydrolyze. Similarly, the base used, commonly 4-(dimethylamino)pyridine (DMAP) or triethylamine (TEA), should be of high purity and dry.

  • Reaction Conditions: The reaction is typically carried out in an inert, anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1][2] Water in the reaction mixture can hydrolyze the Boc anhydride. Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Base: DMAP is often used as a catalyst. Ensure you are using a sufficient amount. For less reactive amines, a stronger base or a higher reaction temperature might be necessary, but this should be approached with caution to avoid side reactions.

3. Reaction Monitoring and Work-up:

  • Incomplete Reaction: It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] If the reaction has stalled, a slight increase in temperature or addition of more Boc anhydride and base might be necessary.

  • Product Loss During Work-up: The product is soluble in many organic solvents. During the aqueous wash, ensure you are not losing the product in the aqueous layer. Back-extraction of the aqueous layer with the organic solvent can help recover any dissolved product.

Issue 2: Formation of Significant Byproducts

Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of byproducts is a clear indicator that your reaction conditions may not be optimal. The primary side reactions in this synthesis involve the Boc protection step.

1. Di-Boc Protected Product:

  • Cause: It is possible to get double Boc protection on the amino group, although this is generally less favorable. This is more likely to occur with a large excess of Boc anhydride and prolonged reaction times.

  • Solution: Use a controlled stoichiometry of Boc anhydride (typically 1.05-1.2 equivalents). Monitor the reaction closely and stop it once the starting material is consumed.

2. Isomer Formation (N2-Boc Protected Indazole):

  • Cause: The indazole ring has two nitrogen atoms (N1 and N2) that can potentially be acylated. While the 1H-indazole tautomer is generally more stable, under certain conditions, protection at the N2 position can occur.[3]

  • Solution: The regioselectivity of the Boc protection is influenced by the solvent and base used. Generally, for 1H-indazoles, the Boc group preferentially adds to the N1 position.[1][2] Sticking to established protocols using solvents like DCM and bases like DMAP or TEA at room temperature or below helps ensure N1 selectivity.

3. Urea Formation:

  • Cause: If there is any moisture present, Boc anhydride can decompose to form tert-butanol and carbon dioxide. The intermediate tert-butoxycarbonyl cation can react with the amine to form an isocyanate, which can then react with another amine molecule to form a urea byproduct.

  • Solution: As mentioned before, ensure all your reagents and solvents are anhydrous. Running the reaction under an inert atmosphere will also help.[4]

Here is a decision-making workflow for troubleshooting byproduct formation:

Byproduct_Troubleshooting start Impure Product (Multiple Spots on TLC) check_byproduct Identify Byproduct Structure (NMR, MS) start->check_byproduct di_boc Di-Boc Product check_byproduct->di_boc Excess Mass n2_isomer N2-Isomer check_byproduct->n2_isomer Same Mass, Different Polarity urea Urea Byproduct check_byproduct->urea Higher Mass, Different N content solution_diboc Reduce (Boc)2O Stoichiometry Monitor Reaction Time di_boc->solution_diboc solution_isomer Control Temperature Use Aprotic, Non-polar Solvent Verify Base Choice n2_isomer->solution_isomer solution_urea Ensure Anhydrous Conditions Use Inert Atmosphere urea->solution_urea

Caption: Troubleshooting workflow for byproduct identification and mitigation.

Issue 3: Difficulty in Product Purification and Isolation

Question: I am struggling to purify the final product. It is an oil or a gummy solid, and column chromatography is giving poor separation. What can I do?

Answer:

Purification can indeed be challenging, especially if the product is not a crystalline solid.[1][5] Here are some strategies to improve purification and isolation:

1. Optimizing Column Chromatography:

  • Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes.[1][5] It is crucial to perform a thorough TLC analysis with different solvent systems to find the one that gives the best separation between your product and the impurities.

  • Silica Gel: Ensure you are using the correct mesh size of silica gel for your column. For difficult separations, a finer mesh size can provide better resolution. Also, consider deactivating the silica gel with a small amount of triethylamine in your eluent if your compound is basic and shows tailing on the column.

  • Loading Technique: Dry loading the crude product onto silica gel can often give better separation than wet loading, especially for less soluble compounds.

2. Crystallization:

  • Even if the product initially isolates as an oil, it may be possible to crystallize it. Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, DCM) and then slowly add a solvent in which it is insoluble (e.g., hexanes, pentane) until turbidity is observed. Let it cool down slowly. Seeding with a small crystal, if available, can also induce crystallization.

3. Alternative Purification Methods:

  • Preparative HPLC: If the impurities are very close in polarity to the product, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.

  • Acid-Base Extraction: Since the product has a basic amino group, you might be able to selectively extract it. However, the Boc group can be acid-labile, so this should be done with care using dilute, weak acids.

Parameter Recommendation Rationale
Chromatography Eluent Hexane/Ethyl Acetate gradientProvides good separation for moderately polar compounds.[1][5]
Silica Gel Additive 0.5-1% Triethylamine in eluentReduces tailing of basic compounds on acidic silica gel.
Crystallization Solvents Dichloromethane/Hexanes or Ethyl Acetate/HexanesA polar solvent to dissolve the compound and a non-polar solvent to induce precipitation.
Loading Method Dry loadingCan improve resolution for difficult separations.

Table 1: Recommended Parameters for Purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic route for this compound?

The most direct and common route is the N-Boc protection of commercially available 4-amino-1H-indazole. The general procedure is as follows:

Synthesis_Workflow A 4-amino-1H-indazole D Stir at RT, 12-24h A->D B (Boc)2O, DMAP (cat.) B->D C Anhydrous DCM C->D E Aqueous Workup D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: General synthetic workflow for the target compound.

A detailed experimental protocol is provided below.

Q2: What is the detailed experimental protocol for the synthesis?

Here is a representative experimental protocol based on literature procedures for similar transformations.[1][2]

Experimental Protocol: Synthesis of this compound

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-amino-1H-indazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10-15 mL per gram of starting material) under an inert atmosphere (N₂ or Ar).

  • Addition of Base: Add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq).

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate as eluent).

  • Quenching: Once the starting material is consumed, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of water).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Q3: How can I confirm the structure and purity of my final product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. You should observe the characteristic peaks for the tert-butyl group (a singlet around 1.6 ppm in ¹H NMR) and the aromatic protons of the indazole ring.

  • Mass Spectrometry (MS): LC-MS or GC-MS will confirm the molecular weight of your product (C₁₂H₁₅N₃O₂; Exact Mass: 233.12 g/mol ).[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the best method to determine the purity of your final compound.

Q4: Are there any safety precautions I should be aware of?

Yes, the product, this compound, is classified with the following hazards:

  • Harmful if swallowed (H302)[7][8]

  • Causes skin irritation (H315)[7][8]

  • Causes serious eye irritation (H319)[7][8]

  • May cause respiratory irritation (H335)[7][8]

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Technical Support Center: Troubleshooting Boc Deprotection of tert-butyl 4-amino-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc deprotection of tert-butyl 4-amino-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical synthetic step. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure your experiments proceed efficiently and with high fidelity.

I. Frequently Asked Questions (FAQs)

Q1: My Boc deprotection with Trifluoroacetic Acid (TFA) is sluggish or incomplete. What are the likely causes and how can I fix it?

A1: Incomplete deprotection is a frequent issue. Several factors can contribute to this outcome.

  • Insufficient Acid Stoichiometry: The 4-amino group on the indazole ring is basic and will consume a portion of the acid catalyst. It is crucial to use a sufficient excess of TFA.[1] For substrates with basic functional groups, more than catalytic amounts of acid are necessary.[1]

  • Reagent Quality: TFA is hygroscopic, and absorbed water can diminish its effective acidity, thereby slowing the reaction.[1] Always use a fresh, unopened bottle of TFA or one that has been properly stored.

  • Reaction Conditions: While many Boc deprotections are rapid at room temperature, some substrates may require extended reaction times or gentle heating to proceed to completion.[1]

  • Solvent Choice: The choice of solvent can impact reaction efficiency. Dichloromethane (DCM) is a common choice, but for some substrates, a different solvent may be more effective.

Troubleshooting Steps:

  • Increase TFA Concentration: A common starting point is a solution of 20-50% TFA in DCM.[2][3] If the reaction is slow, you can incrementally increase the TFA concentration.

  • Extend Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The deprotected 4-amino-1H-indazole will have a different Rf value on a TLC plate.

  • Consider Temperature Modification: Gentle heating (e.g., to 30-40 °C) can sometimes accelerate a sluggish reaction. However, use caution to avoid potential side reactions.

  • Ensure Anhydrous Conditions: Use anhydrous solvents and handle TFA in a way that minimizes exposure to atmospheric moisture.

Q2: I'm observing significant side product formation during my TFA-mediated deprotection. What are these byproducts and how can I prevent them?

A2: The primary culprit for side product formation is the generation of a reactive tert-butyl cation during the deprotection process.[2][4][5] This electrophile can alkylate electron-rich aromatic systems, such as the indazole ring itself or other sensitive functional groups in your molecule.[2][5]

Common Side Reactions and Prevention:

  • t-Butylation: The tert-butyl cation can alkylate the indazole ring or other nucleophilic sites.

    • Solution: Use of Scavengers. Scavengers are added to the reaction mixture to trap the tert-butyl cation.[2] Common scavengers include:

      • Triethylsilane (TES) or Triisopropylsilane (TIS): These are effective at reducing the tert-butyl cation.

      • Thioanisole or Anisole: These electron-rich aromatics act as cation traps.

      • Water: In small amounts, water can also act as a scavenger.

Recommended Deprotection Cocktail:

A typical "cleavage cocktail" for acid-sensitive substrates includes TFA, a scavenger, and a solvent. A standard mixture is TFA/DCM with 2-5% of a scavenger like TIS.

Component Function Typical Concentration
TFAAcid Catalyst25-50% in DCM[2]
DCMSolvent50-75%
Scavenger (e.g., TIS)tert-butyl cation trap2-5%
Q3: Can I use Hydrochloric Acid (HCl) for the deprotection instead of TFA? What are the advantages and disadvantages?

A3: Yes, HCl is a common and effective reagent for Boc deprotection.[6][7] It is often used as a 4M solution in 1,4-dioxane.[6][7]

Advantages of HCl in Dioxane:

  • Potency: It is a strong acidic system, often leading to faster and more complete reactions compared to TFA/DCM mixtures.[3]

  • Cost-Effectiveness: HCl is generally less expensive than TFA.

  • Selectivity: In some cases, HCl in dioxane can offer better selectivity for the deprotection of Nα-Boc groups in the presence of tert-butyl esters and ethers.[6][7]

Disadvantages and Considerations:

  • Harshness: The conditions can be harsher, potentially affecting other acid-sensitive functional groups in the molecule.

  • Solvent Toxicity: 1,4-Dioxane is a suspected carcinogen and should be handled with appropriate safety precautions.[5]

  • Product Isolation: The product is typically isolated as the hydrochloride salt, which may have different solubility properties than the free base or the TFA salt.

Protocol for HCl Deprotection:

  • Dissolve the this compound in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, the solvent is typically removed under reduced pressure. The resulting hydrochloride salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.[6]

II. Advanced Troubleshooting and Alternative Methods

Q4: My starting material is not fully soluble in the reaction solvent. Will this affect the deprotection?

A4: Yes, poor solubility can lead to incomplete reactions. If the substrate is not fully dissolved, the acid cannot efficiently access all the molecules.

Solutions for Solubility Issues:

  • Co-solvent System: Try a mixture of solvents. For example, adding a small amount of a more polar solvent like methanol or dimethylformamide (DMF) to DCM might improve solubility.

  • Alternative Solvents: Explore other solvents in which your starting material is more soluble, ensuring they are compatible with the acidic conditions.

  • Gentle Warming: As mentioned previously, gentle heating can both increase solubility and reaction rate.

Q5: Are there milder, non-acidic methods for Boc deprotection that I can try if my molecule is particularly sensitive?

A5: While acidic cleavage is the most common method, several milder alternatives exist for highly sensitive substrates.[8] These are particularly useful when other acid-labile protecting groups are present.

Alternative Deprotection Methods:

Method/ReagentConditionsTimeYield (%)Reference
Thermal (Continuous Flow) Methanol or Trifluoroethanol, 240 °C30 min88-93%[8]
Thermal (Boiling Water) Water, 100 °C10 min - 2 hQuantitative[8][9]
Oxalyl Chloride/Methanol (COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)[8][10]
Iodine-Mediated Iodine (catalytic), solvent or solvent-freeVariesExcellent[11]
Base-Mediated (for activated amines) K₃PO₄·H₂O in CH₃OH, microwave irradiationVariesGood[10][11]

It's important to note that the indazole N-Boc group can sometimes be cleaved under basic conditions, for instance, during Suzuki-Miyaura cross-coupling reactions.[11][12]

III. Reaction Monitoring and Work-up Procedures

Q6: How do I properly monitor the reaction and determine when it is complete?

A6: Consistent and accurate monitoring is key to a successful deprotection.

  • TLC Analysis: This is the quickest and most common method. The deprotected product, 4-amino-1H-indazole, is more polar than the Boc-protected starting material and will have a lower Rf value. Use a suitable eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to achieve good separation.

  • LC-MS Analysis: For more precise monitoring, LC-MS can confirm the disappearance of the starting material and the appearance of the product with the expected mass.

Q7: What is the best procedure for working up the reaction and isolating the pure 4-amino-1H-indazole?

A7: The work-up procedure will depend on the deprotection method used.

For TFA Deprotection:

  • Removal of Volatiles: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2]

  • Co-evaporation: To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene several times.[2]

  • Neutralization: The crude product will be the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate) and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic.[13]

  • Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[13]

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

For HCl Deprotection:

  • Solvent Removal: Evaporate the solvent (and excess HCl) under reduced pressure.

  • Trituration/Precipitation: The resulting hydrochloride salt can often be solidified by triturating or precipitating with a non-polar solvent like diethyl ether or hexanes.[6] The solid can then be collected by filtration.

  • Conversion to Free Base (Optional): If the free amine is required, the hydrochloride salt can be neutralized as described above.

IV. Visualizing the Process

Deprotection Mechanism and Troubleshooting Workflow

To provide a clearer understanding of the chemical transformation and the logical steps in troubleshooting, the following diagrams have been generated.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: C-O Bond Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Final Product Boc_Amine Boc-Protected Indazole Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ (from TFA/HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine 4-Amino-1H-indazole Carbamic_Acid->Free_Amine CO2 CO₂ (gas) Carbamic_Acid->CO2 Amine_Salt Amine Salt (TFA or HCl salt) Free_Amine->Amine_Salt + H⁺

Caption: Acid-catalyzed Boc deprotection mechanism.[2][4][14]

Troubleshooting_Workflow Start Incomplete Deprotection or Side Products Observed Check_Reagents Verify Reagent Quality (Fresh TFA/HCl) Start->Check_Reagents Increase_Acid Increase Acid Concentration/Equivalents Check_Reagents->Increase_Acid Reagents OK Extend_Time Extend Reaction Time Increase_Acid->Extend_Time Success Reaction Complete, Proceed to Work-up Increase_Acid->Success Success Add_Scavenger Add Scavengers (e.g., TIS, Anisole) Extend_Time->Add_Scavenger Extend_Time->Success Success Check_Temp Consider Gentle Heating (30-40 °C) Add_Scavenger->Check_Temp Add_Scavenger->Success Success Change_Method Switch to Alternative Method (e.g., HCl/Dioxane or Milder Conditions) Check_Temp->Change_Method Check_Temp->Success Success Change_Method->Success Success

Caption: A logical workflow for troubleshooting common Boc deprotection issues.

V. References

  • A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. (n.d.). BenchChem. Retrieved January 5, 2026, from --INVALID-LINK--

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis. (n.d.). BenchChem. Retrieved January 5, 2026, from --INVALID-LINK--

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2010). National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved January 5, 2026, from --INVALID-LINK--

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from --INVALID-LINK--

  • New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evaluation. (2015). National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from --INVALID-LINK--

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved January 5, 2026, from --INVALID-LINK--

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 5, 2026, from --INVALID-LINK--

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved January 5, 2026, from --INVALID-LINK--

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Retrieved January 5, 2026, from --INVALID-LINK--

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 5, 2026, from --INVALID-LINK--

  • How can we do the deprotection of boc-amino acids using hcl? (2016). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Troubleshooting incomplete Boc deprotection. (n.d.). BenchChem. Retrieved January 5, 2026, from --INVALID-LINK--

  • 4-AMINO (1H)INDAZOLE. (n.d.). ChemBK. Retrieved January 5, 2026, from --INVALID-LINK--

  • Technical Support Center: Optimizing Boc Deprotection of Hindered Amino Acids. (n.d.). BenchChem. Retrieved January 5, 2026, from --INVALID-LINK--

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from --INVALID-LINK--

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). MDPI. Retrieved January 5, 2026, from --INVALID-LINK--

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2014). ACS Publications. Retrieved January 5, 2026, from --INVALID-LINK--

  • 4-Aminothiazole. (1976). Google Patents. Retrieved January 5, 2026, from --INVALID-LINK--

  • The stability of 4-amino-1,2,3-triazole. (1972). SciSpace. Retrieved January 5, 2026, from --INVALID-LINK--

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2022). National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--

References

Technical Support Center: Optimization of Coupling Reactions with tert-butyl 4-amino-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of coupling reactions involving tert-butyl 4-amino-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for your experiments.

The this compound scaffold is a valuable building block in medicinal chemistry. However, its successful incorporation into complex molecules via cross-coupling reactions can be challenging. This guide addresses common issues and provides evidence-based solutions to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions for this compound?

A1: The most prevalent and effective coupling reactions for this substrate are palladium-catalyzed cross-coupling reactions. These include:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, coupling the amino group of the indazole with aryl or heteroaryl halides/triflates.[1]

  • Suzuki-Miyaura Coupling: To form C-C bonds, typically involving a borylated coupling partner and a halogenated indazole.[2][3]

  • Sonogashira Coupling: For the synthesis of C-C triple bonds, coupling a terminal alkyne with a halogenated indazole.[4]

Q2: Does the Boc protecting group on the indazole nitrogen affect the reactivity of the 4-amino group?

A2: Yes, the tert-butoxycarbonyl (Boc) group at the N-1 position of the indazole ring plays a significant role.[5] It is an electron-withdrawing group, which can decrease the nucleophilicity of the 4-amino group. This can make reactions like the Buchwald-Hartwig amination more challenging compared to an unprotected or N-alkylated indazole.[6] However, the Boc group is crucial for directing regioselectivity and preventing side reactions at the indazole nitrogens.[7]

Q3: Can the Boc group be cleaved under typical cross-coupling conditions?

A3: While the Boc group is generally stable, it can be labile under certain conditions.[8] Strong acidic conditions will readily cleave the Boc group.[9] In some cross-coupling reactions, particularly those run at high temperatures or with certain additives, partial or complete deprotection can be observed.[10][11] If deprotection is a concern, it is advisable to screen reaction temperatures and minimize reaction times.

Q4: What is the best position to introduce a halogen for subsequent Suzuki or Sonogashira coupling?

A4: For subsequent cross-coupling reactions, a halogen is typically introduced at the 3, 5, or 6-position of the indazole ring. The choice of position depends on the desired final structure. Halogenation at the C3-position is a common strategy for introducing diversity.[12]

Troubleshooting Guide

This section addresses specific problems you may encounter during your coupling reactions.

Problem 1: Low to No Product Yield in Buchwald-Hartwig Amination

Scenario: You are attempting to couple this compound with an aryl bromide, but you observe low conversion of your starting materials.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation is a common cause of failure.

    • Solution: Ensure you are using a high-quality palladium precatalyst and ligand.[13] Precatalysts are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.[14] Always prepare your reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the catalyst.[15] Use anhydrous and deoxygenated solvents.[16][17]

  • Inappropriate Ligand Choice: The ligand plays a critical role in the catalytic cycle.

    • Solution: For challenging substrates like N-Boc protected aminoindazoles, bulky, electron-rich phosphine ligands are often required.[18] Consider screening ligands such as RuPhos, BrettPhos, or t-BuXPhos.[13]

  • Suboptimal Base Selection: The base is crucial for the deprotonation of the amine and regeneration of the catalyst.

    • Solution: Strong, non-nucleophilic bases are generally preferred for Buchwald-Hartwig reactions.[19] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[13] Weaker bases like K₂CO₃ are typically less effective for this transformation.[13]

  • Steric Hindrance: The bulky Boc group and potentially bulky groups on your coupling partner can sterically hinder the reaction.[20]

    • Solution: Switching to a more sterically accessible ligand or increasing the reaction temperature may help overcome this. However, be mindful of potential Boc-deprotection at higher temperatures.[11]

Workflow for Troubleshooting Low Yield in Buchwald-Hartwig Amination:

troubleshooting_workflow start Low or No Yield check_catalyst Check Catalyst Activity - Use fresh precatalyst - Ensure inert atmosphere start->check_catalyst screen_ligands Screen Ligands - Bulky, electron-rich phosphines (e.g., RuPhos, BrettPhos) check_catalyst->screen_ligands If catalyst is active optimize_base Optimize Base - Use strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) screen_ligands->optimize_base If yield is still low adjust_temp Adjust Temperature - Incrementally increase temperature - Monitor for deprotection optimize_base->adjust_temp If still suboptimal success Improved Yield adjust_temp->success

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Problem 2: Side Product Formation - Deprotection of the Boc Group

Scenario: You are observing the formation of the N-H indazole product alongside your desired coupled product, indicating cleavage of the Boc group.

Potential Causes & Solutions:

  • High Reaction Temperature: The Boc group is susceptible to thermal cleavage, especially at temperatures exceeding 100-110 °C.[11]

    • Solution: Try to run the reaction at a lower temperature for a longer period. Screen temperatures in the range of 80-100 °C.

  • Acidic Impurities: Trace acidic impurities in your reagents or solvents can catalyze the deprotection.[21]

    • Solution: Use freshly purified, anhydrous solvents and high-purity reagents. Consider passing solvents through a column of activated alumina.

  • Choice of Base: While less common, some bases or their byproducts could contribute to a slightly acidic environment upon workup, leading to deprotection.

    • Solution: Ensure a thorough and appropriate workup procedure to neutralize any potential acidic species.

Problem 3: Formation of Homocoupled Products in Suzuki or Sonogashira Reactions

Scenario: In a Suzuki or Sonogashira coupling with a halogenated this compound, you observe significant formation of the homocoupled product of your boronic acid/ester or alkyne.

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the coupling partners.[15]

    • Solution: Thoroughly degas all solvents and reagents before use.[22] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Catalyst System: The choice of catalyst and ligands can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Solution: For Suzuki reactions, Pd(dppf)Cl₂ is often a robust catalyst that can minimize homocoupling.[2] For Sonogashira reactions, a copper(I) co-catalyst is traditionally used, but its presence can sometimes promote alkyne homocoupling (Glaser coupling).[4] Copper-free Sonogashira conditions may be beneficial.[23][24][25]

  • Reaction Conditions: Suboptimal temperature or reaction time can favor side reactions.

    • Solution: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times or excessively high temperatures.

Data Summary: Recommended Starting Conditions for Different Coupling Reactions

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Buchwald-Hartwig Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene or Dioxane80-110
Suzuki-Miyaura Pd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O80-100
Sonogashira (Cu) Pd(PPh₃)₂Cl₂ (2)-Et₃N (3)THF or Toluene25-60
Sonogashira (Cu-free) Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane60-100

Note: These are general starting points and may require optimization for specific substrates.[3][19][23][26][27]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an inert atmosphere (argon), add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the appropriate ligand if not using a precatalyst.

  • Add the base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.[20]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vial, add the halogenated this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[2]

  • Add the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).[3]

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Seal the vial and heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash with water and brine, then dry the organic layer and concentrate.

  • Purify by column chromatography.

Logical Relationship of Reaction Components:

reaction_components sub Substrate This compound prod Desired Product sub->prod cp Coupling Partner Aryl Halide / Boronic Acid / Alkyne cp->prod cat Catalyst System Pd Precatalyst Ligand cat->prod Enables Reaction base Base NaOtBu / K₂CO₃ / Et₃N base->prod Activates & Regenerates solv Solvent Toluene / Dioxane / THF solv->prod Reaction Medium

Caption: Interplay of components in a typical cross-coupling reaction.

References

Technical Support Center: Purification of tert-butyl 4-amino-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for tert-butyl 4-amino-1H-indazole-1-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of this critical pharmaceutical intermediate. We understand the unique challenges this molecule presents and have curated this guide to empower researchers with the knowledge to overcome them efficiently.

Introduction

This compound is a key building block in the synthesis of various kinase inhibitors and other pharmacologically active agents. Its structure, featuring a Boc-protected indazole core and an amino group, presents a specific set of purification challenges. The primary difficulties stem from the lability of the N1-Boc group under even mildly acidic conditions and the compound's tendency to form oils or amorphous solids. This guide explains the chemistry behind these challenges and provides field-proven protocols for obtaining highly pure material.

Troubleshooting Guide

This section addresses specific problems encountered during the purification process in a direct question-and-answer format.

Q1: My final product is a sticky oil or a gummy solid that won't crystallize. What's causing this and how can I fix it?

Answer:

This is the most frequently reported issue. The "gummy" nature is typically due to the presence of residual solvents or minor impurities that disrupt the formation of a stable crystal lattice. A close structural analogue, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, is also known to initially form a gummy solid which only solidifies after standing for a couple of days[1][2].

Causality:

  • Residual Solvents: Dichloromethane (DCM), ethyl acetate, or hexanes are often trapped within the product.

  • Process Impurities: Unreacted starting materials or byproducts, even at low levels (<5%), can act as "crystallization inhibitors."

  • Thermal Instability: Overheating during solvent removal can lead to minor degradation, contributing to the amorphous nature.

Solutions:

  • High-Vacuum Drying: Dry the crude material under high vacuum (not just on a rotovap) for an extended period (12-24 hours) at a gentle temperature (<40°C) to thoroughly remove solvents.

  • Trituration: If the product is an oil, attempt to solidify it by trituration. Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, pentane, or diethyl ether). Stir or sonicate the mixture vigorously. The product may precipitate as a solid.

  • Initiate Crystallization: If you have a small amount of pure, solid material from a previous batch, use it as a seed crystal. Dissolve the gummy material in a minimal amount of a suitable solvent (like ethyl acetate) and add the seed crystal.

  • Chromatography: If the above methods fail, the issue is likely impurities that must be removed by flash column chromatography.

Q2: I'm seeing a significant amount of the de-protected impurity (4-amino-1H-indazole) in my NMR/LC-MS. How can I prevent this?

Answer:

The N-Boc group on an indazole ring is notoriously more labile than on a simple amine or even an indole.[3] This is because the indazole nitrogen's lone pair is involved in the aromatic system, giving the N-C(O) bond less double-bond character and making it more susceptible to cleavage.

Causality: The Boc group is cleaved under acidic conditions through a mechanism involving the formation of a stable tert-butyl cation.[4][5] Sources of acid in a standard workflow can be subtle:

  • Aqueous Workup: Using even a mild acid wash (e.g., NH₄Cl, dilute HCl) can cause partial or complete deprotection.[3]

  • Silica Gel: Standard silica gel is slightly acidic and can cleave the Boc group during prolonged exposure on a chromatography column.

  • Chlorinated Solvents: Older or unstabilized DCM can contain trace amounts of HCl.

Solutions:

  • Neutral or Basic Workup: Wash the reaction mixture exclusively with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Avoid any acidic washes.[6]

  • Deactivated Silica Gel: For column chromatography, use silica gel that has been pre-treated with a base. This is done by slurrying the silica in the column with the starting eluent (e.g., 5% ethyl acetate in hexanes) containing 0.5-1% triethylamine (Et₃N).

  • Avoid Overheating: Do not heat solutions of the compound for extended periods, especially on a rotovap, as thermal decomposition can occur. A rotovap bath temperature should not exceed 40°C.[3]

impurity_formation Product tert-butyl 4-amino- 1H-indazole-1-carboxylate Impurity 4-amino-1H-indazole Product->Impurity Boc Cleavage Reagents H+ (Trace Acid) (e.g., from silica gel, workup) Reagents->Product

Fig 1. Pathway for the formation of the de-Boc'd impurity.
Q3: My column chromatography isn't giving good separation. What are the optimal conditions?

Answer:

Achieving good separation requires careful selection of the stationary and mobile phases to maximize the polarity difference between your product and the impurities.

Solutions:

  • TLC First: Always develop an optimal solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for a product Rf value between 0.25 and 0.35 for the best separation.

  • Solvent System: A gradient of ethyl acetate (EtOAc) in hexanes is the most effective. Start with a low polarity (e.g., 10% EtOAc) to elute non-polar impurities and gradually increase the polarity. Based on protocols for similar molecules, the product typically elutes in 20-30% ethyl acetate in hexane.[1][2][7]

  • Use Deactivated Silica: As mentioned in Q2, use silica gel treated with ~1% triethylamine in your eluent to prevent on-column degradation.

  • Loading Technique: For difficult separations, use dry loading. Dissolve your crude product in a suitable solvent (e.g., DCM or EtOAc), adsorb it onto a small amount of silica gel, dry it completely, and load the resulting powder onto the top of your column.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for this polarity range.
Pre-treatment Slurry with eluent containing 0.5-1% Et₃NNeutralizes acidic sites, preventing Boc cleavage.
Mobile Phase Gradient of Ethyl Acetate in HexanesAllows for clean separation of non-polar and polar impurities.
Typical Gradient Start: 10% EtOAc -> End: 40% EtOAcElutes non-polar impurities first, then the product, followed by the polar baseline impurities.
Target Rf ~0.3 in 30% EtOAc/HexanesProvides optimal resolution during column elution.
Q4: Are there alternative purification methods to column chromatography?

Answer:

Yes. Depending on the nature of the impurities, other methods can be effective and are often more scalable.

Solutions:

  • Recrystallization: This is the ideal method if a suitable solvent system can be found and the main impurities have different solubility profiles.

    • Solvent Screening: Test solvents like ethyl acetate/hexanes, isopropanol/water, or toluene. The goal is to find a solvent or solvent pair in which the product is soluble when hot but sparingly soluble when cold.

  • Acid-Base Extraction (Use with Caution): This technique can remove non-basic or weakly basic impurities. However, it is risky due to the acid-lability of the Boc group. If you attempt this, you must use very carefully controlled conditions (e.g., ice-cold, very dilute acid for a short duration) and immediately re-basify. This method is generally not recommended unless other methods have failed.

Frequently Asked Questions (FAQs)

FAQ 1: What are the common impurities I should expect?
  • 4-amino-1H-indazole: The product of Boc-group cleavage. It is more polar and will have a lower Rf on TLC.

  • Unreacted 4-amino-1H-indazole: The starting material for the Boc protection step.

  • Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: If excess Boc₂O was used in the synthesis. These are typically less polar than the product.

  • N2-Boc regioisomer: While Boc protection strongly favors the N1 position in indazoles for steric and electronic reasons, trace amounts of the N2 isomer are possible.[7] This isomer will have a very similar polarity, making it the most challenging impurity to remove.

FAQ 2: What is the stability and proper storage for this compound?
  • Acid Sensitivity: Highly sensitive to both strong and mild acids.[4][6]

  • Thermal Stability: Moderately stable. Avoid prolonged heating above 40-50°C.

  • Storage: Store long-term in a freezer (-20°C), under an inert atmosphere (argon or nitrogen), and protected from light. For short-term storage, refrigeration (2-8°C) is adequate.[8]

FAQ 3: Which analytical techniques are best for assessing purity?
  • ¹H NMR: Provides definitive structural confirmation and can quantify major impurities if a standard is used. Look for the characteristic tert-butyl singlet at ~1.6 ppm and the aromatic protons. The absence of the starting material's N-H proton is also a key indicator.

  • LC-MS: Excellent for detecting trace impurities. The parent ion [M+H]⁺ should be observed. Often, a fragment corresponding to the loss of the Boc group ([M-Boc+H]⁺) is also visible in the mass spectrum, which can be an indicator of in-source fragmentation or product instability.[9]

  • TLC: An indispensable tool for quick, qualitative assessment of reaction progress and column fraction purity.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography
  • Prepare the Silica Gel: In a fume hood, slurry silica gel (230-400 mesh) in the starting mobile phase (e.g., 95:5 Hexanes:EtOAc) containing 1% triethylamine. Pour the slurry into your column and allow it to pack evenly.

  • Prepare the Sample (Dry Loading): Dissolve your crude product (~1 g) in a minimal amount of DCM. Add 2-3 g of silica gel to the solution. Remove the solvent completely on a rotovap to obtain a dry, free-flowing powder.

  • Run the Column: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with 95:5 Hexanes:EtOAc (+1% Et₃N).

  • Elute with Gradient: Gradually increase the polarity of the mobile phase. A typical gradient might be:

    • 2 column volumes (CV) of 10% EtOAc/Hexanes

    • 10 CV of a linear gradient from 10% to 40% EtOAc/Hexanes

    • 2 CV of 40% EtOAc/Hexanes

  • Collect and Analyze: Collect fractions and analyze them by TLC. Combine the pure fractions containing the product (Rf ≈ 0.3 in 30% EtOAc/Hexanes).

  • Isolate Product: Remove the solvent from the combined pure fractions using a rotovap (bath temp <40°C). Further dry the resulting solid or oil under high vacuum to remove all residual solvents.

purification_workflow cluster_main Purification Workflow Crude Crude Product (Oil or Gummy Solid) Workup Neutral Workup (H₂O, NaHCO₃, Brine) Crude->Workup Dry Dry over Na₂SO₄ & Concentrate Workup->Dry Choice Purification Method? Dry->Choice Column Flash Column Chromatography (Et₃N-treated SiO₂) Choice->Column Impurities Present Recrys Recrystallization (e.g., EtOAc/Hexanes) Choice->Recrys Mostly Pure Analysis Purity Analysis (NMR, LC-MS) Column->Analysis Recrys->Analysis Pure Pure Product Analysis->Pure

Fig 2. Logic diagram for the purification of the title compound.
Protocol 2: Recrystallization

  • Select Solvent: Using a small test sample, identify a suitable solvent pair (e.g., ethyl acetate/hexanes).

  • Dissolve: Place the crude, dry material in a flask. Add the minimum amount of the more soluble solvent (e.g., ethyl acetate) with gentle warming (max 45°C) until the solid is fully dissolved.

  • Induce Crystallization: Slowly add the less soluble solvent (the "anti-solvent," e.g., hexanes) dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a drop or two of the first solvent to clarify.

  • Cool Slowly: Allow the flask to cool slowly to room temperature. Do not disturb it. Once at room temperature, place it in a refrigerator (4°C), and then in a freezer (-20°C) for several hours to maximize crystal formation.

  • Isolate and Dry: Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent (hexanes). Dry the crystals thoroughly under high vacuum.

References

Technical Support Center: tert-Butyl 4-amino-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 4-amino-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the use of this versatile building block. My aim is to provide you with not just solutions, but also the underlying scientific principles to empower your research.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common queries we receive regarding the handling, storage, and purity of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and purity of your material, it is recommended to store this compound at 2-8°C and protected from light.[1][2] The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions and can also be thermally labile. Storing at refrigerated temperatures in a tightly sealed, opaque container will minimize degradation.

Q2: I am seeing a new spot on my TLC/a new peak in my LC-MS that corresponds to the mass of 4-amino-1H-indazole. What is happening?

A2: The appearance of 4-amino-1H-indazole is a clear indication of the deprotection of the Boc group. This is most commonly caused by exposure to acidic conditions, even trace amounts, during your reaction, work-up, or purification. The Boc group is designed to be removed under acidic conditions.[3][4] Ensure all your solvents and reagents are neutral and consider a mild basic wash (e.g., with a dilute solution of sodium bicarbonate) during your work-up if compatible with your downstream chemistry.

Q3: My NMR spectrum looks more complex than expected. Could I have isomeric impurities?

A3: Yes, the presence of isomeric impurities is a known challenge with substituted indazoles. During the Boc protection of 4-amino-1H-indazole, the Boc group can attach to either the N1 or N2 position of the indazole ring. While the N1-isomer, this compound, is the thermodynamically favored product, the N2-isomer can be formed as a kinetic product.[5][6] The presence of both isomers will lead to a more complex NMR spectrum.

Q4: Can the amino group also be protected by a Boc group?

A4: While less common under standard N-Boc protection conditions for the indazole ring, it is possible to form a di-Boc protected species, tert-butyl 4-((tert-butoxycarbonyl)amino)-1H-indazole-1-carboxylate, where both the indazole nitrogen and the exocyclic amino group are protected. This is more likely to occur with a large excess of di-tert-butyl dicarbonate (Boc₂O) and prolonged reaction times or more forcing conditions.

Part 2: Troubleshooting Guide

This section provides a more in-depth, problem-and-solution framework for specific issues you may encounter.

Issue 1: Low Purity of the Product After Synthesis

Observed Problem: Your crude product shows multiple spots on TLC or several peaks in your HPLC chromatogram after the Boc protection of 4-amino-1H-indazole.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted 4-amino-1H-indazole.

    • Troubleshooting: Monitor the reaction closely by TLC or HPLC. If the reaction has stalled, consider extending the reaction time or adding a slight excess of di-tert-butyl dicarbonate.

  • Formation of the N2-Isomer: As mentioned in the FAQs, the formation of the N2-isomer is a common side reaction.

    • Troubleshooting: The ratio of N1 to N2 isomers can be influenced by the reaction conditions. Using a thermodynamic control approach (e.g., longer reaction times at a moderate temperature) can favor the formation of the desired N1-isomer.[5]

  • Presence of Reagent-Related Impurities: Residual di-tert-butyl dicarbonate and its byproduct, tert-butanol, may be present.

    • Troubleshooting: During the work-up, a wash with a dilute, aqueous solution of a nucleophilic amine (e.g., a brief wash with dilute ammonium hydroxide) can help to quench and remove unreacted Boc₂O. tert-Butanol can typically be removed under reduced pressure.

Issue 2: Product Degradation During Downstream Reactions

Observed Problem: You start a reaction with pure this compound, but analysis of the reaction mixture shows the presence of 4-amino-1H-indazole.

Potential Causes & Solutions:

  • Acidic Reaction Conditions: Your reaction conditions may be acidic, leading to the cleavage of the Boc group.

    • Troubleshooting: If possible, switch to non-acidic reagents. If an acid is required, consider using a milder Lewis acid or performing the reaction at a lower temperature to minimize deprotection.

  • Thermal Instability: High reaction temperatures can cause the thermal decomposition of the Boc group.

    • Troubleshooting: If your reaction is conducted at elevated temperatures, assess if a lower temperature can be used, even if it requires a longer reaction time.

Part 3: Common Impurity Profile

A summary of the most common impurities, their structures, and typical analytical signatures is provided below.

Impurity NameStructureMolar Mass ( g/mol )Identification Notes
4-Amino-1H-indazole133.15Appears as a more polar spot on TLC. In LC-MS, will show a mass corresponding to [M-100+H]⁺.
tert-Butyl 4-amino-2H-indazole-2-carboxylate (N2-Isomer)233.27Will have the same mass as the desired product. Can be distinguished by its different retention time in HPLC and distinct chemical shifts in NMR.
tert-Butyl 4-((tert-butoxycarbonyl)amino)-1H-indazole-1-carboxylate (Di-Boc)333.38Will have a mass of [M+100+H]⁺ in LC-MS. Less polar than the mono-Boc product on TLC.
Di-tert-butyl dicarbonate (Boc₂O)218.25Can be identified by its characteristic IR stretch and NMR signals if present in significant amounts.
tert-Butanol74.12A volatile impurity, often seen in the NMR spectrum as a singlet around 1.28 ppm (in CDCl₃).

Part 4: Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This is a general method that can be adapted for most standard HPLC systems.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Expected Retention Time: The retention time of the main peak will vary depending on the specific system, but impurities will typically elute at different times. The deprotected 4-amino-1H-indazole will have a shorter retention time, while the di-Boc impurity will likely have a longer retention time. The N2-isomer will have a retention time close to the N1-product and may require method optimization for baseline separation.

Protocol 2: Purification by Column Chromatography

For the removal of common impurities, flash column chromatography on silica gel is effective.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. A good starting point is a gradient from 10% to 50% ethyl acetate in hexanes.

    • The di-Boc and other non-polar impurities will elute first.

    • The desired N1-isomer will elute next.

    • The N2-isomer, if present, will often elute very close to the N1-isomer and may require careful fractionation.

    • The unreacted 4-amino-1H-indazole is more polar and will elute last or remain on the column.

  • Monitoring: Monitor the fractions by TLC to identify and combine the pure fractions of the desired product.

Part 5: Visualizing Impurity Formation

The following diagram illustrates the potential pathways for the formation of common impurities during the synthesis of this compound.

G 4-amino-1H-indazole 4-amino-1H-indazole N1_product This compound (Desired Product) 4-amino-1H-indazole->N1_product Boc Protection (Thermodynamic) N2_isomer tert-Butyl 4-amino-2H-indazole-2-carboxylate (N2-Isomer Impurity) 4-amino-1H-indazole->N2_isomer Boc Protection (Kinetic) Boc2O Di-tert-butyl dicarbonate (Boc)₂O di_boc Di-Boc Protected Impurity N1_product->di_boc Excess (Boc)₂O deprotected 4-Amino-1H-indazole (Deprotection Impurity) N1_product->deprotected

Caption: Impurity formation pathways.

References

Technical Support Center: A Guide to the Stability and Handling of tert-Butyl 4-amino-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for tert-butyl 4-amino-1H-indazole-1-carboxylate (CAS: 801315-74-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability and handling of this important research chemical. As a key intermediate in the synthesis of various pharmacologically active molecules, ensuring its integrity is paramount to the success of your research.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments that could be linked to the decomposition of this compound.

Issue 1: Inconsistent or Lower-than-Expected Yields in Subsequent Reactions

Q: I am using this compound in a coupling reaction, but my yields are inconsistent and often lower than anticipated. Could the starting material be the issue?

A: Absolutely. The stability of your this compound is a critical factor. The primary culprit in reduced yields is often the premature cleavage of the tert-butoxycarbonyl (Boc) protecting group, which exposes the indazole nitrogen. This unprotected 4-amino-1H-indazole can lead to undesired side reactions, consuming your starting material and complicating your purification process.

Root Cause Analysis:

The N-Boc group on the indazole ring is susceptible to cleavage under various conditions, which may be inadvertently met during your experimental setup or storage.

  • Acid-Catalyzed Decomposition: The most common pathway for Boc-group removal is acid-catalyzed hydrolysis. The reaction is initiated by protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then breaks down into isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.[1] Trace amounts of acid in your reaction mixture, solvents, or on your glassware can initiate this process.

  • Thermal Decomposition: N-Boc protected amines and heterocycles can undergo thermolytic deprotection at elevated temperatures. While this typically requires temperatures above 150°C, prolonged heating even at moderate temperatures can lead to gradual decomposition.[2][3]

  • Basic Conditions: While generally more stable to bases than acids, the N-Boc group on indazoles can be cleaved under certain basic conditions, particularly with strong bases or prolonged exposure.

Diagnostic Workflow:

To determine if starting material degradation is the source of your low yields, a systematic approach is recommended.

dot

Caption: Troubleshooting workflow for low reaction yields.

Preventative and Corrective Actions:

  • Purity Assessment: Before use, always assess the purity of your this compound lot, especially if it has been stored for an extended period.

    • Recommended Method: Reversed-phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS) is ideal for separating the parent compound from its more polar deprotected analogue (4-amino-1H-indazole).

  • Solvent and Reagent Quality: Ensure all solvents and reagents are anhydrous and free of acidic impurities. If necessary, distill solvents and use freshly opened reagents.

  • Reaction Condition Optimization:

    • Temperature Control: If your reaction requires heating, maintain the lowest effective temperature and minimize reaction time.

    • pH Neutrality: If compatible with your desired transformation, buffer your reaction mixture to maintain neutrality.

    • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially if your reaction involves catalysts sensitive to air.

Issue 2: Appearance of Unexpected Side Products in Reaction Mixtures

Q: I am observing unexpected peaks in my HPLC and mass spectrometry data that I cannot account for. Could these be related to the degradation of my starting material?

A: Yes, this is a strong possibility. The decomposition of this compound can generate reactive intermediates that lead to the formation of various side products.

Potential Side Products and Their Formation:

Side ProductFormation Pathway
4-amino-1H-indazole The primary degradation product resulting from the loss of the Boc group under acidic, thermal, or certain basic conditions.
tert-Butylated Byproducts The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic sites on your starting material, solvent, or other reagents.[4]
Oxidized Species The amino group of the indazole ring is susceptible to oxidation, which can be accelerated by exposure to air, light, or certain reagents.

dot

Decomposition_Pathways Start This compound Deprotection Boc Deprotection Start->Deprotection Oxidation Oxidation Start->Oxidation Acid Acid (H⁺) Acid->Deprotection Heat Heat (Δ) Heat->Deprotection Light Light (hν) Light->Oxidation Base Base (B⁻) Base->Deprotection Deprotected_Indazole 4-amino-1H-indazole Deprotection->Deprotected_Indazole Tert_Butyl_Cation tert-Butyl Cation Deprotection->Tert_Butyl_Cation Alkylation tert-Butylation Side Reactions Tert_Butyl_Cation->Alkylation

Caption: Potential decomposition pathways of this compound.

Troubleshooting and Identification:

  • Analytical Protocol: HPLC-MS Method for Purity Assessment

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5-95% B over 10 minutes.

    • Detection: UV detection at a wavelength where both the starting material and potential impurities absorb (e.g., 254 nm), coupled with a mass spectrometer for mass identification.

  • Mass Spectrometry Analysis: Look for the molecular ions corresponding to the expected parent compound (m/z = 234.1 for [M+H]⁺), the deprotected product (m/z = 134.1 for [M+H]⁺), and potential tert-butylated adducts (M + 56).

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: To ensure the long-term stability of the compound, it should be stored under the following conditions:

  • Temperature: 2-8°C.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize exposure to air and moisture.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Q2: What is the expected shelf-life of this compound?

A: When stored under the recommended conditions, this compound is expected to be stable for at least one year. However, it is best practice to re-analyze the purity of the material if it has been stored for an extended period or if you suspect it has been exposed to adverse conditions.

Q3: In which solvents is this compound stable?

A: The compound is generally stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate for the duration of a typical reaction. However, prolonged storage in solution is not recommended. Avoid protic solvents, especially acidic ones like methanol or ethanol containing trace acids, for long-term storage as they can facilitate deprotection.

Q4: Can I use this compound in reactions that require strong bases?

A: Caution is advised. While the N-Boc group on the indazole is more resistant to cleavage by bases than by acids, strong bases such as lithium diisopropylamide (LDA) or n-butyllithium can deprotect it. If your synthesis requires a strong base, consider alternative protecting groups or conduct a small-scale trial to assess the stability of your starting material under the specific reaction conditions.

Q5: How can I purify this compound if it has started to decompose?

A: If your analysis reveals the presence of the deprotected 4-amino-1H-indazole, purification can be achieved by flash column chromatography on silica gel. Due to the significant difference in polarity between the Boc-protected compound and its deprotected form, a solvent system such as a gradient of ethyl acetate in hexanes should provide good separation. The Boc-protected compound will elute at a higher Rf value than the more polar deprotected amine.

III. References

  • Mullani, N. S., & Nargatti, S. R. (2021). Forced Degradation Studies as a Part of the Development of Stability-Indicating Methods. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. --INVALID-LINK--

  • Foley, D. P., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(10), 2038-2045. --INVALID-LINK--

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(1), 1-5. --INVALID-LINK--

  • Kaur, M., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 6(9), 199-207. --INVALID-LINK--

  • Singh, R., & Kumar, S. (2016). Forced degradation studies: A review. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6), 387-390. --INVALID-LINK--

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). 1-BOC-5-AMINO-INDAZOLE. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from --INVALID-LINK--

References

Technical Support Center: Scaling Up tert-Butyl 4-amino-1H-indazole-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of tert-butyl 4-amino-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the successful and efficient scale-up of your reaction.

I. Reaction Overview: The N-Boc Protection of 4-Amino-1H-indazole

The synthesis of this compound is primarily an N-Boc protection reaction. This involves the reaction of 4-amino-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) to protect the N1 position of the indazole ring.[1] This protection is a crucial step in multi-step syntheses, as it prevents unwanted side reactions at the indazole nitrogen in subsequent steps.

Reaction_Pathway 4-Amino-1H-indazole 4-Amino-1H-indazole Product tert-Butyl 4-amino-1H- indazole-1-carboxylate 4-Amino-1H-indazole->Product Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Product Base_Solvent Base (e.g., DMAP, Et₃N) Solvent (e.g., DCM, THF) Base_Solvent:n->Product:s

Caption: General reaction scheme for the N-Boc protection of 4-amino-1H-indazole.

II. Frequently Asked Questions (FAQs) for Scale-Up

This section addresses common issues encountered during the scale-up of the this compound synthesis.

Q1: My reaction is sluggish and shows incomplete conversion even after extended reaction times. What are the potential causes and how can I fix this?

A1: Incomplete conversion is a frequent issue during scale-up. Several factors can contribute to this:

  • Insufficient Mixing: On a larger scale, inadequate agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively.

    • Troubleshooting:

      • Ensure you are using an overhead stirrer with a properly sized impeller for your reaction vessel.

      • Increase the stirring speed to ensure a homogenous mixture. A vortex should be visible.

  • Poor Solubility of Starting Material: 4-Amino-1H-indazole can have limited solubility in some organic solvents, which can be exacerbated at higher concentrations during scale-up.

    • Troubleshooting:

      • Consider using a co-solvent system to improve solubility. For example, a mixture of dichloromethane (DCM) and tetrahydrofuran (THF) can be effective.

      • Slightly increasing the reaction temperature can also improve solubility, but this must be done cautiously to avoid side reactions.

  • Inadequate Stoichiometry of Reagents: While a 1:1 stoichiometry of the amine to Boc₂O is theoretically sufficient, on a larger scale, slight excesses of Boc₂O are often used to drive the reaction to completion.

    • Troubleshooting:

      • Increase the equivalents of Boc₂O to 1.1-1.2 equivalents.

      • Ensure accurate weighing and transfer of all reagents.

  • Deactivation of the Amine: The amino group of 4-amino-1H-indazole is a nucleophile. If your starting material has been exposed to acidic impurities, it can exist as a salt, reducing its nucleophilicity.

    • Troubleshooting:

      • Ensure your 4-amino-1H-indazole is of high purity and has been stored correctly.

      • A pre-reaction wash of an organic solution of the starting material with a mild aqueous base (e.g., saturated sodium bicarbonate) can help to freebase the amine.

Q2: I am observing the formation of a significant amount of a di-Boc protected side product. How can I minimize this?

A2: The formation of a di-Boc product, where both the indazole nitrogen and the amino group are protected, can occur, especially with a large excess of Boc₂O and prolonged reaction times.

  • Controlling Stoichiometry: The most critical factor is the amount of Boc₂O used.

    • Troubleshooting:

      • Carefully control the stoichiometry of Boc₂O. A slight excess (1.05-1.1 equivalents) is often optimal.

      • Add the Boc₂O solution slowly to the reaction mixture to avoid high localized concentrations.

  • Reaction Temperature: Higher temperatures can favor the formation of the di-Boc product.

    • Troubleshooting:

      • Maintain the reaction at room temperature or even cool it to 0-5 °C, especially during the addition of Boc₂O.

  • Choice of Base: The basicity of the catalyst can influence selectivity.

    • Troubleshooting:

      • While 4-dimethylaminopyridine (DMAP) is a common catalyst, using a less nucleophilic base like triethylamine (Et₃N) might reduce the formation of the di-Boc species.

Q3: The purification of my product by column chromatography is difficult and I'm experiencing low isolated yields. What are some alternative purification strategies?

A3: Purification can be a bottleneck in scale-up. Column chromatography, while effective at the lab scale, can be time-consuming and solvent-intensive for larger quantities.

  • Crystallization: The product, this compound, is often a solid.[2] Crystallization is a highly effective and scalable purification method.

    • Troubleshooting Protocol:

      • After the reaction work-up, concentrate the crude product to a thick oil or solid.

      • Dissolve the crude material in a minimal amount of a hot solvent in which the product has good solubility (e.g., ethyl acetate, isopropanol).

      • Slowly add a co-solvent in which the product is poorly soluble (e.g., hexanes, heptane) until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

  • Slurry Wash: If the crude product is a solid with minor impurities, a slurry wash can be a quick and efficient purification method.

    • Troubleshooting:

      • Suspend the crude solid in a solvent in which the product is sparingly soluble but the impurities are more soluble (e.g., diethyl ether, a mixture of ethyl acetate/hexanes).

      • Stir the slurry for a period (e.g., 30-60 minutes) at room temperature.

      • Filter the solid, wash with a small amount of the same solvent, and dry.

III. Troubleshooting Guide: A Scenario-Based Approach

This guide provides a decision-making framework for common scenarios encountered during the scale-up process.

Troubleshooting_Guide cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Incomplete Reaction (Confirmed by TLC/LC-MS) Cause1 Poor Solubility of 4-Amino-1H-indazole Start->Cause1 Cause2 Insufficient Reagent Stoichiometry or Activity Start->Cause2 Cause3 Inadequate Mixing Start->Cause3 Cause4 Side Product Formation Start->Cause4 Sol1 Use Co-solvent (e.g., THF) Increase Temperature Slightly Cause1->Sol1 Sol2 Increase Boc₂O (1.1-1.2 eq) Ensure High Purity Starting Material Pre-treat with Mild Base Cause2->Sol2 Sol3 Use Overhead Stirrer Increase Agitation Speed Cause3->Sol3 Sol4 Control Boc₂O Stoichiometry (1.05-1.1 eq) Slow Addition of Boc₂O Lower Reaction Temperature Cause4->Sol4

Caption: Troubleshooting decision tree for low yield or incomplete reactions.

IV. Experimental Protocol: Scaled-Up Synthesis

This protocol provides a general guideline for the synthesis of this compound on a multi-gram scale.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (for 10g scale)Equivalents
4-Amino-1H-indazole133.15-10.0 g1.0
Di-tert-butyl dicarbonate (Boc₂O)218.250.9517.2 g1.05
4-Dimethylaminopyridine (DMAP)122.17-0.92 g0.1
Dichloromethane (DCM)84.931.33200 mL-
Saturated aq. NaHCO₃--100 mL-
Brine--100 mL-
Anhydrous Na₂SO₄ or MgSO₄--As needed-

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with an overhead stirrer, a dropping funnel, and a nitrogen inlet, add 4-amino-1H-indazole (10.0 g, 75.1 mmol) and 4-dimethylaminopyridine (0.92 g, 7.5 mmol).

  • Dissolution: Add dichloromethane (200 mL) and stir the mixture until all solids are dissolved.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (17.2 g, 78.9 mmol) in dichloromethane (50 mL) and add it to the dropping funnel. Add the Boc₂O solution dropwise to the reaction mixture over 30-60 minutes at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding water (100 mL).

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

V. Safety Considerations for Scale-Up

Scaling up chemical reactions introduces new safety challenges that must be addressed.

  • Exothermic Reaction: The reaction of Boc₂O with amines can be exothermic. On a larger scale, the heat generated may not dissipate as efficiently. Monitor the internal temperature of the reaction and have a cooling bath ready if necessary.

  • Gas Evolution: The reaction produces tert-butanol and carbon dioxide. Ensure the reaction is performed in a well-ventilated fume hood and that the reaction vessel is not sealed to prevent pressure buildup.

  • Solvent Handling: Dichloromethane is a volatile and potentially hazardous solvent. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area.

  • Reagent Hazards: Di-tert-butyl dicarbonate can be an irritant. Avoid inhalation of dust and contact with skin and eyes.[3] 4-Amino-1H-indazole may cause skin and eye irritation and may be harmful if swallowed.[3][4]

VI. References

  • Benchchem. (n.d.). Common side reactions in the synthesis of dichloroindazoles. Retrieved from 5

  • Benchchem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions. Retrieved from 6

  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Retrieved from --INVALID-LINK--

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. --INVALID-LINK--

  • PubChem. (n.d.). 4-Amino-1H-indazole, N1-BOC protected. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimized synthesis of 7- aza -indazole by Diels–Alder cascade and associated process safety. Retrieved from --INVALID-LINK--

  • PubChemLite. (n.d.). 4-amino-1h-indazole, n1-boc protected (C12H15N3O2). Retrieved from --INVALID-LINK--

  • Day, J. I., Allen-Moyer, K. N., & Cole, K. P. (2023). Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4209–4223. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimized Synthesis of 7-Aza-Indazoles by Diels–Alder Cascade and Associated Process Safety. Retrieved from --INVALID-LINK--

  • Chemicalbook. (n.d.). TERT-BUTYL 5-AMINO-3-OXO-2,3-DIHYDRO-1H-INDAZOLE-1-CARBOXYLATE synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-Boc-4-aminoindazole. Retrieved from --INVALID-LINK--

  • Singh, R., Kaur, H., & Singh, K. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(5), 793–827. --INVALID-LINK--

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. --INVALID-LINK--

  • Organic Syntheses. (n.d.). Indazole. Retrieved from --INVALID-LINK--

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from --INVALID-LINK--

  • Boumoud, T., Giraud, A., & Messaoudi, S. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2015, 1–7. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from --INVALID-LINK--

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-BOC-5-AMINO-INDAZOLE. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from --INVALID-LINK--

  • Zhou, F., et al. (2022). The Continuous-flow Synthesis of 1H-Indazoles via Reaction of o-Fluorobenzaldehydes with tert-Butyl Carbazate under High Teperature. Heterocycles, 104(9), 1584-1600. --INVALID-LINK--

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from --INVALID-LINK--

  • American Chemical Society. (2025, December 16). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 129488-10-4|tert-Butyl 5-amino-1H-indazole-1-carboxylate. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Tert-Butyl 3-Amino-1H-Indazole-1-Carboxylate, 95% Purity, C12H15N3O2, 1 gram. Retrieved from --INVALID-LINK--

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Unexpected NMR Shifts in tert-butyl 4-amino-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for tert-butyl 4-amino-1H-indazole-1-carboxylate. This guide is designed to assist you in interpreting and troubleshooting unexpected Nuclear Magnetic Resonance (NMR) shifts that may be encountered during your experimental work with this compound. As Senior Application Scientists, we provide not just procedural steps but also the underlying scientific reasoning to empower your research.

Introduction

This compound is a key building block in medicinal chemistry. Accurate structural confirmation via NMR is critical. However, the NMR spectra of N-acylated aminoindazoles can sometimes present signals that deviate from predicted values. This guide provides a structured approach to understanding and resolving these anomalies.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the NMR of this molecule.

Q1: Why is the chemical shift of my NH2 protons variable and the peak often broad?

A1: The chemical shift of amine (NH2) protons is highly sensitive to concentration, solvent, temperature, and the presence of trace amounts of water or acid.[1][2] Hydrogen bonding, both intermolecularly between molecules and with the solvent, significantly deshields these protons, causing their shifts to vary.[2][3][4] Broadening is a common result of proton exchange with other labile protons in the sample (like water) or due to the nitrogen's quadrupole moment.[1]

Q2: I'm observing more than the expected number of signals in the aromatic region. What could be the cause?

A2: This could be due to several factors:

  • Presence of the N-2 isomer: The synthesis of N-substituted indazoles can sometimes yield a mixture of N-1 and N-2 isomers, which will have distinct sets of aromatic signals.[5][6]

  • Restricted Rotation: The tert-butoxycarbonyl (Boc) group can exhibit restricted rotation around the N-C bond, especially at lower temperatures, potentially leading to the appearance of rotamers with slightly different chemical environments for the aromatic protons.

  • Impurities: Starting materials or byproducts from the synthesis could be present.

Q3: The singlet for the tert-butyl group appears broader than a typical singlet. Why?

A3: While less common for the robust tert-butyl group, broadening can occur due to:

  • Slow conformational exchange: At certain temperatures, slow rotation around the N-CO bond can lead to peak broadening.

  • Viscosity of the sample: A highly concentrated sample can lead to broader signals.

  • Paramagnetic impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to diagnosing and resolving specific NMR shift anomalies.

Structure and Proton Numbering

For clarity, the following numbering scheme for this compound will be used throughout this guide.

Caption: Labeled structure of this compound.

Issue 1: Anomalous Shifts in the Aromatic Region (δ 6.5-8.5 ppm)

Problem: The observed aromatic signals do not match the expected pattern of three coupled protons on the benzene ring and one singlet-like proton on the pyrazole ring.

Causality: The electronic environment of the indazole core is sensitive to the position of the Boc group (N-1 vs. N-2) and the electron-donating amino group. Anisotropic effects from the Boc carbonyl group and the fused ring system can also influence nearby proton shifts.[7][8]

Troubleshooting Workflow:

TroubleshootingAromatic A Unexpected Aromatic Signals B Run 2D NMR (COSY, HSQC/HMBC) A->B Acquire more data C Check for N-2 Isomer B->C Identify spin systems D Analyze Coupling Constants B->D Confirm connectivity E Compare with Literature/Database C->E Reference known isomers F Consider Anisotropic Effects D->F Subtle shift variations G Problem Resolved E->G F->G

Caption: Workflow for troubleshooting aromatic region NMR signals.

Step-by-Step Protocol:

  • Acquire 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): This will reveal which protons are spin-coupled. In the N-1 isomer, H5, H6, and H7 should show correlations, while H3 should not couple to them.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range (2-3 bond) correlations between protons and carbons. Look for a correlation from the tert-butyl protons to the carbonyl carbon, and from H7 to the C3a and C7a carbons.

  • Analyze for N-2 Isomer:

    • The 1H and 13C NMR spectra of N-1 and N-2 substituted indazoles are typically different enough to be diagnostic.[5] N-substitution on the 2H-indazole can lead to higher shifts for the heterocyclic ring protons.[9] If an N-2 isomer is present, you will see a separate, distinct set of aromatic signals.

  • Evaluate Solvent Effects:

    • Record the 1H NMR spectrum in a different deuterated solvent (e.g., from CDCl3 to DMSO-d6). Aromatic protons adjacent to sites of hydrogen bonding (like the NH2 group) may show significant solvent-dependent shifts.[10]

Expected Chemical Shifts (CDCl3):

ProtonExpected Shift (ppm)Multiplicity
t-Bu~1.7s (9H)
NH24.0 - 5.5 (variable)br s (2H)
H5~6.7d or dd
H6~7.2t or dd
H7~7.9d or dd
H3~8.0s

Note: These are approximate values. Actual shifts can vary.

Issue 2: Labile Proton (NH2) Signal is Undefined or Missing

Problem: The NH2 proton signal is very broad, has a strange integration, or is not observed.

Causality: Labile protons readily exchange with deuterium from the NMR solvent if it contains trace D2O or with other exchangeable protons.[1] This exchange can happen on a timescale that leads to signal broadening or disappearance.

Troubleshooting Workflow:

TroubleshootingLabile A Missing/Broad NH2 Signal B Perform D2O Exchange A->B C Run Spectrum in Anhydrous Solvent A->C D Variable Temperature (VT) NMR A->D E Signal Disappears B->E Confirms labile proton F Signal Sharpens C->F Reduces exchange D->F Changes exchange rate G Problem Identified E->G F->G

Caption: Workflow for identifying and characterizing labile proton signals.

Step-by-Step Protocol:

  • D2O Exchange Experiment:

    • Acquire a standard 1H NMR spectrum.

    • Add a drop of deuterium oxide (D2O) to the NMR tube, shake gently, and re-acquire the spectrum.

    • The signal corresponding to the NH2 protons will disappear or significantly decrease in intensity, confirming its identity as an exchangeable proton.[1]

  • Use Anhydrous Solvent:

    • Ensure your deuterated solvent is of high purity and as anhydrous as possible. Using a freshly opened ampule of solvent can sometimes result in sharper NH2 signals.

  • Variable Temperature (VT) NMR:

    • Acquiring spectra at different temperatures can help. Lowering the temperature often slows down the exchange rate and can lead to a sharper signal. Conversely, increasing the temperature might coalesce exchanging signals.

Issue 3: Unexpected Signals in the Aliphatic Region (δ 1.0-2.0 ppm)

Problem: Signals other than the main tert-butyl singlet are present.

Causality: These signals most likely arise from impurities.

Potential Impurities and their Expected 1H NMR Signals:

ImpurityPotential SourceExpected 1H NMR Signal(s)
tert-ButanolHydrolysis of Boc-anhydride or productSinglet around δ 1.2-1.3 ppm
Di-tert-butyl dicarbonate (Boc2O)Unreacted starting materialSinglet around δ 1.5 ppm
Grease/SiliconeContamination from glasswareBroad singlets, often around δ 0-1 ppm
Deprotected 4-amino-1H-indazoleIncomplete reaction or degradationAbsence of the tert-butyl signal at ~1.7 ppm.[11]

Troubleshooting Steps:

  • Check Purity: Analyze the sample by LC-MS or high-resolution mass spectrometry (HRMS) to identify the mass of the impurity.

  • Repurification: If impurities are confirmed, repurify the compound using column chromatography or recrystallization.

  • Spiking Experiment: If a specific impurity is suspected, add a small amount of the pure suspected substance to the NMR sample and see if the unexpected peak increases in intensity.

Advanced NMR Techniques for Structural Confirmation

When 1D 1H and basic 2D NMR are insufficient, consider these advanced methods:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations, which is useful for confirming stereochemistry and discerning between isomers. For instance, a NOE between the tert-butyl protons and H7 would strongly support the N-1 substitution pattern.

  • 13C NMR: While less sensitive, 13C NMR provides crucial information. The chemical shifts of the indazole carbons are sensitive to the substitution pattern.[12][13] The carbonyl of the Boc group is expected around 150-155 ppm, and the quaternary carbon of the tert-butyl group around 80-85 ppm.[14][15]

  • 15N NMR: Although not routine, 15N NMR can definitively distinguish between N-1 and N-2 isomers due to the large difference in the chemical environment of the nitrogen atoms.[16]

By applying this structured troubleshooting guide, researchers can confidently interpret complex NMR spectra, diagnose unexpected shifts, and ensure the structural integrity of their this compound samples.

References

Validation & Comparative

A Comparative Guide to Tert-butyl 4-amino-1H-indazole-1-carboxylate and its Positional Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the core of numerous clinically approved drugs and investigational molecules.[1] Its versatility and ability to engage in various biological interactions make it a focal point for drug discovery efforts, particularly in the realm of kinase inhibition. The introduction of an amino group to this scaffold further enhances its utility, providing a key vector for molecular elaboration and interaction with target proteins.

This guide provides an in-depth, objective comparison of tert-butyl 4-amino-1H-indazole-1-carboxylate and its positional isomers (5-amino, 6-amino, and 7-amino). As a Senior Application Scientist, my aim is to equip researchers, scientists, and drug development professionals with the critical experimental data and field-proven insights necessary to make informed decisions in their synthetic strategies and drug design endeavors. We will delve into a comparative analysis of their synthesis, physicochemical properties, and known biological relevance, supported by detailed experimental protocols.

The Strategic Importance of Positional Isomerism

The seemingly subtle shift of a single amino group on the indazole ring can profoundly impact a molecule's physicochemical properties, reactivity, and, most importantly, its biological activity.[2] This positional isomerism influences factors such as pKa, dipole moment, hydrogen bonding capabilities, and steric hindrance, all of which dictate how a molecule interacts with its biological target. Understanding these differences is paramount for rational drug design and lead optimization.

Comparative Synthesis and Accessibility

The regioselective synthesis of aminoindazoles is a critical first step. The general approach involves the synthesis of the corresponding nitroindazole followed by reduction. The tert-butoxycarbonyl (Boc) protecting group is then introduced to the N1 position of the indazole ring, a common strategy to modulate reactivity and solubility.[3]

Below is a comparative overview of the synthetic accessibility of the four isomers.

Diagram of Synthetic Workflow

G cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Products Substituted 2-Fluorobenzonitrile Substituted 2-Fluorobenzonitrile Nitroindazole Isomers Nitroindazole Isomers Substituted 2-Fluorobenzonitrile->Nitroindazole Isomers 1. Nitration 2. Cyclization with Hydrazine Aminoindazole Isomers Aminoindazole Isomers Nitroindazole Isomers->Aminoindazole Isomers Reduction (e.g., Pd/C, H2) Boc-Protected Aminoindazole Isomers Boc-Protected Aminoindazole Isomers Aminoindazole Isomers->Boc-Protected Aminoindazole Isomers Boc Protection (Boc2O, Base) G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Boc-Protected Halo-Aminoindazole Boc-Protected Halo-Aminoindazole Pd Catalyst, Base, Solvent Pd Catalyst, Base, Solvent Boc-Protected Halo-Aminoindazole->Pd Catalyst, Base, Solvent Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Pd Catalyst, Base, Solvent Coupled Product Coupled Product Pd Catalyst, Base, Solvent->Coupled Product Suzuki-Miyaura Coupling G Aminoindazole Isomer Aminoindazole Isomer Kinase Active Site Kinase Active Site Aminoindazole Isomer->Kinase Active Site Binds Inhibition Inhibition Kinase Active Site->Inhibition ATP ATP ATP->Kinase Active Site Blocked

References

Strategic Alternatives to tert-Butyl 4-Amino-1H-Indazole-1-Carboxylate: A Comparative Analysis of Protecting Groups and Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds, including potent kinase inhibitors for oncology.[1][2] Within this class, functionalized building blocks like tert-butyl 4-amino-1H-indazole-1-carboxylate serve as critical starting materials. The tert-butyloxycarbonyl (Boc) group on the indazole nitrogen masks its reactivity, thereby enabling selective functionalization at other positions, most notably the 4-amino group.[3] However, reliance on a single reagent can limit synthetic flexibility, especially in complex, multi-step syntheses where orthogonal strategies are paramount.[3]

This guide provides a comprehensive comparison of viable alternatives to this compound. We will dissect the strategic implications of employing alternative N-protecting groups that offer different stability and deprotection profiles. Furthermore, we will explore the impact of varying the amino group's position on the indazole ring, offering researchers a broader palette of reagents to modulate physicochemical properties and biological activity.

Part 1: The Landscape of N-Indazole Protection Beyond Boc

The choice of a protecting group is a critical strategic decision in synthesis. The ideal group should be introduced efficiently, remain stable through various reaction conditions, and be removed selectively without affecting other functional groups—a concept known as orthogonality.[4][5] While the Boc group is widely used due to its reliable acid-lability, several alternatives offer distinct advantages.[6][7]

Key Alternative N-Protecting Groups
  • SEM (2-(Trimethylsilyl)ethoxymethyl) Group: The SEM group is particularly noteworthy for its unique ability to direct metallation. It regioselectively protects the N-2 position of the indazole, which can then direct lithiation to the C-3 position, opening up synthetic routes that are inaccessible with an N-1 protecting group like Boc.[8] This makes SEM-protected indazoles powerful intermediates for introducing substituents at a different vector. It is typically removed under fluoride-mediated (e.g., TBAF) or acidic conditions.[8]

  • Cbz (Benzyloxycarbonyl) Group: A classic in peptide chemistry, the Cbz group provides an orthogonal protection strategy to Boc.[] It is stable to the acidic and basic conditions commonly used in synthesis but is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).[6] This allows for selective deprotection of a Cbz-protected nitrogen in the presence of a Boc-protected amine, or vice-versa.

  • Ts (Tosyl) Group: The p-toluenesulfonyl (tosyl) group is a robust, electron-withdrawing protecting group. Its stability to acidic conditions makes it a potential alternative to Boc. However, its removal often requires harsh reductive conditions. Interestingly, it has been reported to undergo cleavage under certain Suzuki cross-coupling conditions, a factor that must be considered during reaction planning.[10]

The following diagram illustrates the concept of using orthogonal protecting groups to achieve selective deprotection and functionalization.

G cluster_0 Orthogonal Protection Strategy A Dual-Protected Intermediate (e.g., N-Cbz and N'-Boc) B Selective Cbz Removal (H₂, Pd/C) A->B Condition A C Selective Boc Removal (TFA) A->C Condition B D Functionalization of Free Amine 1 B->D E Functionalization of Free Amine 2 C->E

Caption: Orthogonal deprotection workflow.

Comparative Data: N-Protecting Groups for Amino-Indazole
Protecting GroupIntroduction ReagentKey StabilityDeprotection ConditionsKey Advantages/Considerations
Boc (Boc)₂O, Base (e.g., DMAP, NaOH)[7]Stable to base, nucleophiles, hydrogenolysis[11]Strong Acid (TFA, HCl)[7]Widely used, reliable, mild acid cleavage.
SEM SEM-Cl, BaseStable to non-fluoride bases, organometallicsTBAF; Aqueous HCl[8]Directs C-3 lithiation via N-2 protection.[8]
Cbz Cbz-Cl, BaseStable to acid and baseCatalytic Hydrogenation (H₂/Pd-C)Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.
Ts Ts-Cl, BaseStable to strong acidReductive cleavage; can be unstable in some cross-coupling reactions.[10]Robust; electron-withdrawing nature modifies reactivity.

Part 2: Positional Isomers as Strategic Alternatives

The specific placement of the amino group on the indazole scaffold profoundly influences the molecule's three-dimensional structure, electronic properties, and potential hydrogen bonding interactions with a biological target. Therefore, substituting 4-amino-indazole with other positional isomers is a powerful strategy in drug design for exploring structure-activity relationships (SAR).[12]

Overview of Key Amino-Indazole Isomers
  • 3-Amino-1H-indazole: This isomer is a particularly effective "hinge-binding" fragment in kinase inhibitors.[13] Its synthesis and derivatization are well-documented, making it a readily accessible alternative for library synthesis.[14][15]

  • 5-Amino-1H-indazole: This isomer presents a different vector for substituent exploration compared to the 4-amino variant. It is a common intermediate for synthesizing compounds targeting various protein kinases.[16][17]

  • 6-Amino-1H-indazole & 7-Amino-1H-indazole: These isomers are less common but offer unique structural possibilities for scaffold hopping and exploring novel chemical space. Their synthesis allows for the development of compounds with distinct patentability and activity profiles.

The structures of these key isomers are presented below.

G cluster_4 4-Amino-1H-indazole cluster_3 3-Amino-1H-indazole cluster_5 5-Amino-1H-indazole cluster_6 6-Amino-1H-indazole node4 node4 node3 node3 node5 node5 node6 node6 cluster_4 cluster_4 cluster_3 cluster_3 cluster_5 cluster_5 cluster_6 cluster_6

Caption: Structures of key amino-indazole isomers.

Application Focus: Isomers in Drug Discovery
Isomer PositionReported Biological ApplicationsRationale for Selection
3-Amino Bcr-Abl inhibitors, general kinase inhibitors.[1][13]Acts as a strong hydrogen bond donor/acceptor, effectively binding to kinase hinge regions.[13]
4-Amino TDO/IDO1 inhibitors.[12]The 4-position allows for substitution patterns that can confer dual-target inhibitory activity.[12]
5-Amino General protein kinase inhibitors.[17]Provides a common vector for derivatization in many known kinase inhibitor scaffolds.
6-Amino ERK1/2 inhibitors.[1]Allows for exploration of different pockets within the target enzyme, potentially leading to improved selectivity or potency.

Part 3: Experimental Protocols

To ensure the practical application of this guide, we provide validated, step-by-step protocols for the protection of an amino-indazole.

Protocol 1: N-Boc Protection of 5-Amino-1H-Indazole

This protocol is adapted from a standard procedure for the synthesis of tert-butyl 5-amino-1H-indazole-1-carboxylate.

Materials:

  • 5-Nitroindazole

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (95%)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Ethyl Acetate

  • Hydrogen source

Procedure:

  • Reduction of Nitro Group: Suspend 5-nitroindazole (1.0 eq) and 10% Pd/C catalyst in 95% ethanol.

  • Degas the system under reduced pressure and introduce a hydrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude 5-amino-1H-indazole.

  • N-Boc Protection: Dissolve the crude 5-amino-1H-indazole in a suitable solvent such as dichloromethane.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to afford tert-butyl 5-amino-1H-indazole-1-carboxylate.[17]

Protocol 2: N-SEM Protection of Indazole

This protocol demonstrates the regioselective N-2 protection of the indazole core.[8]

Materials:

  • Indazole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of indazole (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add SEM-Cl (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield 2-(2-(trimethylsilyl)ethoxymethyl)-2H-indazole.

Conclusion and Strategic Outlook

While this compound is an excellent and versatile building block, synthetic and medicinal chemists can gain significant advantages by considering strategic alternatives. The selection of an N-protecting group with an orthogonal cleavage pattern, such as Cbz or SEM, can de-risk complex synthetic routes and unlock novel derivatization pathways. Furthermore, exploring positional isomers of the amino group is a fundamental tactic in lead optimization, allowing for a systematic evaluation of a pharmacophore's spatial and electronic requirements. By expanding the toolkit beyond the standard Boc-protected 4-amino-indazole, researchers can accelerate the discovery of next-generation therapeutics built upon this privileged scaffold.

References

A Comparative Guide to the Synthesis of tert-Butyl 4-Amino-1H-indazole-1-carboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, tert-butyl 4-amino-1H-indazole-1-carboxylate stands out as a pivotal building block, particularly in the development of kinase inhibitors for oncology. The strategic placement of the amino group at the 4-position, combined with the readily cleavable tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen, offers a versatile handle for further molecular elaboration. This guide provides a comprehensive validation and comparison of two primary synthetic routes to this valuable intermediate, offering researchers and drug development professionals the critical insights needed to make informed decisions in their synthetic campaigns.

Route 1: Nitration, Reduction, and Protection

This classical and well-established route commences with the synthesis of a nitro-indazole precursor, followed by reduction of the nitro group to the desired amine, and concludes with the protection of the indazole nitrogen. This pathway is often favored for its predictable chemistry and the commercial availability of starting materials.

Step 1: Synthesis of 4-Nitro-1H-indazole

The journey begins with the diazotization of 2-methyl-3-nitroaniline. This reaction proceeds via the formation of a diazonium salt, which subsequently cyclizes to yield 4-nitro-1H-indazole.

Experimental Protocol: An aqueous solution of sodium nitrite is added to a solution of 2-methyl-3-nitroaniline in glacial acetic acid at 0 °C with vigorous stirring. The resulting precipitate is stirred overnight, filtered, and washed to yield the 4-nitro-1H-indazole product[1].

Causality of Experimental Choices: The use of glacial acetic acid as the solvent is crucial as it provides the acidic medium necessary for the in situ formation of nitrous acid from sodium nitrite, which is the key diazotizing agent. The low temperature (0 °C) is essential to control the reactivity of the diazonium salt intermediate and prevent unwanted side reactions.

Step 2: Reduction of 4-Nitro-1H-indazole to 4-Amino-1H-indazole

The conversion of the nitro group to a primary amine is a critical transformation. Several reliable methods can be employed for this reduction.

Method A: Catalytic Hydrogenation

Experimental Protocol: 4-Nitro-1H-indazole is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The catalyst is then removed by filtration, and the solvent is evaporated to yield 4-amino-1H-indazole.

Expertise & Experience: Catalytic hydrogenation is often the cleanest method, yielding high-purity product with water as the only byproduct. The choice of solvent can influence reaction rates, and protic solvents like ethanol are generally effective. It is imperative to ensure the complete removal of the palladium catalyst, as residual palladium can interfere with subsequent reactions.

Method B: Metal-Acid Reduction

Experimental Protocol: 4-Nitro-1H-indazole is suspended in a mixture of ethanol and water. Iron powder and a catalytic amount of hydrochloric acid are added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered hot to remove the iron salts, and the filtrate is concentrated. The crude product is then purified, often by recrystallization[2].

Trustworthiness: The Fe/HCl system is a robust and cost-effective method for nitro group reduction. The reaction is typically high-yielding, though it may require more extensive purification compared to catalytic hydrogenation to remove inorganic byproducts.

Step 3: Boc Protection of 4-Amino-1H-indazole

The final step involves the protection of the N1-position of the indazole ring with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent unwanted reactions of the indazole NH in subsequent steps.

Experimental Protocol: To a solution of 4-amino-1H-indazole in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), 4-dimethylaminopyridine (DMAP) and di-tert-butyl dicarbonate (Boc)₂O are added at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until completion, as indicated by TLC. The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography[3].

Authoritative Grounding: The use of DMAP as a catalyst is a common practice in Boc protection as it acts as a nucleophilic catalyst, accelerating the reaction. The reaction conditions are generally mild, preserving the integrity of the amino group on the benzene ring.

Route 2: Protection, Nitration, and Reduction

An alternative strategy involves the initial protection of the indazole nitrogen, followed by nitration and subsequent reduction. This route can offer advantages in terms of regioselectivity and solubility of intermediates.

Step 1: Synthesis of tert-Butyl 1H-indazole-1-carboxylate

Starting from commercially available 1H-indazole, the N1-position is protected with a Boc group.

Experimental Protocol: 1H-indazole is dissolved in a suitable solvent (e.g., DCM). DMAP and (Boc)₂O are added, and the reaction is stirred at room temperature until completion. The workup is similar to that described in Route 1, Step 3.

Step 2: Nitration of tert-Butyl 1H-indazole-1-carboxylate

The introduction of the nitro group at the 4-position is the key step in this route.

Experimental Protocol: tert-Butyl 1H-indazole-1-carboxylate is dissolved in a strong acid, such as sulfuric acid, at low temperature. A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature. After the addition is complete, the reaction is stirred for a short period and then carefully quenched by pouring onto ice. The precipitated product, tert-butyl 4-nitro-1H-indazole-1-carboxylate, is collected by filtration.

Expertise & Experience: Nitration reactions are highly exothermic and require strict temperature control to prevent over-nitration and side product formation. The regioselectivity of the nitration is directed by the indazole ring system, with the 4-position being one of the favored sites for electrophilic substitution.

Step 3: Reduction of tert-Butyl 4-Nitro-1H-indazole-1-carboxylate

The final step is the reduction of the nitro group to the amine.

Experimental Protocol: The nitro-Boc-indazole is subjected to reduction using either catalytic hydrogenation (Pd/C, H₂) or a metal-acid system (e.g., SnCl₂·2H₂O in ethanol) as described in Route 1, Step 2. The choice of reducing agent will depend on the presence of other functional groups in the molecule.

Trustworthiness: A key advantage of this route is that the Boc group is generally stable to many reduction conditions, allowing for the selective transformation of the nitro group.

Comparative Analysis

ParameterRoute 1: Nitration, Reduction, ProtectionRoute 2: Protection, Nitration, Reduction
Starting Material 2-Methyl-3-nitroaniline1H-Indazole
Number of Steps 33
Key Challenges Handling of potentially unstable diazonium salts in Step 1. Purification to remove metal byproducts if using metal-acid reduction.Regiocontrol during the nitration step. Handling of strong acids and exothermic reactions.
Advantages Well-established and predictable chemistry. Avoids potential Boc-group lability under harsh nitration conditions.Improved solubility of the Boc-protected intermediates. The Boc group can direct the regioselectivity of subsequent reactions.
Disadvantages The free aminoindazole intermediate may have lower solubility.The Boc group can be sensitive to very strong acidic conditions, potentially leading to deprotection during nitration.

Visualizing the Synthetic Pathways

Route 1: Nitration, Reduction, and Protection Workflow

A 2-Methyl-3-nitroaniline B 4-Nitro-1H-indazole A->B NaNO₂, AcOH C 4-Amino-1H-indazole B->C Reduction (e.g., H₂/Pd-C or Fe/HCl) D tert-Butyl 4-amino-1H- indazole-1-carboxylate C->D (Boc)₂O, DMAP

Caption: Synthetic workflow for Route 1.

Route 2: Protection, Nitration, and Reduction Workflow

A 1H-Indazole B tert-Butyl 1H-indazole- 1-carboxylate A->B (Boc)₂O, DMAP C tert-Butyl 4-nitro-1H- indazole-1-carboxylate B->C HNO₃, H₂SO₄ D tert-Butyl 4-amino-1H- indazole-1-carboxylate C->D Reduction (e.g., H₂/Pd-C or SnCl₂)

Caption: Synthetic workflow for Route 2.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between them will ultimately depend on the specific requirements of the synthesis, including the scale, the availability and cost of starting materials, and the desired purity of the final product. Route 1 is a more traditional and perhaps more robust method, while Route 2 offers potential advantages in solubility and handling of intermediates. By understanding the nuances of each synthetic step, researchers can confidently select and optimize the most appropriate route for their drug discovery and development programs.

References

A Comparative Spectroscopic Guide to tert-Butyl 4-Amino-1H-indazole-1-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the indazole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure allows for a wide array of substitutions, leading to compounds with diverse pharmacological activities. Among these, tert-butyl 4-amino-1H-indazole-1-carboxylate serves as a critical building block, where the strategic placement of the amino group at the 4-position and the tert-butoxycarbonyl (Boc) protecting group at the N1-position dictates its reactivity and potential for further functionalization.

This guide provides an in-depth comparative analysis of the spectroscopic properties of this compound against its structural analogs. By understanding the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can gain crucial insights into their molecular architecture, aiding in structural confirmation, purity assessment, and the prediction of chemical behavior.

The Indazole Core: A Spectroscopic Overview

The 1H-indazole ring system, a fusion of benzene and pyrazole rings, presents a unique electronic environment that is reflected in its spectroscopic signatures. The position of substituents dramatically influences the chemical shifts of the aromatic protons and carbons, providing a roadmap for structural elucidation.

Spectroscopic Profile of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amino group protons, and the tert-butyl group. The introduction of the amino group at the C4 position will induce an upfield shift (to a lower ppm value) of the neighboring aromatic protons (H5 and H3) due to its electron-donating nature. The Boc group at N1 will influence the chemical shift of the H7 proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The C4 carbon, directly attached to the amino group, is expected to resonate at a significantly shielded (lower ppm) value compared to the unsubstituted indazole. The carbonyl carbon of the Boc group will appear in the characteristic downfield region for esters and carbamates.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups. The IR spectrum of this compound will be characterized by:

  • N-H Stretching: The amino group will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C=O Stretching: The carbonyl group of the Boc protector will exhibit a strong absorption band around 1725-1700 cm⁻¹.

  • C-N Stretching: Aromatic and aliphatic C-N stretching vibrations will be observed in the fingerprint region.

  • Aromatic C-H and C=C Stretching: These will appear in their typical regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound, using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be the base peak. Fragmentation would likely involve the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).

Comparative Analysis with Structural Analogs

The spectroscopic properties of this compound are best understood when compared with its isomers and related derivatives.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Indazole Analogs

CompoundH3H4H5H6H7Other Signals
1H-Indazole[1][2]8.087.777.117.357.5513.04 (NH)
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate[3]-7.5-7.8 (m)-7.5-7.8 (m)7.5-7.8 (m)1.6 (s, 9H, t-Bu), 5.5 (br s, 2H, NH₂)
6-Nitro-3-phenyl-1H-indazole[4]-8.26 (s)8.10 (m)-7.97 (m)11.63 (br, 1H, NH), 7.5-7.6 (m, Ar-H)
5-Chloro-3-phenyl-1H-indazole[4]-7.95 (m)-7.31 (m)7.15 (m)11.55 (br, 1H, NH), 7.4-7.5 (m, Ar-H)

Note: Data is compiled from various sources and may be recorded in different solvents.

Causality Behind Spectral Differences:

  • Positional Isomerism of the Amino Group: The position of the electron-donating amino group significantly impacts the chemical shifts of the aromatic protons. In the 4-amino isomer, the shielding effect will be most pronounced on the ortho (H3 and H5) and para (H7) positions. In contrast, a 5-amino group would primarily affect H4 and H6, while a 7-amino group would most strongly influence H6.

  • N-Boc Protection: The bulky and electron-withdrawing Boc group at N1 causes a downfield shift of the adjacent H7 proton compared to the unprotected indazole. It also introduces a characteristic singlet at around 1.6 ppm in the ¹H NMR spectrum and signals for the quaternary and methyl carbons of the tert-butyl group, as well as the carbonyl carbon, in the ¹³C NMR spectrum.

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental procedures are crucial.

NMR Spectroscopy

NMR_Workflow A Sample Preparation B Dissolve ~10 mg in 0.6 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to NMR tube B->C D Spectrometer Setup C->D E Lock, Tune, and Shim D->E F Acquire Spectra E->F G ¹H NMR (16-64 scans) F->G H ¹³C NMR (>1024 scans) F->H I Data Processing G->I H->I J Fourier Transform, Phase Correction, Baseline Correction I->J

Figure 1: Standard workflow for acquiring NMR spectra.
Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

FTIR_Workflow A Sample Preparation B Place small amount of solid sample on ATR crystal A->B C Apply Pressure B->C D Acquire Background Spectrum (clean crystal) E Acquire Sample Spectrum D->E F Data Processing E->F G Baseline Correction, Peak Picking F->G

Figure 2: General procedure for ATR-FTIR analysis of a solid sample.
Electrospray Ionization Mass Spectrometry (ESI-MS)

MS_Workflow A Sample Preparation B Dissolve sample in a suitable solvent (e.g., Methanol) to ~10 µg/mL A->B C Infuse into ESI source B->C D Instrument Setup C->D E Set ionization mode (+ESI), capillary voltage, and fragmentor voltage D->E F Acquire Mass Spectrum E->F G Data Analysis F->G H Identify molecular ion and fragmentation patterns G->H

References

A Researcher's Guide to Sourcing tert-butyl 4-amino-1H-indazole-1-carboxylate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the procurement of high-quality chemical intermediates is a critical, yet often challenging, first step in the discovery pipeline. The purity, availability, and cost of these building blocks can significantly impact project timelines and the integrity of experimental outcomes. This guide provides an in-depth cost-benefit analysis of sourcing tert-butyl 4-amino-1H-indazole-1-carboxylate, a key intermediate in the synthesis of various kinase inhibitors and other pharmacologically active compounds.

The indazole core is a privileged scaffold in medicinal chemistry, and the strategic placement of the amino group at the 4-position, combined with the Boc-protection, makes this particular derivative a versatile synthon. However, not all suppliers are created equal. This guide will navigate the complexities of supplier selection, offering a framework for evaluating options based on critical performance indicators and providing standardized protocols for in-house verification.

I. Identifying Potential Suppliers: A Market Overview

An initial survey of the chemical supplier landscape reveals several potential sources for this compound. These range from large, multinational corporations to smaller, specialized chemical synthesis labs. Based on a comprehensive market scan, the following suppliers have been identified as offering this compound or similar derivatives, suggesting a capability to provide the target molecule.

  • Sigma-Aldrich (Merck): A global leader in research chemicals, often providing extensive documentation and quality control.

  • BLD Pharm: A supplier with a broad catalog of building blocks and intermediates, often with competitive pricing.

  • Fluorochem: A well-established supplier of fine chemicals for research and development.

  • Shanghai Amole Biotechnology Co., Ltd.: One of several specialized suppliers based in Asia, often offering competitive pricing.

  • Shanghai Macklin Biochemical Co., Ltd.: Another prominent supplier in the Asian market.

It is important to note that the availability and documentation for the specific 4-amino isomer can be less straightforward than for its more common 5-amino or 3-amino counterparts. Direct inquiry with the suppliers is often necessary to obtain the most accurate and up-to-date information.

II. The Core of the Analysis: A Comparative Framework

To move beyond simple price shopping, a robust cost-benefit analysis must be employed. The following table presents an illustrative comparison of hypothetical supplier offerings. The data presented here is representative of what a researcher might encounter and is intended to serve as a template for your own evaluation.

Table 1: Illustrative Cost-Benefit Analysis of this compound Suppliers

Supplier Purity (Advertised) Price (USD/gram) *Lead Time Documentation Key Considerations
Supplier A (Large, Global) >98% (HPLC)$2502-3 daysDetailed CoA with HPLC, NMR, and MS data; SDSHigher cost, but with a strong reputation for quality and reliable delivery. Excellent documentation can save significant time on in-house validation.
Supplier B (Specialty Chemical) >97% (HPLC)$1801-2 weeksBasic CoA with purity statement. Additional data may be available upon request.A good balance of cost and stated purity. Longer lead times may be a factor for time-sensitive projects. Requesting detailed analytical data is recommended.
Supplier C (Budget-Focused) >95%$1202-4 weeksMinimal documentation; may only provide a purity percentage without raw data.The lowest cost option, but carries the highest risk. The lower purity may require in-house purification, adding time and cost to the project. Extensive in-house validation is essential.

*Prices are illustrative and subject to change based on market conditions and order volume.

III. The Imperative of In-House Verification: Experimental Protocols

Trust, but verify. This adage is paramount in chemical sourcing. Regardless of the supplier's reputation, independent verification of the compound's identity and purity is a crucial step to ensure the reliability of your research. The following are standardized protocols for the in-house validation of this compound.

A. Experimental Workflow for Supplier Evaluation

The following diagram outlines the logical flow for evaluating a new batch of this compound from any supplier.

G cluster_0 Supplier Selection & Procurement cluster_1 In-House Quality Control cluster_2 Decision & Implementation A Identify Potential Suppliers B Request Quotes & Documentation (CoA) A->B C Select Supplier & Procure Sample B->C D Visual Inspection & Solubility Check C->D E Purity Verification (HPLC) D->E F Structural Confirmation (NMR, MS) E->F G Compare Data to Supplier CoA F->G H Approve for Use in Synthesis G->H Data Concordant I Reject & Contact Supplier G->I Discrepancies Found

A Senior Application Scientist's Guide to Assessing the Purity of Commercial tert-butyl 4-amino-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately successful outcomes are built. In the synthesis of complex pharmaceutical agents, tert-butyl 4-amino-1H-indazole-1-carboxylate serves as a critical building block. Its molecular structure, featuring a reactive amino group and a Boc-protected indazole core, makes it a versatile intermediate. However, the presence of impurities, even in trace amounts, can have profound consequences on downstream reactions, leading to unwanted side products, reduced yields, and potentially confounding biological data.

This guide provides an in-depth, technically-grounded framework for assessing the purity of commercial batches of this compound. Moving beyond a simple recitation of methods, we will delve into the scientific rationale behind the selection of analytical techniques, the interpretation of data, and the establishment of a self-validating system for quality assurance. Our approach is rooted in the principles of scientific integrity, drawing upon established regulatory guidelines to ensure that the methodologies presented are robust, reliable, and fit for purpose.

The Imperative of Purity: Why Rigorous Assessment Matters

The functional groups of this compound are pivotal to its utility in chemical synthesis. The primary amino group is a nucleophile, readily participating in amide bond formation, diazotization, and other coupling reactions. The Boc-protecting group, on the other hand, offers a stable yet readily cleavable handle to modulate the reactivity of the indazole nitrogen.

The presence of impurities can interfere with these functionalities in several ways:

  • Residual Starting Materials and By-products: Incomplete reactions or side reactions during synthesis can lead to the carryover of starting materials (e.g., 4-nitro-1H-indazole) or the formation of isomeric by-products. These can compete in subsequent synthetic steps, leading to a complex and difficult-to-purify mixture of final products.

  • Catalyst Residues: The synthesis of this intermediate often involves catalytic hydrogenation to reduce a nitro group to an amine. Residual heavy metals, such as palladium, can poison downstream catalysts or have toxicological implications.

  • Degradation Products: The indazole ring system can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or light. Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods.

A Multi-Modal Approach to Purity Assessment

A comprehensive assessment of purity relies not on a single technique, but on the convergence of data from multiple orthogonal methods. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) provides a holistic view of both purity and impurity profiles.

comparative study of kinase inhibitors derived from tert-butyl 4-amino-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a cornerstone in the design of potent and selective kinase inhibitors.[1] Its inherent ability to form key hydrogen bonding interactions within the ATP-binding pocket of various kinases makes it a privileged structure in medicinal chemistry. This guide provides an in-depth comparative analysis of kinase inhibitors derived from the tert-butyl 4-amino-1H-indazole-1-carboxylate scaffold, offering a framework for the rational design of next-generation therapeutics. We will delve into the synthesis, structure-activity relationships (SAR), and comparative efficacy of these compounds against other well-established indazole-based inhibitors targeting different kinases.

The Strategic Importance of the 4-Amino-1H-Indazole Core

The substitution pattern on the indazole ring is a critical determinant of a compound's kinase selectivity and potency. While much research has focused on derivatives substituted at the 3, 5, and 6-positions, the 4-amino-1H-indazole scaffold offers a unique vector for interacting with the kinase active site. The 4-amino group can act as a crucial hydrogen bond donor or acceptor, and its position provides a distinct trajectory for substituents to explore different regions of the ATP-binding pocket compared to other isomers. The use of a tert-butyl carboxylate protecting group on the indazole nitrogen is a strategic choice to modulate solubility and provide a handle for further synthetic modifications.

Synthetic Strategy: Accessing the 4-Amino-1H-Indazole Scaffold

While direct literature on the synthesis of kinase inhibitors from this compound is emerging, a robust synthetic pathway can be proposed based on established methodologies for related isomers. The general strategy involves the synthesis of a 4-nitro-indazole precursor, followed by reduction to the corresponding amine, and subsequent protection and derivatization.

G cluster_synthesis Proposed Synthetic Workflow Start Substituted 2-Fluorobenzonitrile Step1 Nitration Start->Step1 HNO3, H2SO4 Step2 Cyclization (Hydrazine) Step1->Step2 NH2NH2 Step3 Reduction (e.g., Pd/C, H2) Step2->Step3 Step4 Boc Protection (Boc Anhydride, DMAP) Step3->Step4 Step5 Derivatization (e.g., Suzuki Coupling, Amide Coupling) Step4->Step5 Final_Product Target Kinase Inhibitor Step5->Final_Product

Caption: Proposed synthetic workflow for kinase inhibitors from a 4-amino-1H-indazole scaffold.

Comparative Analysis of Indazole-Based Kinase Inhibitors

To understand the unique properties of 4-amino-1H-indazole derivatives, it is crucial to compare them with other indazole-based inhibitors that have different substitution patterns and target various kinases.

N-4-Pyrimidinyl-1H-indazol-4-amine Derivatives as Lck Inhibitors

A notable example of kinase inhibitors derived from the 4-amino-indazole scaffold are N-4-pyrimidinyl-1H-indazol-4-amines, which have been investigated as inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck). In these compounds, the 4-amino group serves as a linker to a pyrimidine moiety, which in turn can be further substituted to optimize potency and pharmacokinetic properties. The indazole acts as a bioisostere for a phenol group, offering improved metabolic stability.[2][3]

Comparison with Other Indazole-Based Kinase Inhibitors

The following table provides a comparative overview of various indazole-based kinase inhibitors, highlighting their target kinases and reported potencies. This comparison underscores the versatility of the indazole scaffold and how different substitution patterns influence biological activity.

Compound ClassPrimary Target(s)Key Structural FeaturesIC50/Ki (nM)Reference(s)
N-4-Pyrimidinyl-1H-indazol-4-amines Lck4-amino linkage to a pyrimidine ringPotent, specific values proprietary[2][3]
Axitinib VEGFRs, PDGFR, c-KIT, PLK43-substituted indazole0.2 (VEGFR2), 4.2 (PLK4)[4]
Linifanib (ABT-869) VEGFRs, PDGFRβ, Flt-3, CSF-1RMulti-kinase inhibitor with an indazole core3-4
UNC2025 MER/FLT3/AXLDual MER/FLT3 inhibitor, also targets AXL<1 (MER/FLT3), 1.6 (AXL)[5]
Indazole-based PLK4 Inhibitor (C05) PLK4Optimized indazole scaffold< 0.1[4][6]
Indazole-based VEGFR-2 Inhibitor (VH02) VEGFR-26-indazolyl triazole derivative560[7]
Indazole-based Akt Inhibitor AktIndazole-pyridine analogue0.16 (Ki)[8]

This comparative data illustrates that while 4-amino-indazole derivatives show promise for targeting specific tyrosine kinases like Lck, modifications at other positions of the indazole ring have yielded highly potent inhibitors against a broad spectrum of kinases, including receptor tyrosine kinases (VEGFR, AXL) and serine/threonine kinases (PLK4, Akt).

Targeted Signaling Pathways

The kinase inhibitors discussed in this guide target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Understanding these pathways is essential for predicting the therapeutic effects and potential side effects of these compounds.

G cluster_pathways Targeted Kinase Signaling Pathways cluster_axl AXL Signaling cluster_vegfr VEGFR Signaling Gas6 Gas6 AXL AXL Gas6->AXL PI3K_AXL PI3K AXL->PI3K_AXL Akt_AXL Akt PI3K_AXL->Akt_AXL Proliferation_Survival_AXL Proliferation & Survival Akt_AXL->Proliferation_Survival_AXL VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MAPK_VEGFR MAPK PKC->MAPK_VEGFR Angiogenesis Angiogenesis MAPK_VEGFR->Angiogenesis

Caption: Simplified overview of AXL and VEGFR signaling pathways targeted by indazole-based inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following are representative protocols for key assays used to characterize kinase inhibitors.

Enzymatic Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of a test compound to the ATP site of a kinase.

Materials:

  • Kinase of interest (e.g., Lck, AXL, VEGFR-2)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Test compounds

  • Assay buffer

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound.

  • Incubate at room temperature for 60 minutes.

  • Add the Alexa Fluor™ 647-labeled tracer.

  • Incubate at room temperature for 60 minutes.

  • Read the plate on a fluorescence plate reader capable of measuring FRET (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 values.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to assess the anti-proliferative effects of a compound.

Materials:

  • Cancer cell line of interest (e.g., K562 for leukemia)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 values.

Conclusion and Future Directions

The 4-amino-1H-indazole scaffold presents a promising avenue for the development of novel kinase inhibitors. As demonstrated by the Lck inhibitors, this scaffold can be effectively utilized to achieve potent and selective inhibition. The key to advancing this class of compounds lies in a systematic exploration of the structure-activity relationships, particularly concerning the substituents on the 4-amino group and other positions of the indazole ring.

Future research should focus on:

  • Synthesis and screening of a diverse library of 4-amino-1H-indazole derivatives against a broad panel of kinases to identify novel inhibitor-kinase pairings.

  • Structure-based drug design using X-ray crystallography to elucidate the binding modes of these inhibitors and guide further optimization.

  • In-depth evaluation of the pharmacokinetic and pharmacodynamic properties of lead compounds to assess their potential for in vivo efficacy.

By leveraging the unique structural features of the 4-amino-1H-indazole scaffold, the scientific community can continue to develop innovative and effective kinase inhibitors for the treatment of cancer and other diseases.

References

A Senior Application Scientist's Guide to the Structural Confirmation of tert-Butyl 4-amino-1H-indazole-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, indazole scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The precise substitution pattern on the indazole ring is critical to a compound's pharmacological activity, and thus, unambiguous structural confirmation is a cornerstone of synthetic and medicinal chemistry in this area. This guide provides an in-depth comparison of analytical methodologies for the structural elucidation of tert-butyl 4-amino-1H-indazole-1-carboxylate, a key building block, and its derivatives. We will explore the nuances of experimental choices and compare the utility of various techniques, supported by experimental data.

The Indazole Regioisomer Challenge: N1 vs. N2 Substitution

A primary challenge in the synthesis of indazole derivatives is the potential for substitution at either the N1 or N2 position of the pyrazole ring, leading to the formation of regioisomers. The electronic and steric properties of the indazole core and the reactants, as well as the reaction conditions, can influence the regioselectivity of the substitution. The tert-butoxycarbonyl (Boc) group, commonly used to protect the indazole nitrogen, preferentially adds to the N1 position under many standard conditions, which is the thermodynamically more stable tautomer[1]. However, rigorous analytical confirmation is essential to unequivocally determine the site of substitution.

Core Methodologies for Structural Confirmation

A multi-pronged analytical approach is the most robust strategy for confirming the structure of substituted indazoles. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, where possible, single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Isomer Differentiation

NMR spectroscopy is the most powerful technique for distinguishing between N1 and N2 substituted indazole isomers in solution.[2] Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to elucidate the connectivity of atoms within the molecule.

Key NMR Experiments and Their Rationale:

  • ¹H NMR: Provides initial information about the proton environment. The chemical shifts of the indazole ring protons are sensitive to the position of the substituent.

  • ¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is arguably the most definitive for assigning the position of N-substitution. It reveals long-range (2-3 bond) correlations between protons and carbons. For an N1-substituted indazole, a key correlation is observed between the protons of the substituent (e.g., the tert-butyl group of the Boc protecting group) and the C7a carbon of the indazole ring. Conversely, for an N2-substituted isomer, correlations would be expected to different carbons of the pyrazole ring.[1]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment identifies protons that are close in space. For N1-substituted indazoles, a NOESY correlation may be observed between the protons of the substituent and the H7 proton of the indazole ring.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, HMBC, and NOESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • In the ¹H NMR spectrum, identify the characteristic singlet for the nine protons of the tert-butyl group of the Boc protector, typically around 1.5-1.7 ppm.

    • Analyze the aromatic region to assign the protons of the indazole ring.

    • In the HMBC spectrum, look for the crucial cross-peak between the tert-butyl protons and the C7a carbon of the indazole ring, which confirms N1 substitution.

Illustrative Workflow for NMR-Based Structural Confirmation

G cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of This compound sample_prep Sample Preparation (dissolve in deuterated solvent) synthesis->sample_prep nmr_acq Data Acquisition (1H, 13C, HMBC, NOESY) sample_prep->nmr_acq spectral_analysis Spectral Analysis nmr_acq->spectral_analysis hmbc_corr Identify Key HMBC Correlation (t-Bu protons to C7a) spectral_analysis->hmbc_corr structure_confirm Unambiguous Confirmation of N1-Substitution hmbc_corr->structure_confirm

Caption: Workflow for NMR-based structural confirmation of N1-substitution.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and can provide structural information through analysis of its fragmentation pattern.

Key MS Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique that typically yields the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Involves fragmentation of the parent ion to generate a characteristic fragmentation pattern that can help in structural elucidation. The fragmentation of the indazole ring and the loss of the Boc group are typically observed.

Experimental Protocol: MS Analysis of this compound

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into an ESI-MS instrument. Acquire a full scan spectrum to identify the [M+H]⁺ ion. For HRMS, use a high-resolution instrument like a TOF or Orbitrap. For MS/MS, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).

  • Data Analysis:

    • Confirm that the observed m/z of the [M+H]⁺ ion corresponds to the calculated molecular weight of the target compound.

    • Use the HRMS data to confirm the elemental composition.

    • Analyze the MS/MS spectrum for characteristic fragment ions, such as the loss of the Boc group or fragmentation of the indazole core.

Compound Calculated Monoisotopic Mass (Da) Observed [M+H]⁺ (m/z)
This compound233.1164234.1237
Single-Crystal X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous structural evidence. It allows for the direct visualization of the three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and the site of substitution.

The crystal structure of a related compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, has been reported and unequivocally confirms that the Boc group is attached to the N1 position.[3][4] In this structure, the pyrazole and benzene rings are nearly co-planar.[3][4]

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to obtain the final atomic coordinates and molecular geometry.

Crystallization Workflow

G cluster_crystallization Crystallization cluster_xray X-ray Diffraction purified_compound Purified Compound dissolution Dissolution in Appropriate Solvent purified_compound->dissolution slow_evap Slow Evaporation / Vapor Diffusion dissolution->slow_evap crystal_formation Single Crystal Formation slow_evap->crystal_formation data_collection Data Collection crystal_formation->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution

Caption: General workflow for obtaining a single crystal for X-ray diffraction.

Comparison with Alternative Amino Protecting Groups

While the Boc group is widely used, other protecting groups can be employed for the 4-amino group of the indazole ring, each with its own advantages and disadvantages regarding introduction, stability, and removal, as well as its influence on the analytical characterization.

Protecting Group Introduction Removal Conditions Key ¹H NMR Signals Advantages Disadvantages
Boc (tert-Butoxycarbonyl)Boc₂O, base (e.g., DMAP, Et₃N)Acidic (e.g., TFA, HCl)Singlet at ~1.5 ppm (9H)Stable to a wide range of conditions; clean removal.Can be sensitive to strong acids.
Cbz (Carbobenzyloxy)Benzyl chloroformate, baseCatalytic hydrogenation (e.g., H₂/Pd-C)Multiplets in the aromatic region (~7.3 ppm, 5H) and a singlet at ~5.2 ppm (2H)Stable to acidic and basic conditions.Requires hydrogenation for removal, which can affect other functional groups.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSu, baseBasic (e.g., piperidine)Complex aromatic multiplets and signals for the fluorenyl CH and CH₂ groups.Base-labile, orthogonal to acid-labile groups like Boc.Can be expensive; removal by-products can sometimes complicate purification.
Benzyl (Bn) Benzyl bromide or chloride, baseCatalytic hydrogenationMultiplets in the aromatic region (~7.3 ppm, 5H) and a singlet at ~4.3 ppm (2H)Stable to a wide range of conditions.Requires hydrogenation for removal.

Conclusion

The structural confirmation of this compound and its derivatives is a critical step in their use as building blocks for drug discovery. A combination of NMR spectroscopy (particularly HMBC), mass spectrometry, and, when feasible, X-ray crystallography provides an irrefutable body of evidence for the molecular structure. The choice of analytical techniques should be guided by the specific questions being addressed, with NMR serving as the primary tool for routine isomer differentiation and X-ray crystallography as the ultimate arbiter of structure in the solid state. A thorough understanding of these analytical methods and their application is essential for any researcher working with this important class of heterocyclic compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 4-amino-1H-indazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-amino-1H-indazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.